Iron;1,10-phenanthroline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C36H24FeN6 |
|---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
iron;1,10-phenanthroline |
InChI |
InChI=1S/3C12H8N2.Fe/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H; |
InChI Key |
XWBRQUFPSFWNMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Fe] |
Synonyms |
0-phenanthroline ferroin ferroin diperchlorate ferroin sulfate (1:1) iron(II) 1,10-phenanthroline ortho-phenanthroline |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of the Iron(II)-1,10-Phenanthroline Complex
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The iron(II)-1,10-phenanthroline complex, formally known as tris(1,10-phenanthroline)iron(II) or [Fe(phen)₃]²⁺, is a coordination compound renowned for its intense red-orange color and remarkable stability. This complex, commonly referred to as "ferroin," serves a critical role as a redox indicator in analytical chemistry and has garnered significant interest for its potential applications in biochemistry and drug development, particularly due to its ability to interact with DNA.[1][2] This guide provides a detailed technical overview of the synthesis and comprehensive characterization of the [Fe(phen)₃]²⁺ complex, offering standardized protocols and data benchmarks for researchers in the field.
Synthesis of Tris(1,10-phenanthroline)iron(II) Sulfate (B86663)
The synthesis of the [Fe(phen)₃]²⁺ complex is a straightforward procedure involving the reaction of an iron(II) salt with three equivalents of the bidentate ligand 1,10-phenanthroline (B135089). The resulting complex exhibits a distinct octahedral geometry.[1]
Experimental Protocol
This protocol details the synthesis of tris(1,10-phenanthroline)iron(II) sulfate.
Reagents and Materials:
-
Ferrous ammonium (B1175870) sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)
-
1,10-phenanthroline monohydrate (C₁₂H₈N₂·H₂O)
-
Deionized water
-
Beakers, volumetric flasks, and graduated cylinders
-
Stirring rod and hot plate
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Ice bath
Procedure:
-
Prepare Reactant Solutions:
-
In a 50 mL beaker, dissolve approximately 0.86 g of ferrous ammonium sulfate in 10 mL of deionized water.[3] A small amount of dilute acid (e.g., 1 M HCl or H₂SO₄) can be added to prevent the oxidation of Fe(II) to Fe(III).[3][4]
-
In a separate 150 mL beaker, dissolve approximately 1.0 g of 1,10-phenanthroline monohydrate in 10 mL of methanol.[3] Gentle warming may be necessary to fully dissolve the ligand.[4]
-
-
Formation of the Complex:
-
Crystallization and Isolation:
-
Gently heat the solution on a hot plate until the volume is reduced to about one-third of its initial volume. Do not boil vigorously.[3]
-
Allow the beaker to cool to room temperature for approximately 10 minutes, then place it in an ice bath for at least 15 minutes to promote crystallization.[3]
-
Collect the resulting dark red crystals by vacuum filtration using a Büchner funnel.[3]
-
-
Purification:
-
Wash the crystals with small portions of cold methanol to remove unreacted starting materials and other impurities.[3]
-
Dry the purified crystals in a desiccator or at a low temperature in a vacuum oven.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the [Fe(phen)₃]²⁺ complex.
Characterization of the Iron(II)-1,10-Phenanthroline Complex
A combination of spectroscopic and electrochemical techniques is employed to confirm the identity, purity, and properties of the synthesized complex.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to confirm the formation of the complex by identifying its characteristic metal-to-ligand charge transfer (MLCT) band in the visible spectrum. The intensity of this band is independent of pH in the range of 2 to 9.[4]
Experimental Protocol:
-
Prepare a stock solution of the synthesized [Fe(phen)₃]²⁺ complex of a known concentration in deionized water.
-
Prepare a series of dilutions from the stock solution to create standards for a Beer's Law plot.[4][6]
-
Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectrum of a diluted solution from approximately 400 nm to 600 nm, using deionized water as a blank.[4]
-
Identify the wavelength of maximum absorbance (λₘₐₓ).[7]
-
Measure the absorbance of all standard solutions at the determined λₘₐₓ.
-
Plot absorbance versus concentration to determine the molar absorptivity (ε) from the slope of the resulting line, according to the Beer-Lambert law.[7]
Data Presentation:
| Parameter | Typical Value | Reference |
|---|---|---|
| λₘₐₓ | 508 - 510 nm | [4] |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ | [4] |
| Color of Solution | Intense Red-Orange |[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the coordination of the 1,10-phenanthroline ligand to the iron(II) center by observing shifts in the vibrational frequencies of the ligand's C=N and C=C bonds upon complexation.[8]
Experimental Protocol:
-
Acquire an IR spectrum of the free 1,10-phenanthroline ligand as a reference.
-
Acquire an IR spectrum of the dried [Fe(phen)₃]²⁺ complex.
-
Samples are typically prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Compare the spectrum of the complex to that of the free ligand, noting any shifts in key vibrational bands.
Data Presentation:
| Vibrational Mode | Free Ligand (cm⁻¹) | [Fe(phen)₃]²⁺ Complex (cm⁻¹) | Interpretation |
|---|---|---|---|
| ν(C=N) | ~1558 | ~1639 | Shift indicates coordination of nitrogen atoms to the Fe(II) center.[8] |
| ν(C=C) | ~1496 | ~1469 | Shift indicates participation of the aromatic system in coordination.[8] |
Electrochemistry: Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to study the redox behavior of the complex, specifically the reversible one-electron oxidation of the iron(II) center to iron(III).
Experimental Protocol:
-
Dissolve a small amount of the [Fe(phen)₃]²⁺ complex in a suitable solvent (e.g., acetonitrile (B52724) or an aqueous buffer) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) or KCl).
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Scan the potential over a range that encompasses the Fe(II)/Fe(III) redox couple.
-
The resulting voltammogram for a reversible system will show characteristic anodic and cathodic peaks of similar magnitude.
Data Presentation:
| Parameter | Description | Typical Observation |
|---|---|---|
| Redox Couple | Fe(phen)₃²⁺ ⇌ Fe(phen)₃³⁺ + e⁻ | A well-defined, reversible one-electron process.[9] |
| Peak Separation (ΔEₚ) | Eₚₐ - Eₚ꜀ | Close to 59 mV for a reversible one-electron process.[9] |
Magnetic Susceptibility
Magnetic susceptibility measurements determine the magnetic properties of the complex, which provides insight into its electronic structure. For an octahedral d⁶ metal ion like Fe(II), the complex can be either high-spin (paramagnetic) or low-spin (diamagnetic).
Experimental Protocol:
-
A sample of the dried [Fe(phen)₃]²⁺ complex is analyzed using a magnetic susceptibility balance (e.g., a Gouy balance or SQUID magnetometer) at room temperature.
-
The measured susceptibility is corrected for the diamagnetism of the constituent atoms to calculate the effective magnetic moment (μ_eff).
Data Presentation:
| Parameter | Expected Value | Interpretation |
|---|
| Magnetic Moment (μ_eff) | ~0 B.M. (Diamagnetic) | The strong-field 1,10-phenanthroline ligands cause electron pairing in the t₂g orbitals, resulting in a low-spin (S=0) configuration.[10] |
Application in Drug Development: DNA Interaction
Transition metal complexes with planar aromatic ligands like 1,10-phenanthroline are known to interact with DNA, typically through intercalation.[1] This interaction is a foundation for their potential use as therapeutic agents or molecular probes. The [Fe(phen)₃]²⁺ complex binds to DNA, with the planar phenanthroline ligands inserting between the base pairs of the DNA double helix.[1]
Characterization and Interaction Workflow
Caption: Workflow for characterization and DNA interaction studies.
Conclusion
The tris(1,10-phenanthroline)iron(II) complex is a fundamentally important coordination compound with well-defined synthesis and characterization protocols. Its distinct spectroscopic, electrochemical, and magnetic properties make it an excellent model system for educational and research purposes. The data and methodologies presented in this guide provide a standardized framework for its preparation and validation. Furthermore, its established ability to interact with DNA underscores its relevance for professionals in drug discovery and development, who may leverage this and related structures as scaffolds for new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. anderson.cm.utexas.edu [anderson.cm.utexas.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ijaar.org [ijaar.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
Molar absorptivity of tris(1,10-phenanthroline)iron(II) sulfate
An In-depth Technical Guide on the Molar Absorptivity of Tris(1,10-phenanthroline)iron(II) Sulfate (B86663)
Introduction
Tris(1,10-phenanthroline)iron(II) sulfate, commonly known as ferroin, is a coordination complex with the chemical formula [Fe(phen)₃]SO₄.[1] It is widely utilized in analytical chemistry as a redox indicator and, more pertinently to this guide, as a highly sensitive chromogenic reagent for the spectrophotometric determination of iron.[2][3] The complex exhibits a characteristic deep red color due to a strong metal-to-ligand charge transfer (MLCT) band, making it ideal for colorimetric analysis.[4] This guide provides a comprehensive overview of the molar absorptivity of tris(1,10-phenanthroline)iron(II) sulfate, detailed experimental protocols for its determination, and the underlying chemical principles.
Principle of Spectrophotometric Determination
The determination of iron concentration using 1,10-phenanthroline (B135089) is based on the formation of the intensely colored tris(1,10-phenanthroline)iron(II) complex. The reaction is highly specific for iron(II). Therefore, any iron(III) present in a sample must first be reduced to iron(II). A reducing agent, such as hydroxylamine (B1172632) hydrochloride or stannous chloride, is typically employed for this purpose.[2][5] The subsequent addition of 1,10-phenanthroline to the iron(II) solution results in the formation of the stable, red-colored complex.
The intensity of the color produced is directly proportional to the concentration of iron(II) in the solution, a relationship described by the Beer-Lambert Law:
A = εbc
Where:
-
A is the absorbance
-
ε (epsilon) is the molar absorptivity in L·mol⁻¹·cm⁻¹
-
b is the path length of the cuvette in cm
-
c is the concentration of the complex in mol·L⁻¹
The molar absorptivity is a measure of how strongly the chemical species absorbs light at a particular wavelength. For the tris(1,10-phenanthroline)iron(II) complex, this value is significantly high, contributing to the high sensitivity of this analytical method.[6]
Quantitative Data Summary
The molar absorptivity of the tris(1,10-phenanthroline)iron(II) complex has been determined under various conditions. The following table summarizes the key quantitative data from the literature.
| Parameter | Value | Wavelength (λmax) | Conditions | Reference |
| Molar Absorptivity (ε) | 11,100 L·mol⁻¹·cm⁻¹ | 508 nm | Aqueous solution, pH 2-9 | [2][6] |
| Molar Absorptivity (ε) | 1.3 x 10⁵ L·mol⁻¹·cm⁻¹ | 510 nm | Ternary complex with picrate, extracted into 1,2-dichloroethane | [7] |
| Molar Absorptivity (ε) | 1.19 x 10⁴ L·mol⁻¹·cm⁻¹ | 545 nm | With 4-hydroxy-1,10-phenanthroline in alkaline solution (pH > 13) | [5] |
| Molar Absorptivity (ε) | 1.14 x 10⁴ L·mol⁻¹·cm⁻¹ | 554 nm | In dry acetone | [4] |
Experimental Protocols
The following is a detailed methodology for the determination of the molar absorptivity of tris(1,10-phenanthroline)iron(II) sulfate.
Reagent Preparation
-
Standard Iron(II) Solution (e.g., 10 ppm):
-
Accurately weigh approximately 0.07 g of pure ferrous ammonium (B1175870) sulfate, Fe(NH₄)₂(SO₄)₂·6H₂O.[2][6]
-
Quantitatively transfer the solid to a 1 L volumetric flask.
-
Add approximately 200 mL of distilled water and 2.5 mL of concentrated sulfuric acid to dissolve the solid completely.[2][6]
-
Dilute to the 1 L mark with distilled water and mix thoroughly.
-
Calculate the precise molar concentration of the iron standard solution.
-
-
1,10-Phenanthroline Solution (0.1% w/v):
-
Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water. Gentle warming may be necessary to facilitate dissolution.[2]
-
-
Hydroxylamine Hydrochloride Solution (10% w/v):
-
Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[2]
-
-
Sodium Acetate (B1210297) Buffer Solution:
-
Dissolve 10 g of sodium acetate in 100 mL of distilled water. This is used to adjust the pH of the solution to between 6 and 9.[2]
-
Preparation of Standard Solutions for Calibration Curve
-
Pipette known volumes (e.g., 1, 5, 10, 25, and 50 mL) of the standard iron solution into separate 100 mL volumetric flasks.[2][3]
-
To each flask, add 1 mL of the hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.[2]
-
Add 10 mL of the 1,10-phenanthroline solution to each flask.[2]
-
Add 8 mL of the sodium acetate solution to buffer the pH.[2]
-
Dilute each solution to the 100 mL mark with distilled water and mix well.
-
Allow the solutions to stand for at least 10 minutes for the color to fully develop.[2]
-
Prepare a blank solution in the same manner, omitting the standard iron solution.[2]
Spectrophotometric Measurement
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which is approximately 508-510 nm for the aqueous complex.[6][8]
-
Zero the spectrophotometer using the blank solution.
-
Measure the absorbance of each of the standard solutions.
-
Plot a calibration curve of absorbance versus the molar concentration of the iron standards.
-
The slope of the resulting linear plot, according to the Beer-Lambert law, will be equal to the molar absorptivity (ε) if the path length of the cuvette is 1 cm.[6]
Mandatory Visualizations
Caption: Formation of the tris(1,10-phenanthroline)iron(II) complex.
Caption: Experimental workflow for determining molar absorptivity.
Factors Affecting Molar Absorptivity
Several factors can influence the measured molar absorptivity of the tris(1,10-phenanthroline)iron(II) complex:
-
pH: The intensity of the color is independent of pH in the range of 2 to 9.[2][6] Outside this range, the complex formation can be affected.
-
Solvent: As seen in the data table, the solvent can have a significant impact on the molar absorptivity and the wavelength of maximum absorbance.
-
Presence of Interfering Ions: While the method is highly selective for iron, high concentrations of certain ions can interfere with the measurement.
-
Purity of Reagents: The purity of the ferrous ammonium sulfate and 1,10-phenanthroline is crucial for accurate determination.
Applications in Research and Drug Development
The high molar absorptivity and stability of the tris(1,10-phenanthroline)iron(II) complex make it a valuable tool in various scientific disciplines:
-
Quantitative Analysis: It is widely used for the determination of trace amounts of iron in water, environmental samples, and biological materials.[9]
-
Redox Titrations: Ferroin is a common indicator in redox titrations, particularly in cerimetry, due to its distinct and reversible color change upon oxidation of the iron center.[1]
-
Catalysis: The complex and its derivatives can act as catalysts in various chemical reactions.[10]
Conclusion
The spectrophotometric determination of iron using 1,10-phenanthroline is a robust, sensitive, and reliable analytical method. The high molar absorptivity of the resulting tris(1,10-phenanthroline)iron(II) sulfate complex is the cornerstone of this technique. By adhering to the detailed experimental protocols and understanding the factors that can influence the measurement, researchers and professionals in drug development and other scientific fields can accurately quantify iron concentrations in a variety of matrices. The principles and procedures outlined in this guide provide a solid foundation for the successful application of this important analytical method.
References
- 1. Ferroin - Wikipedia [en.wikipedia.org]
- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. rsc.org [rsc.org]
- 5. Spectrophotometric determination of iron in highly alkaline solution with 4-hydroxy-1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tau.ac.il [tau.ac.il]
- 7. Extraction-spectrophotometric determination of iron as the ternary tris(1,10-phenanthroline)-iron(II)-picrate complex - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. alfachemic.com [alfachemic.com]
An In-depth Technical Guide to the Redox Properties of the Ferroin/Ferriin Couple
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core redox properties of the ferroin (B110374)/ferriin couple, a versatile and widely utilized redox indicator. This document delves into the quantitative aspects of its redox potential, the influence of various factors on this potential, and detailed experimental protocols for its characterization and application.
Introduction to the Ferroin/Ferriin Redox System
Ferroin is the common name for the tris(1,10-phenanthroline)iron(II) complex, with the chemical formula [Fe(phen)₃]²⁺. It is a coordination complex where an iron(II) ion is chelated by three bidentate 1,10-phenanthroline (B135089) ligands.[1] The corresponding oxidized form, containing an iron(III) ion, is known as ferriin, [Fe(phen)₃]³⁺.
The remarkable utility of the ferroin/ferriin system in analytical chemistry and various research fields stems from its distinct and reversible color change upon electron transfer. The ferroin complex exhibits a vibrant red color, while the ferriin complex is a pale blue.[2] This pronounced color transition, coupled with a well-defined redox potential, makes it an excellent indicator for redox titrations and a key component in studying oscillating chemical reactions.[3]
The fundamental redox reaction of the ferroin/ferriin couple is a one-electron transfer process:
[Fe(phen)₃]²⁺ (Ferroin, red) ⇌ [Fe(phen)₃]³⁺ (Ferriin, pale blue) + e⁻
Quantitative Redox Properties
The standard redox potential (E°) of the ferroin/ferriin couple is a critical parameter for its application as a redox indicator. This potential can be influenced by several factors, including the composition of the electrolyte solution and modifications to the phenanthroline ligand.
Standard and Formal Redox Potentials
In a 1 M sulfuric acid (H₂SO₄) solution, the standard redox potential of the ferroin/ferriin couple is +1.06 V versus the standard hydrogen electrode (SHE).[4] It is important to note that the half-wave potential for the reduction of the tris(1,10-phenanthroline)iron(II) complex at a rotated platinum electrode remains constant from pH 0 to 11.[4]
Influence of Substituents on Redox Potential
The redox potential of the iron-phenanthroline complex can be systematically tuned by introducing substituent groups onto the 1,10-phenanthroline ring. Electron-donating groups, such as methyl groups, tend to decrease the redox potential, making the complex easier to oxidize. Conversely, electron-withdrawing groups, like the nitro group, increase the redox potential, making oxidation more difficult. This tunability allows for the selection of an appropriate indicator for a specific redox titration.[5]
| Substituted Phenanthroline Ligand | Redox Potential (E° vs. SHE) | Reference(s) |
| 5-Nitro-1,10-phenanthroline (Nitroferroin) | +1.25 V | [5] |
| 1,10-Phenanthroline (Ferroin) | +1.06 V (in 1 M H₂SO₄) | [4] |
| 3,4,7,8-Tetramethyl-1,10-phenanthroline | More negative than ferroin | [5] |
| 4-Hydroxy-1,10-phenanthroline | +0.39 V (at pH 11) | [6] |
Table 1: Redox Potentials of Substituted Ferroin Complexes
Experimental Protocols
This section provides detailed methodologies for the preparation of ferroin indicator solution and for the determination of its redox properties using potentiometric titration and spectrophotometry.
Preparation of 0.025 M Ferroin Indicator Solution
Materials:
-
1,10-phenanthroline monohydrate (C₁₂H₈N₂·H₂O)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh 1.49 g of 1,10-phenanthroline monohydrate.[2]
-
Accurately weigh 0.70 g of ferrous sulfate heptahydrate.[2]
-
Transfer both solids into a 100 mL volumetric flask.
-
Add approximately 50 mL of distilled water to the flask and swirl to dissolve the solids completely. The solution will turn a deep red color.[2]
-
Once fully dissolved, dilute the solution to the 100 mL mark with distilled water.
-
Stopper the flask and invert it several times to ensure homogeneity.
This procedure yields a 0.025 M solution of the ferroin complex.[1][7]
Potentiometric Titration with Cerium(IV) Sulfate
This protocol describes the determination of the concentration of an iron(II) solution using a standardized cerium(IV) sulfate solution with potentiometric endpoint detection. Ferroin can also be used as a visual indicator in this titration.
Materials:
-
Standardized 0.1 M cerium(IV) sulfate solution
-
Iron(II) solution of unknown concentration
-
5 M Sulfuric acid (H₂SO₄)
-
Potentiometer with a platinum indicator electrode and a reference electrode (e.g., calomel (B162337) or Ag/AgCl)
-
Buret, pipettes, and beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Pipette a known volume (e.g., 20.00 mL) of the unknown iron(II) solution into a beaker.
-
Add a sufficient volume of 5 M sulfuric acid to create an acidic medium (e.g., 15 mL).[8]
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the platinum and reference electrodes into the solution.
-
Fill a clean buret with the standardized 0.1 M cerium(IV) sulfate solution.
-
Record the initial potential of the iron(II) solution.
-
Begin the titration by adding the cerium(IV) sulfate solution in small increments (e.g., 1-2 mL). After each addition, allow the potential to stabilize and record the potential and the total volume of titrant added.
-
As the equivalence point is approached, the potential will change more rapidly. Reduce the volume of titrant added to smaller increments (e.g., 0.1 mL) in this region.
-
Continue the titration past the equivalence point until the potential begins to level off again.
-
Plot the measured potential (E) versus the volume of cerium(IV) sulfate added (V). The equivalence point is the point of maximum slope on the titration curve. A first or second derivative plot can be used for a more accurate determination of the equivalence point.
Spectrophotometric Determination of Iron(II) with 1,10-Phenanthroline
This method is used to determine the concentration of iron(II) by forming the colored ferroin complex and measuring its absorbance.
Materials:
-
UV-Vis spectrophotometer
-
Standard iron(II) solution (e.g., prepared from ferrous ammonium (B1175870) sulfate)
-
1,10-phenanthroline solution (e.g., 0.1% w/v)
-
Hydroxylamine (B1172632) hydrochloride solution (e.g., 10% w/v) - to reduce any Fe(III) to Fe(II)
-
Sodium acetate (B1210297) solution (e.g., 10% w/v) - to buffer the solution
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of known iron(II) concentrations by diluting a stock standard iron solution in volumetric flasks.
-
Color Development: To each standard solution (and the unknown sample), add 1 mL of hydroxylamine hydrochloride solution, 10 mL of 1,10-phenanthroline solution, and 8 mL of sodium acetate solution in a 100 mL volumetric flask.[9] Dilute to the mark with distilled water and mix well. Allow the solutions to stand for at least 10 minutes for full color development.[9] A blank solution should be prepared using distilled water and all the reagents except for the iron standard.
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the ferroin complex by scanning one of the standard solutions from approximately 400 to 600 nm. The λ_max is typically around 508-510 nm.
-
Set the spectrophotometer to the determined λ_max.
-
Zero the spectrophotometer using the blank solution.
-
Measure the absorbance of each standard solution and the unknown sample.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the unknown iron(II) solution from its absorbance using the calibration curve.
-
Visualizations of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the core redox reaction of the ferroin/ferriin couple and its role in the Belousov-Zhabotinsky oscillating reaction.
References
- 1. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]
- 2. Chrominfo: Preparation of ferroin indicator solution [chrominfo.blogspot.com]
- 3. Belousov–Zhabotinsky reaction - Wikipedia [en.wikipedia.org]
- 4. Effect of pH on the conditional reduction potential of the tris(1,10-phenanthroline)iron(III,II) couple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempap.org [chempap.org]
- 6. Spectrophotometric determination of iron in highly alkaline solution with 4-hydroxy-1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure of the Iron-Phenanthroline Complex
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to the iron-phenanthroline complex, a versatile coordination compound with significant applications in analytical chemistry and biomedical research.
Core Chemical Structure
The most well-characterized iron-phenanthroline complex is tris(1,10-phenanthroline)iron(II), commonly known as ferroin (B110374). In this complex, a central iron(II) ion is coordinated to three bidentate 1,10-phenanthroline (B135089) (phen) ligands. The coordination of the six nitrogen atoms from the three phenanthroline ligands results in an octahedral geometry around the iron center.[1][2][3][4] The complex cation, [Fe(phen)₃]²⁺, possesses D₃ symmetry.[1] The structure of the corresponding iron(III) complex, [Fe(phen)₃]³⁺, is nearly identical.[1]
The iron center in both the Fe(II) and Fe(III) complexes is in a low-spin state.[1][5] The Fe-N bond distances in the [Fe(phen)₃]²⁺ cation are approximately 197.3 pm.[1] The overall chemical formula is typically represented as [Fe(phen)₃]SO₄, though other anions like chloride can also be present.[1]
Quantitative Data
The following tables summarize key quantitative data for the iron-phenanthroline complex, compiled from various sources.
Table 1: Structural and Spectroscopic Data
| Parameter | Value | Notes |
| Fe-N Bond Length | 197.3 pm | For [Fe(phen)₃]²⁺[1] |
| Molar Absorptivity (ε) | 11,100 L·mol⁻¹·cm⁻¹ | At λ_max = 508 nm for [Fe(phen)₃]²⁺[6][7] |
| Maximum Absorption (λ_max) | 508 nm | For the Fe(II) complex[6] |
| 310 nm | For the Fe(III) complex[8] | |
| Redox Potential (E°) | +1.06 V | In 1 M H₂SO₄ for the [Fe(phen)₃]²⁺/[Fe(phen)₃]³⁺ couple[1] |
Table 2: Stability Constants
| Complex | Log β₁ | Log β₂ | Log β₃ | Method |
| [Fe(phen)]²⁺ | 5.2 ± 0.1 | - | - | Spectrophotometry[9] |
| [Fe(phen)₂]²⁺ | - | 10.3 ± 0.1 | - | Spectrophotometry[9] |
| [Fe(phen)₃]²⁺ | - | - | 15.0 ± 0.1 | Spectrophotometry[9] |
| [Fe(phen)₃]²⁺ | - | - | 20.2 - 21.5 | Literature review[10] |
Experimental Protocols
Synthesis of Tris(1,10-phenanthroline)iron(II) Sulfate (B86663) ([Fe(phen)₃]SO₄)
This protocol is adapted from established methods for the preparation of ferroin sulfate.[1]
Materials:
-
Ferrous ammonium (B1175870) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O)
-
1,10-phenanthroline monohydrate (C₁₂H₈N₂·H₂O)
-
Distilled water
-
Potassium cyanide (KCN) - Caution: Highly toxic. Handle with appropriate safety measures.
Procedure:
-
Dissolve 1.95 g (0.005 moles) of ferrous ammonium sulfate hexahydrate in 200 cm³ of distilled water.
-
In a separate beaker, dissolve 3.00 g (0.015 moles) of 1,10-phenanthroline monohydrate in a minimal amount of distilled water. Gentle warming may be required.
-
Add the 1,10-phenanthroline solution to the ferrous ammonium sulfate solution with continuous stirring. A deep red color will develop, indicating the formation of the [Fe(phen)₃]²⁺ complex.
-
To the resulting solution, add a solution of 5.00 g of potassium cyanide in 5 cm³ of distilled water.
-
Stir the mixture for approximately 5 minutes and then cool to room temperature.
-
Allow the solution to age for a few hours to facilitate precipitation of the complex.
-
Isolate the resulting crystals by suction filtration.
-
Wash the crystals with distilled water and dry them over silica (B1680970) gel in a desiccator.
Synthesis of Tris(1,10-phenanthroline)iron(III) Complex
This protocol is based on the oxidation of the iron(II) complex.[8]
Materials:
-
Ferric chloride (FeCl₃)
-
1,10-phenanthroline
-
10 M Perchloric acid (HClO₄) - Caution: Strong oxidizer and corrosive. Handle with care.
-
Ethanol
Procedure:
-
Prepare a solution of 1.625 g (0.01 mole) of FeCl₃ in 10 mL of 10 M HClO₄.
-
In a separate flask, dissolve 5.4 g (0.03 mole) of 1,10-phenanthroline in 10 mL of HClO₄.
-
Add the ligand solution dropwise to the iron(III) salt solution. An orange slurry precipitate will form.
-
Stir the solution and then let it stand for 7 days.
-
Crystals will form at the bottom of the reaction vessel.
-
Filter the crystals, dry them, and recrystallize from ethanol.
Characterization by UV-Visible Spectroscopy
This protocol outlines the determination of the absorption spectrum of the iron(II)-phenanthroline complex.
Procedure:
-
Prepare a standard solution of the synthesized [Fe(phen)₃]SO₄ in distilled water.
-
Use a UV-Visible spectrophotometer to scan the absorbance of the solution from 300 nm to 700 nm.
-
Identify the wavelength of maximum absorbance (λ_max). For the [Fe(phen)₃]²⁺ complex, this is expected to be around 508 nm.[6]
-
To determine the concentration of an unknown iron sample, a reducing agent like hydroxylamine (B1172632) is added to ensure all iron is in the Fe(II) state before complexation with 1,10-phenanthroline.[7]
Characterization by Cyclic Voltammetry
This protocol describes the electrochemical analysis of the iron-phenanthroline complex to determine its redox potential.
Procedure:
-
Prepare a solution of the iron-phenanthroline complex in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M TBAP in dichloromethane).
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Scan the potential over a range that encompasses the expected redox event (e.g., from -0.5 V to 1.5 V vs. SCE).
-
The cyclic voltammogram will show a reversible one-electron oxidation wave corresponding to the Fe(II)/Fe(III) couple. The midpoint potential between the anodic and cathodic peaks provides the standard reduction potential.
Visualizations
Redox Cycling of Iron-Phenanthroline Complex
The following diagram illustrates the reversible one-electron transfer between the iron(II) and iron(III) states of the tris(1,10-phenanthroline) complex.
Caption: Redox cycling of the iron-phenanthroline complex.
Experimental Workflow for DNA Interaction Studies
The iron-phenanthroline complex is known to interact with DNA, and this property is exploited in drug development.[2][3] The following workflow outlines a typical experimental approach to study this interaction.
Caption: Workflow for studying DNA interaction of the iron-phenanthroline complex.
References
- 1. Ferroin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of tris-(1,10-phenanthroline-κ(2) N,N')iron(II) bis-[bis-(tri-fluoro-methyl-sulfon-yl)imide] monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tau.ac.il [tau.ac.il]
- 7. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 8. ijaar.org [ijaar.org]
- 9. mdpi.com [mdpi.com]
- 10. banglajol.info [banglajol.info]
Stability of the Ferroin Complex at Different pH Values: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the ferroin (B110374) complex, the intensely red-colored coordination compound of iron(II) and 1,10-phenanthroline (B135089), across a range of pH values. Understanding the pH-dependent stability of this complex is critical for its application as a redox indicator, in quantitative analysis of iron, and in various research contexts including drug development where iron chelation and redox cycling are pertinent.
Principles of Ferroin Stability and pH Dependence
The ferroin complex, formally [Fe(phen)₃]²⁺, owes its stability to the strong chelation of the ferrous ion (Fe²⁺) by three bidentate 1,10-phenanthroline (phen) ligands. However, this stability is significantly influenced by the hydrogen ion concentration (pH) of the solution. The operational pH window for the ferroin complex is generally considered to be between pH 2 and 9.[1][2] Outside this range, the complex's formation is hindered, leading to a loss of its characteristic color and functionality.
Acidic Conditions (pH < 3)
At low pH, the stability of the ferroin complex decreases due to the protonation of the 1,10-phenanthroline ligand. The nitrogen atoms in the phenanthroline molecule have lone pairs of electrons that are essential for coordinating with the Fe²⁺ ion. In acidic solutions, these nitrogen atoms become protonated (phen + H⁺ ⇌ phenH⁺), with a pKa of approximately 4.9.[3] This protonated form, phenH⁺, cannot effectively bind to the ferrous ion, shifting the equilibrium away from the formation of the stable [Fe(phen)₃]²⁺ complex.[3][4]
Neutral to Mildly Alkaline Conditions (pH 3 - 9)
The ferroin complex exhibits its greatest stability in the mildly acidic to neutral pH range.[4][5] The optimal pH for the quantitative formation of the complex is typically between 3.5 and 5.0, where the concentration of the unprotonated, chelating form of 1,10-phenanthroline is high, and the concentration of hydroxide (B78521) ions is too low to interfere.[4][5] One study indicated that the complex shows no spectral variation between pH 4.9 and 11.0, suggesting high stability in this range once formed.
Alkaline Conditions (pH > 9)
In alkaline solutions, the stability of the ferroin complex is compromised by the tendency of the ferrous ion to precipitate as ferrous hydroxide (Fe(OH)₂).[3][4] The high concentration of hydroxide ions (OH⁻) competes with the phenanthroline ligand for the Fe²⁺ ion, leading to the formation of the insoluble hydroxide and a corresponding decrease in the concentration of the ferroin complex.[3][4]
Quantitative Data on pH-Dependent Stability
The stability of the ferroin complex as a function of pH can be quantitatively assessed by measuring its absorbance at its maximum absorption wavelength (λmax), which is approximately 510 nm. The intensity of the red color is directly proportional to the concentration of the complex.
The following table summarizes the relative absorbance of the ferroin complex at various pH values, derived from graphical data. This illustrates the optimal pH range for complex formation and stability.
| pH | Relative Absorbance (%) | Observations |
| 2.0 | ~65 | Reduced complex formation due to ligand protonation. |
| 3.0 | ~90 | Significant complex formation as pH increases. |
| 4.0 | ~98 | Nearing optimal conditions for complex stability. |
| 5.0 | 100 | Maximum absorbance and stability. [4] |
| 6.0 | ~97 | High stability, slight decrease from the peak. |
| 7.0 | ~95 | Stable in neutral conditions. |
| 8.0 | ~92 | Beginning of a slight decline in stability. |
| 9.0 | ~85 | Onset of interference from hydroxide ions. |
| 10.0 | ~70 | Significant decrease in stability due to Fe(OH)₂ precipitation. |
Note: The relative absorbance values are estimated from published graphical data and are intended to illustrate the trend.[4]
In highly acidic media (0.005 to 0.5 M H₂SO₄), the dissociation of ferroin has been shown to follow first-order kinetics with a rate constant of 0.0045 min⁻¹ at 25°C, providing a quantitative measure of its instability in strongly acidic environments.[6]
Experimental Protocol: Spectrophotometric Determination of Ferroin Stability vs. pH
This protocol outlines a method to determine the stability of the ferroin complex at different pH values using UV-Visible spectrophotometry.
Reagents and Solutions
-
Standard Iron Solution (e.g., 0.001 M): Prepare by dissolving a precise weight of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water containing a small amount of sulfuric acid (e.g., 2.5 mL concentrated H₂SO₄ per liter) to prevent oxidation of Fe²⁺.
-
1,10-Phenanthroline Solution (e.g., 0.1% w/v): Dissolve 1,10-phenanthroline monohydrate in deionized water. Gentle warming may be required to facilitate dissolution.
-
Reducing Agent - Hydroxylamine (B1172632) Hydrochloride Solution (e.g., 10% w/v): Dissolve hydroxylamine hydrochloride (NH₂OH·HCl) in deionized water. This solution is used to ensure all iron is in the Fe²⁺ state.
-
Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2 to 10). Standard buffer systems such as citrate, phosphate, and borate (B1201080) can be used.
Experimental Procedure
-
Preparation of Sample Series:
-
Set up a series of labeled 50 mL volumetric flasks, one for each pH value to be tested and one for a reagent blank for each pH.
-
To each flask (excluding the blanks), add a fixed volume of the standard iron solution (e.g., 5.00 mL).
-
To all flasks (including blanks), add 1 mL of the hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺. Mix well.
-
Add 10 mL of the 1,10-phenanthroline solution to each flask.
-
-
pH Adjustment and Complex Formation:
-
To each pair of flasks (sample and blank), add a specific buffer solution to bring the final volume to approximately 40 mL and to control the pH at the desired value.
-
Dilute all flasks to the 50 mL mark with deionized water.
-
Stopper the flasks, mix thoroughly, and allow them to stand for at least 10-15 minutes to ensure complete color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the maximum absorption wavelength (λmax) of the ferroin complex, approximately 510 nm.
-
For each pH value, use the corresponding reagent blank to zero the spectrophotometer.
-
Measure the absorbance of the sample solution.
-
-
Data Analysis:
-
Record the absorbance for each pH value.
-
Plot absorbance versus pH to visualize the stability profile of the ferroin complex. The pH at which the highest absorbance is recorded corresponds to the optimum pH for complex formation and stability under the experimental conditions.
-
Visualizations
Chemical Equilibria in Ferroin Formation
The formation and dissociation of the ferroin complex are governed by competing chemical equilibria, primarily the protonation of the ligand at low pH and the precipitation of iron hydroxide at high pH.
Caption: Key equilibria influencing ferroin stability across the pH scale.
Experimental Workflow for pH Stability Analysis
The following diagram illustrates the systematic process for determining the stability of the ferroin complex as a function of pH.
References
An In-depth Technical Guide to the Reaction Mechanism of Iron with 1,10-Phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the reaction between iron and 1,10-phenanthroline (B135089), a fundamental interaction with significant applications in analytical chemistry and drug development. The guide will delve into the reaction mechanism, present key quantitative data, detail experimental protocols, and visualize the underlying processes.
Core Reaction Mechanism: Formation of Ferroin (B110374)
The reaction between ferrous iron (Fe²⁺) and 1,10-phenanthroline (phen) results in the formation of a stable, intensely colored coordination complex, tris(1,10-phenanthroline)iron(II), commonly known as ferroin. This reaction is a cornerstone of spectrophotometric analysis for iron determination and a model for studying metal-ligand interactions.
The reaction proceeds in a stepwise manner, where three bidentate 1,10-phenanthroline ligands coordinate to a single ferrous ion. The nitrogen atoms of the phenanthroline act as Lewis bases, donating lone pairs of electrons to the empty d-orbitals of the Fe²⁺ ion, a Lewis acid. This coordination results in a highly stable, low-spin octahedral complex.[1] The overall reaction can be represented as:
Fe²⁺ + 3 phen ⇌ [Fe(phen)₃]²⁺ [2]
The intense red-orange color of the ferroin complex is due to a metal-to-ligand charge transfer (MLCT) band, with a maximum absorbance typically observed around 508-512 nm.[3][4] This strong absorbance is the basis for its use in the quantitative determination of iron.
The formation of the stable [Fe(phen)₃]²⁺ complex is favored in a pH range of 2 to 9.[1][3] Below pH 2, the phenanthroline ligand becomes protonated, inhibiting its coordination to the iron center. Above pH 9, ferrous ions tend to precipitate as iron(II) hydroxide.
Caption: Stepwise formation of the tris(1,10-phenanthroline)iron(II) complex (ferroin).
Quantitative Data
The following table summarizes key quantitative parameters associated with the iron-phenanthroline reaction, crucial for analytical applications and understanding the complex's properties.
| Parameter | Value | Conditions | Reference(s) |
| Molar Absorptivity (ε) | 11,100 L mol⁻¹ cm⁻¹ | at 508 nm | [3] |
| Maximum Absorbance (λmax) | 508 - 512 nm | Aqueous solution | [3][4] |
| Optimal pH Range | 2 - 9 | - | [1][3] |
| Formation Constant (log β₃) | 21.3 | - | |
| Redox Potential ([Fe(phen)₃]³⁺/[Fe(phen)₃]²⁺) | +1.06 V | in 1 M H₂SO₄ | [2] |
Experimental Protocols
Synthesis of Tris(1,10-phenanthroline)iron(II) Sulfate (B86663) ([Fe(phen)₃]SO₄)
This protocol outlines the basic synthesis of the ferroin complex.
Materials:
-
Ferrous ammonium (B1175870) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O)
-
1,10-phenanthroline monohydrate (C₁₂H₈N₂·H₂O)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve a stoichiometric amount of 1,10-phenanthroline monohydrate in a minimal amount of ethanol.
-
In a separate beaker, dissolve a corresponding molar equivalent of ferrous ammonium sulfate hexahydrate in deionized water.
-
Slowly add the ferrous ammonium sulfate solution to the 1,10-phenanthroline solution with constant stirring.
-
An intense red-orange color will develop immediately, indicating the formation of the ferroin complex.
-
The resulting solution can be used directly for spectrophotometric analysis or the solid complex can be precipitated by adding a saturated solution of sodium sulfate, followed by filtration, washing with cold water, and drying.
Spectrophotometric Determination of Iron
This protocol describes the use of 1,10-phenanthroline for the quantitative analysis of iron in a sample.
Reagents:
-
Standard Iron Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate in deionized water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L in a volumetric flask.[3][5]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.[3]
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This is used to reduce any Fe³⁺ to Fe²⁺.[3][6]
-
Sodium Acetate Buffer Solution: To control the pH of the solution.
Procedure:
-
Sample Preparation: An aliquot of the sample containing an unknown amount of iron is taken. If the iron is in the +3 oxidation state, a reducing agent like hydroxylamine hydrochloride is added.[3][6]
-
Complex Formation: The 1,10-phenanthroline solution is added in excess to ensure all Fe²⁺ reacts to form the complex. A buffer solution is added to maintain the optimal pH.
-
Measurement: The solution is diluted to a known volume, and after allowing time for the color to fully develop (typically 10-15 minutes), the absorbance is measured at the λmax (around 510 nm) using a spectrophotometer.[7]
-
Quantification: A calibration curve is prepared using standard iron solutions of known concentrations. The concentration of iron in the unknown sample is then determined by comparing its absorbance to the calibration curve, following Beer's Law.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferroin - Wikipedia [en.wikipedia.org]
- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chemetrics.com [chemetrics.com]
- 7. Spectrophotometric Determination of Iron | General Chemistry Lab News [sites.middlebury.edu]
Spectral properties of the Fe(phen)3 complex
An In-depth Technical Guide to the Spectral Properties of the Tris(1,10-phenanthroline)iron Complex
Introduction
The tris(1,10-phenanthroline)iron complex, commonly denoted as [Fe(phen)₃]²⁺ or [Fe(phen)₃]³⁺, is a coordination compound that has garnered significant attention in various scientific fields, including analytical chemistry, photochemistry, and bioinorganic chemistry. The Fe(II) complex, also known as ferroin, is particularly renowned for its intense red color, which facilitates its use as a redox indicator and a spectrophotometric reagent for iron determination.[1] The complex exhibits rich spectral properties originating from a combination of electronic transitions, including metal-to-ligand charge transfer (MLCT), ligand-field (d-d), and intraligand (π–π*) transitions.[2] This guide provides a comprehensive overview of the key spectral characteristics of the Fe(phen)₃ complex, detailed experimental protocols for its synthesis and analysis, and visual representations of the underlying molecular processes.
UV-Visible Absorption Spectroscopy
The electronic absorption spectrum of the [Fe(phen)₃]²⁺ complex is dominated by an intense metal-to-ligand charge transfer (MLCT) band in the visible region, responsible for its characteristic deep red color.[1] Additionally, strong absorption bands are observed in the ultraviolet region, which are attributed to π–π* electronic transitions within the phenanthroline ligands.
The key absorption features for the Fe(II) and Fe(III) complexes are summarized below.
Table 1: UV-Visible Absorption Data for Fe(phen)₃ Complexes
| Complex Ion | Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Solvent/Medium | Transition Assignment | Reference(s) |
| [Fe(phen)₃]²⁺ | 510 nm | ~11,170 M⁻¹cm⁻¹ | Aqueous | MLCT (Fe(d) → phen(π)) | [2][3] |
| [Fe(phen)₃]²⁺ | 475 nm | Not specified | Not specified | MLCT (Fe(d) → phen(π)) | [2] |
| [Fe(phen)₃]²⁺ | ~450 nm | Very weak | Solid-state | d-d | [4] |
| [Fe(phen)₃]²⁺ | 267 nm | Not specified | Not specified | Intraligand (π → π) | [2] |
| [Fe(phen)₃]²⁺ | 504 nm | Not specified | CH₃CN | MLCT | [5] |
| [phenH][FeCl₄] (Fe³⁺) | 366 nm | 6,608 M⁻¹cm⁻¹ | Not specified | Ligand-to-Metal CT | [6] |
| [phenH][FeCl₄] (Fe³⁺) | 320 nm | 6,623 M⁻¹cm⁻¹ | Not specified | Ligand-to-Metal CT | [6] |
| [phenH][FeCl₄] (Fe³⁺) | 270 nm | 23,812 M⁻¹cm⁻¹ | Not specified | Intraligand (π → π) | [6] |
The logical relationship between the molecular orbitals and the observed electronic transitions in [Fe(phen)₃]²⁺ can be visualized as follows.
Diagram 1: Electronic transitions in the [Fe(phen)₃]²⁺ complex.
Luminescence Spectroscopy
While the phenanthroline ligand itself is fluorescent, the [Fe(phen)₃]²⁺ complex is generally considered non-luminescent or very weakly emissive in solution at room temperature. Upon excitation into the MLCT band, the complex undergoes an extremely rapid (<1 ps) intersystem crossing from the initial singlet MLCT state (¹MLCT) to a triplet MLCT state (³MLCT), which then populates a high-spin ligand-field state.[7][8] This high-spin state has an extended Fe-N bond length and rapidly returns to the low-spin ground state via non-radiative pathways.[7]
Despite this, some studies have reported fluorescence. For a specific salt, --INVALID-LINK--·9H₂O, a fluorescence emission maximum was observed at 360 nm in methanol, which was attributed to the phenanthroline ligand.[9]
Table 2: Emission Spectral Data for Fe(phen)₃ Complexes
| Complex | Emission λₘₐₓ | Excitation λ | Solvent/Medium | Notes | Reference(s) |
| --INVALID-LINK--·9H₂O | ~360 nm | 240 nm | Methanol | Fluorescence attributed to the phen ligand. | [9] |
The photoexcitation and subsequent relaxation pathway is a critical aspect of the complex's photophysics.
Diagram 2: Photoexcitation and relaxation pathway for [Fe(phen)₃]²⁺.
Vibrational Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the coordination of the phenanthroline ligand to the iron center. The IR spectrum of the free ligand is altered upon complexation. For [Fe(phen)₃]²⁺, characteristic intense bands appear that are assigned to the out-of-plane motions of hydrogen atoms on the heterocyclic rings.
Table 3: Key Infrared (IR) Spectral Data for [Fe(phen)₃]²⁺
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~845 | Out-of-plane H-motion (central ring of phen) | [4] |
| ~725 | Out-of-plane H-motion (heterocyclic rings of phen) | [4] |
| 1515, 1423 | Characteristic vibrations of the phenanthroline ligand | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of the Fe(phen)₃ complex.
Synthesis of Tris(1,10-phenanthroline)iron(II) Sulfate (B86663)
This protocol is adapted from the synthesis of related complexes.[9]
-
Preparation of Solutions:
-
Dissolve ferrous sulfate heptahydrate (FeSO₄·7H₂O) in deionized water to create a standard solution (e.g., 0.1 M).
-
Dissolve 1,10-phenanthroline (B135089) monohydrate in a minimal amount of ethanol (B145695) or a water/methanol mixture to create a solution with a concentration ensuring a 3:1 molar ratio to the iron salt.
-
-
Reaction:
-
To the ferrous sulfate solution, add the 1,10-phenanthroline solution dropwise while stirring continuously.
-
An immediate color change to a deep red should be observed, indicating the formation of the [Fe(phen)₃]²⁺ complex.
-
-
Isolation and Purification:
-
The complex can often be precipitated by the addition of a suitable counter-ion or by slow evaporation of the solvent.
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the solid with small portions of cold deionized water, followed by a non-polar solvent like diethyl ether, to remove unreacted starting materials.
-
Dry the final product in a desiccator under vacuum.
-
Synthesis of an Iron(III)-Phenanthroline Complex ([phenH][FeCl₄])
This protocol describes the formation of a complex salt containing the tetrachloroferrate(III) anion, not a direct Fe³⁺-phen coordination complex.[6][10]
-
Preparation of Solutions:
-
Prepare a solution of iron(III) chloride (FeCl₃) in 10 M aqueous hydrochloric acid (HCl).
-
Prepare a separate solution of 1,10-phenanthroline in 10 M HCl.
-
-
Reaction:
-
Add the 1,10-phenanthroline solution dropwise to the FeCl₃ solution in a 1:1 molar ratio.
-
Stir the resulting mixture overnight at room temperature. An orange or brownish-red precipitate should form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Recrystallize the solid product from ethanol to obtain the purified [phenH][FeCl₄] complex ion.[6]
-
UV-Visible Spectroscopic Analysis
This protocol outlines the standard procedure for quantitative analysis using the formation of the [Fe(phen)₃]²⁺ complex.[11][12]
-
Sample Preparation:
-
Prepare an acidic aqueous solution containing the iron sample. If Fe³⁺ is present, it must first be reduced to Fe²⁺ using a reducing agent like hydroxylamine (B1172632) hydrochloride or ascorbic acid.
-
Add a pH buffer (e.g., sodium acetate) to adjust the pH to the optimal range for complex formation (typically pH 3-9).
-
-
Complex Formation:
-
Add an excess of a 1,10-phenanthroline solution (e.g., 0.1% w/v in ethanol/water) to the sample solution.
-
Allow sufficient time (typically 15-20 minutes) for the deep red color of the [Fe(phen)₃]²⁺ complex to fully develop.[13]
-
-
Measurement:
-
Calibrate a UV-Vis spectrophotometer using a blank solution (containing all reagents except the iron sample).
-
Measure the absorbance of the sample at the wavelength of maximum absorbance (λₘₐₓ), which is approximately 510 nm.
-
Determine the concentration of iron using a calibration curve prepared from standard iron solutions or by applying the Beer-Lambert law (A = εbc), where ε is the known molar absorptivity.
-
The general workflow for synthesis and analysis is depicted below.
Diagram 3: General workflow for the synthesis and analysis of [Fe(phen)₃]²⁺.
References
- 1. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands [scirp.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. unige.ch [unige.ch]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands [scirp.org]
- 11. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 12. 2.8. Spectrophotometric Detection of the Reduction of Fe3+ to Fe2+ [bio-protocol.org]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
The 1,10-Phenanthroline Method for Iron Determination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, core principles, and practical application of the 1,10-phenanthroline (B135089) method for the spectrophotometric determination of iron. This robust and sensitive method has been a cornerstone of analytical chemistry for decades, finding widespread use in various scientific and industrial fields, including drug development, environmental monitoring, and materials science.
Discovery and Historical Development
The foundation of the 1,10-phenanthroline method lies in the pioneering work on coordination chemistry. The distinct color reaction between ferrous iron and 1,10-phenanthroline was first reported by F. Blau in 1898. However, its application as a quantitative analytical method was established later. Key milestones in its development include:
-
1937: L. G. Saywell and B. B. Cunningham published a paper detailing the use of o-phenanthroline as a reagent for the colorimetric determination of iron.[1]
-
1938: A comprehensive study by W. B. Fortune and M. G. Mellon significantly refined and popularized the method.[2][3][4] Their work investigated the optimal conditions and characterized the spectrophotometric properties of the iron-phenanthroline complex, laying the groundwork for the standardized procedures used today.[2][3][4]
Core Principles: The Chemistry of Color
The 1,10-phenanthroline method is a colorimetric technique based on the formation of a stable, intensely colored coordination complex.[5] The core of the method involves the reaction of ferrous iron (Fe²⁺) with three molecules of 1,10-phenanthroline (C₁₂H₈N₂) to form the tris(1,10-phenanthroline)iron(II) complex ion, [Fe(phen)₃]²⁺.[6]
This complex exhibits a characteristic orange-red color, which strongly absorbs light in the visible region of the electromagnetic spectrum.[6] The intensity of this color is directly proportional to the concentration of iron in the sample, a relationship described by the Beer-Lambert Law. The maximum absorbance (λmax) of the complex is consistently reported to be around 508-510 nm.[6][7]
A crucial aspect of the method is the oxidation state of the iron. Since 1,10-phenanthroline reacts specifically with ferrous iron (Fe²⁺), any ferric iron (Fe³⁺) present in the sample must first be reduced to the ferrous state.[7] This is typically achieved by adding a reducing agent, most commonly hydroxylamine (B1172632) hydrochloride.[7][8]
The color intensity of the complex is stable over a wide pH range, generally between 2 and 9.[7][8] However, to ensure rapid and complete color development, the pH is typically adjusted and maintained within a narrower, slightly acidic range of 3.2 to 3.3 using a buffer solution, such as sodium acetate (B1210297).[9][10]
Experimental Protocols
The following sections provide a detailed methodology for the determination of iron using the 1,10-phenanthroline method.
Reagent Preparation
| Reagent | Preparation |
| Standard Iron Solution (100 mg/L) | Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in deionized water. Add 2.5 mL of concentrated sulfuric acid and dilute to 1 L in a volumetric flask. |
| Working Standard Iron Solutions | Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.5 to 5 mg/L). |
| 1,10-Phenanthroline Solution (0.25% w/v) | Dissolve 0.25 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be required to aid dissolution.[11] |
| Hydroxylamine Hydrochloride Solution (10% w/v) | Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.[7] |
| Sodium Acetate Buffer Solution | Dissolve 10 g of sodium acetate (CH₃COONa) in 100 mL of deionized water.[7] |
Sample Preparation and Analysis
-
Sample Digestion (for total iron): For samples containing particulate or complexed iron, an acid digestion step is necessary to bring all iron into solution. This typically involves heating the sample with a strong acid, such as hydrochloric or nitric acid.
-
Reduction of Ferric Iron: To an appropriate aliquot of the sample or standard solution in a 100 mL volumetric flask, add 1 mL of the hydroxylamine hydrochloride solution. Mix well.[8]
-
Complex Formation: Add 10 mL of the 1,10-phenanthroline solution to the flask and mix.[8]
-
pH Adjustment: Add 8 mL of the sodium acetate buffer solution and mix thoroughly.[8]
-
Dilution: Dilute the solution to the 100 mL mark with deionized water and mix well.
-
Color Development: Allow the solution to stand for at least 10 minutes to ensure complete color development.[7]
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (approximately 508-510 nm) using a spectrophotometer. Use a reagent blank (containing all reagents except the iron standard or sample) to zero the instrument.
-
Calibration Curve: Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Concentration Determination: Determine the concentration of iron in the unknown sample by comparing its absorbance to the calibration curve.
Quantitative Data
Key Analytical Parameters
| Parameter | Value | Reference(s) |
| Molar Absorptivity (ε) | 11,100 L mol⁻¹ cm⁻¹ | [7] |
| Wavelength of Maximum Absorbance (λmax) | 508 - 510 nm | [6][7] |
| Optimal pH Range | 3.2 - 3.3 for rapid development, stable from 2 - 9 | [7][9] |
| Detection Limit | As low as 10 µg/L with a 5 cm path length cell. A more sensitive capillary electrophoresis method can reach < 5 x 10⁻⁹ M. | [9][12] |
Interferences
Several ions can interfere with the 1,10-phenanthroline method. The following table summarizes common interferences and methods to mitigate them.
| Interfering Substance | Effect | Mitigation Strategy | Reference(s) |
| Strong Oxidizing Agents | Prevent the complete reduction of Fe³⁺ to Fe²⁺. | Add an excess of hydroxylamine hydrochloride. | [5][9] |
| Cyanide, Nitrite, Phosphates | Interfere with color development. | Boiling with acid removes cyanide and nitrite. Adding citrate (B86180) can mask phosphate (B84403) interference. | [5][9] |
| Zinc (Zn²⁺) | Forms a colorless complex with o-phenanthroline, reducing the amount available for iron. Interferes at concentrations >10 times that of iron. | Add an excess of 1,10-phenanthroline. | [9][13] |
| Chromium (Cr), Cobalt (Co), Copper (Cu), Nickel (Ni) | Form colored complexes with phenanthroline. Interfere at concentrations >5 mg/L for Co and Cu, and >2 mg/L for Ni. | Add an excess of 1,10-phenanthroline. Solvent extraction may be necessary for high concentrations. | [9][13] |
| Bismuth (Bi), Cadmium (Cd), Mercury (Hg), Molybdate, Silver (Ag) | Precipitate the 1,10-phenanthroline reagent. | Add an excess of 1,10-phenanthroline. | [9][13] |
| Ferric Iron (Fe³⁺) (for Fe²⁺ determination) | Does not react, but can be slowly reduced by phenanthroline itself, causing unstable readings. | Mask Fe³⁺ with fluoride (B91410) ions. | [14][15] |
Visualizations
The following diagrams illustrate the key chemical reaction and a generalized experimental workflow for the 1,10-phenanthroline method.
Caption: Formation of the tris(1,10-phenanthroline)iron(II) complex.
Caption: Generalized experimental workflow for iron determination.
References
- 1. scispace.com [scispace.com]
- 2. Determination of Iron with o-Phenanthroline: A Spectrophotometric Study | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 10. IronSpec [web.pdx.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. More sensitive way to determine iron using an iron(II)-1,10-phenanthroline complex and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemetrics.com [chemetrics.com]
- 14. researchgate.net [researchgate.net]
- 15. Suppression of iron(III) interference in the determination of iron(II) in water by the 1,10-phenanthroline method - Analyst (RSC Publishing) [pubs.rsc.org]
Unveiling the Ferrous Form: A Technical Guide to Colorimetric Iron Determination with 1,10-Phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the foundational principles and practical application of the 1,10-phenanthroline (B135089) method for the colorimetric determination of iron. A highly sensitive and reliable technique, it is predicated on the reaction between ferrous iron (Fe²⁺) and 1,10-phenanthroline to form a stable, intensely colored complex. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and critical parameters for accurate quantification.
Core Principle: The Chemistry of Color
The colorimetric determination of iron using 1,10-phenanthroline hinges on a specific and robust chemical reaction. Iron in an aqueous sample must be in the ferrous (Fe²⁺) oxidation state to react with the chelating agent, 1,10-phenanthroline. This reaction forms a stable, orange-red tris(1,10-phenanthroline)iron(II) complex, often referred to as "ferroin".[1][2][3] The intensity of the color produced is directly proportional to the concentration of iron in the sample, a relationship governed by the Beer-Lambert Law.[1][2]
Since iron in many samples exists in the ferric (Fe³⁺) state, a reducing agent is essential to ensure all iron is converted to the ferrous form prior to complexation.[1][3] Hydroxylamine (B1172632) hydrochloride is a commonly used reducing agent for this purpose.[1][3]
The reaction proceeds as follows:
-
Reduction of Ferric Iron: 2Fe³⁺ + 2NH₂OH·HCl → 2Fe²⁺ + N₂ + 4H₂O + 2H⁺ + 2Cl⁻[1]
-
Formation of the Ferroin Complex: Fe²⁺ + 3(C₁₂H₈N₂) → [Fe(C₁₂H₈N₂)₃]²⁺ (orange-red complex)[2]
The resulting complex exhibits maximum absorbance at a wavelength of approximately 508 nm to 511 nm, which is the optimal wavelength for spectrophotometric measurement.[1][4] The color of the complex is stable over a wide pH range, typically between 2 and 9, with a buffered solution of sodium acetate (B1210297) often used to maintain an optimal pH.[1][2][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the 1,10-phenanthroline method for iron determination.
Table 1: Spectrophotometric Properties
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 508 - 511 nm | [1][4] |
| Molar Absorptivity (ε) | 11,100 L mol⁻¹ cm⁻¹ | [1][2] |
| Optimal pH Range | 2 - 9 | [1][2][5] |
Table 2: Typical Reagent Concentrations
| Reagent | Concentration | Reference |
| Standard Iron Solution (from Ferrous Ammonium (B1175870) Sulfate) | ~0.07 g in 1 L | [1][6] |
| 1,10-Phenanthroline Solution | 0.1 g in 100 mL (0.1% w/v) | [1][6] |
| Hydroxylamine Hydrochloride Solution | 10 g in 100 mL (10% w/v) | [1][6] |
| Sodium Acetate Solution | 10 g in 100 mL (10% w/v) | [1][6] |
Experimental Protocols
This section provides a detailed methodology for the colorimetric determination of iron using 1,10-phenanthroline, including reagent preparation, construction of a calibration curve, and sample analysis.
Reagent Preparation
-
Standard Iron Stock Solution (e.g., 100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O]. Dissolve it in a 1 L volumetric flask with distilled water containing 2.5 mL of concentrated sulfuric acid to prevent the oxidation of Fe²⁺. Dilute to the mark with distilled water.[1][3] This stock solution can be further diluted to prepare working standards.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water. Gentle warming may be necessary to facilitate dissolution.[1][6]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[1][6]
-
Sodium Acetate Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of distilled water.[1][6]
Construction of a Calibration Curve
-
Prepare a series of standard solutions by accurately pipetting increasing volumes of the standard iron stock solution into separate 100 mL volumetric flasks. A typical range might include 0, 1, 5, 10, 15, and 20 mL of a 10 mg/L working standard.
-
To each flask, including a blank containing only distilled water, add 1 mL of the hydroxylamine hydrochloride solution and 10 mL of the 1,10-phenanthroline solution.[1]
-
Add 8 mL of the sodium acetate solution to each flask to buffer the pH.[1]
-
Dilute each flask to the 100 mL mark with distilled water and mix thoroughly.
-
Allow the solutions to stand for at least 10 minutes for full color development.[1][6]
-
Set a spectrophotometer to the wavelength of maximum absorbance (approximately 510 nm).
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus the concentration of iron (in mg/L). This should yield a linear relationship that adheres to Beer's Law.
Sample Analysis
-
Take a known volume of the sample and place it in a 100 mL volumetric flask.
-
Follow steps 2 through 8 as outlined in the calibration curve construction.
-
The concentration of iron in the sample can be determined from the calibration curve using the measured absorbance.
Visualizing the Process
The following diagrams illustrate the chemical reaction and the experimental workflow.
Potential Interferences
Several ions can interfere with the 1,10-phenanthroline method. Strong oxidizing agents can prevent the complete reduction of Fe³⁺ to Fe²⁺.[7] Certain metal ions such as zinc, copper, nickel, and cobalt can form complexes with 1,10-phenanthroline, although these are typically colorless or have low absorbance at 510 nm.[7][8] High concentrations of these interfering ions can consume the reagent, leading to inaccurate results. The presence of cyanide and phosphate (B84403) can also interfere with color development.[7][9] In cases of significant interference, masking agents or alternative analytical methods may be necessary. For instance, fluoride (B91410) can be used to mask the presence of Fe³⁺ if only Fe²⁺ is to be determined.[7][10]
References
- 1. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 2. tau.ac.il [tau.ac.il]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sdbindex.com [sdbindex.com]
- 5. IronSpec [web.pdx.edu]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. chemetrics.com [chemetrics.com]
- 10. researchgate.net [researchgate.net]
Ferroin as a Redox Indicator in Belousov-Zhabotinsky Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of ferroin (B110374) as a redox indicator in the Belous-Zhabotinsky (BZ) reaction, a well-known oscillating chemical reaction. The guide delves into the core mechanism, provides detailed experimental protocols, and presents quantitative data in a structured format.
The Belousov-Zhabotinsky reaction is a classic example of non-equilibrium thermodynamics, demonstrating complex, periodic behavior.[1][2] These reactions are of significant interest as they provide a chemical model for various biological phenomena.[2] The visually striking color changes in the BZ reaction are often observed using a redox indicator, with ferroin being a popular choice.[3][4]
The Role and Mechanism of Ferroin in the BZ Reaction
Ferroin, an organometallic complex of iron(II) and 1,10-phenanthroline (B135089), serves as a catalyst and a visual indicator in the BZ reaction.[4][5] Its function is intrinsically linked to the oscillating concentrations of bromide and bromous acid intermediates in the reaction mixture. The overall reaction involves the oxidation of an organic substrate, typically malonic acid, by bromate (B103136) ions in an acidic solution.[6][7]
The color change of the solution is a direct result of the oxidation and reduction of the iron ion within the ferroin complex.[4][5]
-
Reduced State (Ferroin): The iron is in the +2 oxidation state ([Fe(phen)₃]²⁺), and the solution appears red .[4][5]
-
Oxidized State (Ferriin): The iron is oxidized to the +3 state ([Fe(phen)₃]³⁺), resulting in a pale blue color.[4][5]
The transition between these two states is driven by the fluctuating redox potential of the BZ reaction.[5] When the concentration of the autocatalytic species, bromous acid (HBrO₂), increases, it oxidizes the ferroin to ferriin, causing the solution to turn blue.[8] Subsequently, as the organic acid is brominated and reduces the oxidized catalyst, the ferriin is reduced back to ferroin, and the solution returns to red, completing the cycle.[3][8]
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of ferroin in BZ reactions.
| Parameter | Value | Conditions |
| Redox Potential (Ferroin/Ferriin) | 1.06 V | Standard Conditions |
| Typical Ferroin Concentration | 0.025 M | For BZ reaction demonstrations[9] |
| Oscillation Period | Varies (seconds to minutes) | Dependent on reactant concentrations, temperature, and stirring rate[4][10] |
Experimental Protocols
Precise preparation of solutions and adherence to the experimental procedure are critical for observing the characteristic oscillations of the BZ reaction.
Preparation of Ferroin Indicator Solution (0.025 M)
There are several reported methods for preparing a ferroin indicator solution. A common procedure is as follows:
-
Weigh 0.7 g of ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) and 1.5 g of 1,10-phenanthroline hydrochloride.[11]
-
Dissolve both solids in 70 mL of distilled water in a 100 mL volumetric flask.[11]
-
Once fully dissolved, dilute the solution to the 100 mL mark with distilled water.[5][11]
Alternative preparations may use slightly different masses of the reagents. For instance, another protocol suggests dissolving 0.23 g of iron(II) sulfate heptahydrate and 0.62 g of 1,10-phenanthroline monohydrate in distilled water to make 100 mL of a 0.5% solution.[12]
General Protocol for a Ferroin-Catalyzed BZ Reaction
The following is a representative protocol for demonstrating the BZ reaction. The concentrations and volumes can be adjusted to alter the oscillation characteristics.
Solutions:
-
Solution A: 0.6 M Sodium Bromate (NaBrO₃) in 0.6 M Sulfuric Acid (H₂SO₄)[9]
-
Solution B: 0.48 M Malonic Acid (CH₂(COOH)₂)[9]
-
Solution C: 1 g Sodium Bromide (NaBr) in a specified volume of water[9]
-
Solution D: 0.025 M Ferroin Sulfate[9]
Procedure:
-
In a suitable flask, mix 14 mL of Solution A with 7 mL of Solution B.[9]
-
Add 2 mL of Solution C to the mixture and stir or shake until the orange color of bromine disappears.[9]
-
Add 1 mL of Solution D (ferroin) and stir until the solution is a homogeneous red.[9]
-
Pour the reaction mixture into a shallow petri dish to observe the formation of spatial patterns, or keep it in a stirred beaker to observe temporal oscillations.[4][9]
Note: The cleanliness of glassware is crucial, as contaminants like chloride ions can inhibit the reaction.[13]
Visualizing Reaction Dynamics
The intricate interplay of activation and inhibition in the BZ reaction can be represented through diagrams.
Core BZ Reaction Mechanism with Ferroin
The following diagram illustrates the fundamental feedback loops in the FKN (Field-Körös-Noyes) mechanism, which describes the BZ reaction, and the role of the ferroin indicator.
Caption: Core feedback loops of the BZ reaction highlighting the role of ferroin.
This diagram shows the autocatalytic production of bromous acid (Process B), which is inhibited by bromide ions.[8] As bromide is consumed, Process B accelerates, leading to the oxidation of ferroin. The subsequent bromination of malonic acid and regeneration of bromide (Process C) then inhibits Process B and reduces ferriin back to ferroin, restarting the cycle.[3][8]
Experimental Workflow for BZ Reaction Preparation
The logical flow of preparing a BZ reaction with ferroin is outlined in the diagram below.
Caption: Step-by-step workflow for preparing a ferroin-catalyzed BZ reaction.
This workflow provides a clear, sequential guide for researchers to follow, ensuring the correct order of reagent addition, which is crucial for the reaction to proceed as expected.
References
- 1. Chemical oscillator - Wikipedia [en.wikipedia.org]
- 2. Belousov–Zhabotinsky reaction - Wikipedia [en.wikipedia.org]
- 3. The Belousov-Zhabotinskii reaction [hydrochemistry.eu]
- 4. BZ-Phenomenology [ux.uis.no]
- 5. Chrominfo: Preparation of ferroin indicator solution [chrominfo.blogspot.com]
- 6. fiveable.me [fiveable.me]
- 7. BZ-Phenomenology [classes.engineering.wustl.edu]
- 8. scholar.rose-hulman.edu [scholar.rose-hulman.edu]
- 9. Demo 14a: Belousov-Zhabotinskii Reaction (variation) [www-chem.ucsd.edu]
- 10. Frontiers | Detection of Inhomogeneity After Mixing Solutions by Analyzing the Chemical Wave Pattern in the Belousov-Zhabotinsky Reaction [frontiersin.org]
- 11. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 12. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Guide: Preparation and Use of 1,10-Phenanthroline for Spectrophotometric Iron Analysis
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 1,10-phenanthroline (B135089) solution and its application in the quantitative analysis of iron. The methodology detailed herein is a robust and sensitive colorimetric technique widely employed for determining iron concentrations in various aqueous samples.
Principle of the Method
The spectrophotometric determination of iron using 1,10-phenanthroline is a highly sensitive method based on the rapid formation of a stable orange-red complex.[1][2] The core of this analysis involves the reaction between ferrous iron (Fe²⁺) and three molecules of 1,10-phenanthroline (o-phen) to form the tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺.[3][4]
Since iron in samples may exist in the ferric state (Fe³⁺), a reducing agent, typically hydroxylamine (B1172632) hydrochloride, is essential to convert all iron to the ferrous (Fe²⁺) state prior to complexation.[1][5] The resulting complex exhibits strong absorbance in the visible spectrum, with a maximum absorbance (λmax) at approximately 508-510 nm.[1][6][7] The color intensity is independent of pH within a range of 2 to 9 and is stable for extended periods.[1][2] A sodium acetate (B1210297) buffer is commonly used to maintain the pH in a range of 3.2 to 3.3, which ensures rapid color development.[3] The absorbance of the complex is directly proportional to the iron concentration, adhering to the Beer-Lambert law.[1][6]
Reagent and Solution Preparation
Accurate preparation of reagents is critical for reliable results. The following table summarizes the preparation of all necessary solutions. Use deionized or distilled water for all preparations.
| Reagent/Solution | Molarity/Concentration | Preparation Protocol | Reference(s) |
| Standard Iron Stock Solution | ~100 mg/L (ppm) Fe | Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O]. Dissolve in a 1 L volumetric flask with deionized water containing 2.5 mL of concentrated sulfuric acid. Dilute to the mark. | [4] |
| 1,10-Phenanthroline | 0.1% (w/v) | Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be required to facilitate dissolution. | [1][2][8] |
| Hydroxylamine Hydrochloride | 10% (w/v) | Dissolve 10 g of hydroxylamine hydrochloride (H₂NOH·HCl) in 100 mL of deionized water. | [1][2][6] |
| Sodium Acetate Buffer | 10% (w/v) | Dissolve 10 g of sodium acetate (CH₃COONa) in 100 mL of deionized water. | [1][2][8] |
Experimental Parameters
Key parameters for the spectrophotometric analysis are summarized below.
| Parameter | Value / Range | Description | Reference(s) |
| Wavelength of Max. Absorbance (λmax) | 508 - 510 nm | The wavelength at which the [Fe(phen)₃]²⁺ complex shows maximum absorbance. | [1][6] |
| Optimal pH Range | 2.9 - 3.5 | Ensures rapid and complete color development. | [3] |
| Stable pH Range | 2 - 9 | The range where the formed complex's color intensity is stable and independent of pH. | [1][2] |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹cm⁻¹ | A measure of how strongly the complex absorbs light at λmax. | [1][7] |
| Color Development Time | ≥ 10 minutes | Time required after adding all reagents to ensure the reaction is complete before measurement. | [1][6] |
| Complex Stability | At least 6 months | The color of the standards is stable for a long duration. | [3] |
Detailed Experimental Protocol
The following protocol outlines the steps for creating a calibration curve and analyzing an unknown sample.
-
Prepare Dilutions: From the ~100 mg/L iron stock solution, prepare a working standard of 10 mg/L by pipetting 10 mL of the stock into a 100 mL volumetric flask and diluting to the mark.
-
Aliquot Standards: Into a series of five 100 mL volumetric flasks, pipette 1.0, 5.0, 10.0, 25.0, and 50.0 mL of the 10 mg/L working standard solution.[1] This will create standards with concentrations of 0.1, 0.5, 1.0, 2.5, and 5.0 mg/L Fe after final dilution.
-
Prepare Blank: Add 50 mL of deionized water to another 100 mL volumetric flask to serve as the reagent blank.[1]
-
Color Development (for all flasks including blank and unknown):
-
Add 1.0 mL of 10% hydroxylamine hydrochloride solution to each flask and swirl to mix.[1] Wait for 5-10 minutes to ensure complete reduction of any potential Fe³⁺.[6]
-
Add 10.0 mL of 0.1% 1,10-phenanthroline solution to each flask and swirl.[1]
-
Add 8.0 mL of 10% sodium acetate solution to buffer the pH and swirl.[1]
-
-
Dilute to Volume: Dilute each solution to the 100 mL mark with deionized water, cap the flask, and mix thoroughly by inverting several times.[1]
-
Incubate: Allow the solutions to stand for at least 10 minutes for the orange-red color to fully develop.[1]
-
Sample Aliquot: Pipette a known volume of the unknown sample into a 100 mL volumetric flask. The volume should be chosen so that the final absorbance falls within the range of the calibration curve.
-
Follow Color Development: Treat the unknown sample identically to the standards by following steps 4 through 6 from the protocol above.
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the predetermined λmax (e.g., 510 nm).[6]
-
Zero the Instrument: Use the reagent blank to zero the absorbance of the spectrophotometer.[7]
-
Measure Absorbance: Measure and record the absorbance of each standard and the unknown sample.
-
Data Analysis: Plot a calibration curve of absorbance versus iron concentration (mg/L) for the standards. Use linear regression to determine the equation of the line. Calculate the concentration of iron in the unknown sample using its absorbance and the calibration curve equation.[6]
Potential Interferences
Several ions and substances can interfere with the 1,10-phenanthroline method.
-
Strong oxidizing agents , cyanide, nitrite, and phosphates can interfere with color development.[3][9] Boiling with acid can remove cyanide and nitrite, while converting polyphosphates to the less interfering orthophosphate form.[3]
-
Metal ions such as chromium, zinc (in concentrations >10x that of iron), cobalt, copper, and nickel can form complexes with phenanthroline.[3] Bismuth, cadmium, mercury, and silver can precipitate the reagent.[3][9] The interference from these metals can often be overcome by adding a larger excess of the 1,10-phenanthroline solution.[3][9]
-
For selective determination of Fe²⁺ in the presence of high concentrations of Fe³⁺, fluoride (B91410) can be used as an effective masking agent for Fe³⁺.[10][11]
Visualized Workflow
The following diagram illustrates the complete experimental workflow for the determination of iron using the 1,10-phenanthroline method.
References
- 1. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. IronSpec [web.pdx.edu]
- 6. csun.edu [csun.edu]
- 7. tau.ac.il [tau.ac.il]
- 8. benchchem.com [benchchem.com]
- 9. chemetrics.com [chemetrics.com]
- 10. Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Spectrophotometric Determination of Iron Using 1,10-Phenanthroline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantitative determination of iron in aqueous samples using the 1,10-phenanthroline (B135089) method. This colorimetric technique is based on the formation of a stable, orange-red complex between ferrous iron (Fe²⁺) and 1,10-phenanthroline. The intensity of the resulting color, which is directly proportional to the iron concentration, is measured spectrophotometrically. This method is highly sensitive and selective, making it a staple in analytical chemistry for various applications, including pharmaceutical analysis and environmental monitoring. This note details the underlying principles, necessary reagents, a step-by-step experimental protocol, and methods for data analysis.
Principle
The spectrophotometric determination of iron with 1,10-phenanthroline relies on a multi-step reaction.[1][2] First, any ferric iron (Fe³⁺) present in the sample is reduced to ferrous iron (Fe²⁺) using a reducing agent, typically hydroxylamine (B1172632) hydrochloride.[1][2] Subsequently, the ferrous iron reacts with three molecules of 1,10-phenanthroline to form a stable, intensely colored orange-red complex, tris(1,10-phenanthroline)iron(II) ([Fe(phen)₃]²⁺).[3][4]
The chemical reactions are as follows:
-
Reduction of Fe³⁺: 2Fe³⁺ + 2NH₂OH·HCl → 2Fe²⁺ + N₂ + 4H₂O + 2H⁺ + 2Cl⁻[1]
-
Complexation of Fe²⁺: Fe²⁺ + 3 C₁₂H₈N₂ → [Fe(C₁₂H₈N₂)₃]²⁺[3]
The intensity of the color of the tris(1,10-phenanthroline)iron(II) complex is independent of pH in the range of 2 to 9 and is stable for extended periods.[1][3] The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax), which is approximately 508-510 nm.[2][3] According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the iron complex, allowing for quantitative determination.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this analytical method.
Table 1: Optical Characteristics of the Tris(1,10-phenanthroline)iron(II) Complex
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 508 - 510 nm | [2][3] |
| Molar Absorptivity (ε) | 11,100 L mol⁻¹ cm⁻¹ | [1][3] |
| Optimal pH Range | 2 - 9 | [1][3] |
| Color of Complex | Orange-Red | [4] |
Table 2: Typical Reagent Concentrations
| Reagent | Concentration | Reference |
| Standard Iron Solution (from Ferrous Ammonium (B1175870) Sulfate) | ~0.07 g in 1 L | [1][3] |
| Hydroxylamine Hydrochloride Solution | 10 g in 100 mL (10%) | [1] |
| 1,10-Phenanthroline Solution | 0.1 g in 100 mL (0.1%) | [1] |
| Sodium Acetate (B1210297) Buffer Solution | 10 g in 100 mL (10%) | [1] |
Experimental Protocol
This protocol outlines the necessary steps for preparing reagents, creating a calibration curve, and analyzing an unknown sample.
Materials and Equipment
-
Spectrophotometer (visible range)
-
Cuvettes (1 cm path length)
-
Volumetric flasks (100 mL and 1000 mL)
-
Pipettes (volumetric and graduated)
-
Beakers and other standard laboratory glassware
-
Analytical balance
-
Ferrous Ammonium Sulfate (B86663) Hexahydrate, Fe(NH₄)₂(SO₄)₂·6H₂O (analytical grade)
-
1,10-Phenanthroline Monohydrate, C₁₂H₈N₂·H₂O
-
Hydroxylamine Hydrochloride, NH₂OH·HCl
-
Sodium Acetate, CH₃COONa
-
Concentrated Sulfuric Acid, H₂SO₄
-
Deionized or distilled water
Reagent Preparation
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Handle concentrated sulfuric acid with extreme care in a fume hood.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[1]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary to facilitate dissolution.[1]
-
Sodium Acetate Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[1]
-
Stock Iron Standard Solution (e.g., 100 ppm): Accurately weigh approximately 0.7022 g of ferrous ammonium sulfate hexahydrate and transfer it to a 1000 mL volumetric flask. Dissolve the solid in deionized water, add 2.5 mL of concentrated sulfuric acid, and then dilute to the mark with deionized water.[4][5] This solution contains 100 µg of Fe per mL (100 ppm).
Preparation of Calibration Standards
-
Label a series of five 100 mL volumetric flasks as "Standard 1" through "Standard 5".
-
Into these flasks, accurately pipette 1.00, 5.00, 10.00, 25.00, and 50.00 mL of the stock iron standard solution, respectively.[1][5]
-
Prepare a "blank" solution by adding 50 mL of deionized water to another 100 mL volumetric flask.[1][5]
-
To each of the six flasks (five standards and one blank), add the following reagents in the order listed, mixing after each addition:
-
Dilute each solution to the 100 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for at least 10 minutes for full color development.[1][5]
Sample Preparation
-
Accurately pipette a known volume of the unknown iron-containing sample into a 100 mL volumetric flask. The volume should be chosen such that the final absorbance falls within the range of the calibration curve.
-
Treat the unknown sample in the same manner as the calibration standards by adding hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate solutions as described in section 3.3.
-
Dilute to the mark with deionized water and allow for color development.
Spectrophotometric Measurement
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which should be determined by scanning one of the standard solutions (typically the mid-range standard) from approximately 400 nm to 600 nm. The λmax is expected to be around 508-510 nm.[1][3]
-
Use the "blank" solution to zero the spectrophotometer (set absorbance to 0.000).
-
Measure and record the absorbance of each of the five calibration standards and the unknown sample solution.
Data Analysis
-
Calculate the concentration of iron in each of the calibration standards.
-
Plot a calibration curve of absorbance versus iron concentration for the standards.
-
Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be close to 1.000 for a good linear fit.
-
Use the absorbance of the unknown sample and the equation of the calibration curve to determine the concentration of iron in the prepared unknown solution.
-
Account for any dilution factors from the initial sample preparation to calculate the final iron concentration in the original, undiluted sample.
Interferences
Several ions can interfere with the 1,10-phenanthroline method. The table below lists common interfering ions and methods to mitigate their effects.
Table 3: Common Interferences and Mitigation Strategies
| Interfering Ion/Substance | Nature of Interference | Mitigation Strategy | Reference |
| Strong Oxidizing Agents | Prevent the complete reduction of Fe³⁺ to Fe²⁺. | Add an excess of hydroxylamine hydrochloride. | [2] |
| Cyanide, Nitrite, Phosphates | Interfere with color development. | For phosphates, adding citrate (B86180) can help to eliminate the interference. | [2] |
| Zinc (Zn²⁺) | Forms a colorless complex with 1,10-phenanthroline, reducing the intensity of the iron complex color, especially at high concentrations. | Add an excess of 1,10-phenanthroline. | [2] |
| Chromium (Cr³⁺), Cobalt (Co²⁺), Copper (Cu²⁺), Nickel (Ni²⁺) | Can form colored complexes with 1,10-phenanthroline. | Add an excess of 1,10-phenanthroline. For significant interference, solvent extraction methods may be necessary. | [2] |
| Bismuth (Bi³⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺), Silver (Ag⁺) | Can precipitate the 1,10-phenanthroline reagent. | Add an excess of 1,10-phenanthroline. | [2] |
Visualizations
Signaling Pathway of Iron Complex Formation
Caption: Chemical pathway for the formation of the colored iron complex.
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of iron.
References
Application Note and Protocol: Spectrophotometric Determination of Iron Using 1,10-Phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure for the quantitative analysis of iron in aqueous samples using the 1,10-phenanthroline (B135089) method. This colorimetric method is highly sensitive and selective for the determination of total iron, as well as for differentiating between the ferrous (Fe²⁺) and ferric (Fe³⁺) states.
Principle
The spectrophotometric determination of iron with 1,10-phenanthroline is based on the formation of a stable, orange-red complex between ferrous iron (Fe²⁺) and three molecules of 1,10-phenanthroline.[1][2] To ensure all iron present in a sample is in the ferrous state for total iron determination, a reducing agent, typically hydroxylamine (B1172632) hydrochloride, is added to reduce any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2][3] The reaction is as follows:
2Fe³⁺ + 2NH₂OH·HCl → 2Fe²⁺ + N₂ + 4H₂O + 2H⁺ + 2Cl⁻[2][3]
Subsequently, the ferrous iron reacts with 1,10-phenanthroline to form the colored complex:
Fe²⁺ + 3(C₁₂H₈N₂) → [Fe(C₁₂H₈N₂)₃]²⁺ (orange-red complex)[2][4]
The intensity of the color produced is directly proportional to the concentration of iron, obeying Beer's Law over a specific concentration range.[2][3] The absorbance of the complex is measured at its wavelength of maximum absorbance (λmax), which is approximately 508-510 nm.[2][3][5] The color of the complex is stable over a pH range of 2 to 9.[1][2][3] A buffer solution, commonly sodium acetate (B1210297), is used to maintain the appropriate pH for rapid color development.[3][6]
Quantitative Data Summary
The performance characteristics of the 1,10-phenanthroline method for iron analysis are summarized in the table below.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 508 - 510 nm | [2][3][5] |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ | [2][3] |
| Optimal pH Range | 2 - 9 | [1][2][3] |
| Recommended pH for Rapid Color Development | 3.2 - 3.3 or 6 - 9 | [1][3] |
| Color Stability | At least 6 months for standards | [1] |
| Detection Limit | As low as 10 µg/L with a 5 cm path length cell | [1] |
| Linearity | Obeys Beer's Law over a range of 1.5-2 orders of magnitude of iron concentration. | [2] |
Experimental Protocols
-
Standard Iron Stock Solution (e.g., 100 mg/L): Accurately weigh 0.7022 g of analytical grade ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) and dissolve it in a 1 L volumetric flask with deionized water containing 2.5 mL of concentrated sulfuric acid. Dilute to the mark with deionized water.[3][4]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary to aid dissolution.[3]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.[3]
-
Sodium Acetate Buffer Solution (1.2 M): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[2][3]
-
Deionized Water
-
Volumetric flasks (100 mL, 1 L)
-
Pipettes (various sizes)
-
Spectrophotometer
-
Cuvettes
-
Prepare a series of working standard solutions: From the 100 mg/L standard iron stock solution, prepare a series of dilutions in 100 mL volumetric flasks to cover the expected concentration range of the unknown sample (e.g., 0.5, 1, 2, 5, and 10 mg/L).
-
Prepare a blank: To a 100 mL volumetric flask, add all reagents except the iron standard and dilute to the mark with deionized water.[6]
-
Color Development: To each standard solution flask and the blank, add the following reagents in the specified order, mixing after each addition:
-
Dilution and Incubation: Dilute each flask to the 100 mL mark with deionized water and mix thoroughly. Allow the solutions to stand for at least 10 minutes for full color development.[3]
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax), approximately 508-510 nm.
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance of each standard solution.
-
-
Construct the Calibration Curve: Plot a graph of absorbance versus the concentration of the iron standards. The resulting plot should be a straight line passing through the origin.
-
Sample Preparation: If the sample contains particulate matter, it should be filtered. The pH of the sample should be less than 2 before analysis.[7]
-
Color Development: Pipette a suitable aliquot of the unknown sample into a 100 mL volumetric flask and follow the same color development procedure as described for the standards (section 3.2, steps 3 and 4).
-
Spectrophotometric Measurement: Measure the absorbance of the prepared unknown sample solution at the same wavelength used for the standards.
-
Concentration Determination: Determine the concentration of iron in the unknown sample by comparing its absorbance to the calibration curve.
Interferences
Several ions can interfere with the 1,10-phenanthroline method. The table below lists common interfering substances and methods to mitigate their effects.
| Interfering Substance | Effect | Mitigation | Reference |
| Strong Oxidizing Agents | Interfere with the reduction of Fe³⁺ | Add excess hydroxylamine hydrochloride | [1] |
| Cyanide, Nitrite | Interfere with complex formation | Initial boiling with acid | [1] |
| Phosphates (especially polyphosphates) | Form complexes with iron | Initial boiling with acid to convert polyphosphates to orthophosphate | [1] |
| Certain Metal Ions (e.g., Cr, Zn, Co, Cu, Ni) | Form complexes with 1,10-phenanthroline | Use a larger excess of 1,10-phenanthroline | [1] |
| Bismuth, Cadmium, Mercury, Molybdate, Silver | Precipitate 1,10-phenanthroline | Extraction methods may be required for high concentrations | [1] |
Visualizations
Caption: Chemical reaction pathway for iron analysis.
Caption: Experimental workflow for iron determination.
References
Application Note: Use of Hydroxylamine Hydrochloride in the 1,10-Phenanthroline Method for Iron Determination
Audience: Researchers, scientists, and drug development professionals.
Principle
The 1,10-phenanthroline (B135089) method is a highly sensitive and robust colorimetric technique for quantifying trace amounts of iron. The core of this method lies in the reaction between ferrous iron (Fe²⁺) and 1,10-phenanthroline, which forms an intensely colored orange-red complex known as tris(1,10-phenanthroline)iron(II) or "ferroin".[1][2] The intensity of this color, which is directly proportional to the iron concentration, is measured spectrophotometrically.
Most environmental and biological samples contain iron in the ferric state (Fe³⁺). Since 1,10-phenanthroline only forms the colored complex with ferrous iron (Fe²⁺), a critical preliminary step is the reduction of all Fe³⁺ to Fe²⁺.[2][3][4] Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) is the preferred reducing agent for this purpose.[5][6][7] It efficiently reduces ferric ions without interfering with the subsequent colorimetric measurement.[5]
The key reactions are:
-
Reduction: All ferric iron is reduced to the ferrous state by hydroxylamine hydrochloride.[3] The reaction is: 2Fe³⁺ + 2NH₂OH → 2Fe²⁺ + N₂O + 4H⁺ + H₂O (simplified)[2]
-
Complexation: The resulting ferrous iron reacts with three molecules of 1,10-phenanthroline to form the stable, orange-red complex.[2][3] The reaction is: Fe²⁺ + 3(C₁₂H₈N₂) → [Fe(C₁₂H₈N₂)₃]²⁺[1][2]
The resulting colored solution strongly absorbs light at a maximum wavelength (λmax) of approximately 510 nm, and the color is stable over a wide pH range (typically 3 to 9).[1][3][6]
Applications
This method is widely adopted for quantifying trace iron in diverse matrices, including:
-
Water Analysis: Monitoring iron levels in drinking water, natural waters, and wastewater.[3]
-
Biological Samples: Determining iron content in serum, tissues, and other biological fluids.
-
Pharmaceuticals: Assessing iron impurities in drug formulations and raw materials.
-
Industrial Quality Control: Measuring iron in various industrial products and process streams.
Quantitative Data Summary
The following table summarizes the key analytical parameters for the phenanthroline method.
| Parameter | Typical Value | Notes |
| Wavelength of Max. Absorbance (λmax) | 508 - 512 nm | The exact λmax should be determined experimentally with the specific spectrophotometer used.[1][6] |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ | This high value indicates the high sensitivity of the method.[6] |
| Optimal pH Range | 3.0 - 9.0 | A buffer (e.g., sodium acetate) is used to maintain the pH within this range for rapid and stable color development.[3][6] |
| Color Stability | At least 6 months | The ferroin (B110374) complex is very stable, allowing for flexibility in measurement time.[3][4] |
| Linear Range (Beer's Law) | Typically 0.1 - 5.0 mg/L (ppm) | The range can be extended by using cuvettes with different path lengths or by adjusting sample dilution. |
| Detection Limit | As low as 10 µg/L | Can be achieved with long path length (e.g., 5 cm) cuvettes.[3] |
Potential Interferences
Several substances can interfere with the accuracy of the measurement. Strong oxidizing agents, cyanide, and certain metal ions like chromium, zinc, cobalt, and copper can cause interference.[3] Boiling with acid during sample preparation can remove some interferences like cyanide, while adding an excess of hydroxylamine hydrochloride mitigates the effect of strong oxidizers.[3]
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Standard Iron Stock Solution (100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O). Dissolve it in approximately 500 mL of deionized water in a 1000 mL volumetric flask. Carefully add 2.5 mL of concentrated sulfuric acid, then dilute to the mark with deionized water and mix thoroughly.[1][6]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.[1][6] This solution should be prepared fresh.
-
1,10-Phenanthroline Solution (0.25% w/v): Dissolve 0.25 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be required to fully dissolve the reagent.[1]
-
Sodium Acetate (B1210297) Buffer Solution (~pH 4.5): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[6] This solution helps maintain the optimal pH for color development.
Protocol 2: Generation of Standard Curve
-
Prepare Standards: Pipette 1.0, 5.0, 10.0, 25.0, and 50.0 mL of the standard iron stock solution into separate 100 mL volumetric flasks.[6] This will create standards with concentrations of 1, 5, 10, 25, and 50 mg/L after dilution.
-
Prepare Blank: Add 50 mL of deionized water to another 100 mL volumetric flask to serve as the blank.[6]
-
Add Reagents: To each flask (including the blank and standards), add the following reagents in order, mixing after each addition:
-
Color Development: Dilute each flask to the 100 mL mark with deionized water, stopper, and mix thoroughly. Allow the solutions to stand for 10-15 minutes for the orange-red color to fully develop.[1][6]
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax (e.g., 510 nm).[1]
-
Use the blank solution to zero the instrument (set absorbance to 0.000).
-
Measure the absorbance of each standard solution.
-
-
Plot Curve: Create a calibration curve by plotting absorbance versus iron concentration (mg/L). The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c).
Protocol 3: Analysis of an Unknown Sample
-
Sample Preparation: Prepare the unknown sample. This may involve acid digestion to solubilize all iron or filtration to remove particulates. The final sample solution should be acidic (pH < 2).[4]
-
Color Development: Pipette a suitable aliquot of the unknown sample into a 100 mL volumetric flask. The volume should be chosen so that the final absorbance falls within the linear range of the standard curve.
-
Add Reagents: Add the hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer solutions as described in Protocol 2, step 3.[6]
-
Dilution & Measurement: Dilute to the 100 mL mark with deionized water, mix, and allow 10-15 minutes for color development.[1] Measure the absorbance at the same λmax used for the standard curve.
-
Calculation: Use the absorbance of the unknown sample and the equation from the standard curve to calculate the concentration of iron in the final solution. Account for any dilutions made during sample preparation to determine the iron concentration in the original sample.
Visualizations
Chemical Reaction Pathway
Caption: Chemical pathway for the phenanthroline method.
Experimental Workflow
Caption: Standard experimental workflow for iron determination.
References
Application Note: Spectrophotometric Determination of Ferrous Iron (Fe²⁺) in Water Samples using 1,10-Phenanthroline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate determination of ferrous iron (Fe²⁺) in aqueous samples is crucial in various fields, including environmental monitoring, water quality assessment, and industrial process control. The 1,10-phenanthroline (B135089) method is a robust and widely adopted colorimetric technique for quantifying iron. This method relies on the reaction between ferrous iron and 1,10-phenanthroline to form a stable, orange-red tris(1,10-phenanthroline)iron(II) complex.[1][2] The intensity of the resulting color is directly proportional to the ferrous iron concentration and can be measured spectrophotometrically. This application note provides a comprehensive protocol for the determination of ferrous iron in water samples. For the determination of total iron, a reduction step is included to convert any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle of the Method
Ferrous iron (Fe²⁺) reacts with three molecules of 1,10-phenanthroline to form a stable, orange-red complex ion, [Fe(C₁₂H₈N₂)₃]²⁺.[3][4] The color of this complex is independent of pH in the range of 2 to 9.[1] To ensure rapid color development, a pH between 2.9 and 3.5 is recommended.[3] The absorbance of the colored solution is measured at its wavelength of maximum absorbance (λmax), which is approximately 508 nm, and follows Beer's law.[1] For the determination of total iron, a reducing agent, such as hydroxylamine (B1172632) hydrochloride, is used to reduce any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) prior to the addition of 1,10-phenanthroline.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of ferrous iron using the 1,10-phenanthroline method.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 508 nm - 510 nm | [1][2] |
| Molar Absorptivity (ε) | 11,100 M⁻¹cm⁻¹ | [1] |
| Optimal pH Range for Color Development | 2 - 9 | [1][5] |
| Recommended pH for Rapid Color Development | 2.9 - 3.5 | [3] |
| Stability of Colored Complex | At least 6 months | [3] |
Interferences
Several ions and substances can interfere with the determination of iron by the 1,10-phenanthroline method. The table below lists common interferences and methods to mitigate them.
| Interfering Substance | Mitigation Method | Reference |
| Strong oxidizing agents | Add an excess of hydroxylamine hydrochloride. | [3] |
| Cyanide, Nitrite | Initial boiling with acid. | [3] |
| Phosphates (Polyphosphates) | Initial boiling with acid to convert to orthophosphate. | [3] |
| Chromium, Zinc (>10x Fe concentration) | Use a larger excess of 1,10-phenanthroline. | [3] |
| Cobalt, Copper (>5 mg/L) | Use a larger excess of 1,10-phenanthroline. | [3] |
| Nickel (>2 mg/L) | Use a larger excess of 1,10-phenanthroline. | [3] |
| Bismuth, Cadmium, Mercury, Molybdate, Silver | These ions may precipitate the 1,10-phenanthroline. | [3] |
| Color or Organic Matter | Evaporate the sample, ash the residue, and redissolve in acid. | [3] |
Experimental Protocols
1. Preparation of Reagents
-
Standard Iron Stock Solution (100 mg/L): Accurately weigh 0.7022 g of analytical grade ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O]. Dissolve it in a 1-liter volumetric flask with distilled water. Carefully add 2.5 mL of concentrated sulfuric acid and dilute to the mark with distilled water.[1][6]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water. Gentle warming may be necessary to aid dissolution.[1]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[1]
-
Sodium Acetate (B1210297) Buffer Solution: Dissolve 10 g of sodium acetate in 100 mL of distilled water.[1]
-
Blank Solution: To a 100-mL volumetric flask, add all reagents in the same volumes as used for the standards and samples, but without the addition of the iron standard or sample. Dilute to the mark with distilled water.
2. Preparation of Standard Curve
-
Pipette 1.0, 5.0, 10.0, 25.0, and 50.0 mL of the 100 mg/L standard iron solution into separate 100-mL volumetric flasks. This will create standards with concentrations of 1.0, 5.0, 10.0, 25.0, and 50.0 mg/L, respectively.[1]
-
To each flask, and a separate flask for the blank, add 1 mL of the hydroxylamine hydrochloride solution (for total iron determination). For direct ferrous iron determination, this step can be omitted.[1]
-
Add 10 mL of the 1,10-phenanthroline solution to each flask.[1]
-
Add 8 mL of the sodium acetate solution to each flask to buffer the pH.[1]
-
Dilute each solution to the 100 mL mark with distilled water and mix thoroughly.
-
Allow the solutions to stand for at least 10 minutes for full color development.[1]
-
Set the spectrophotometer to the wavelength of maximum absorbance (approximately 508 nm).
-
Zero the spectrophotometer using the blank solution.
-
Measure the absorbance of each standard solution.
-
Plot a calibration curve of absorbance versus iron concentration (mg/L).
3. Analysis of Water Sample
-
Pipette a suitable volume of the water sample into a 100-mL volumetric flask. The volume should be chosen so that the final concentration falls within the range of the standard curve.
-
Follow steps 2-6 from the "Preparation of Standard Curve" protocol.
-
Measure the absorbance of the prepared sample solution at 508 nm.
-
Determine the concentration of iron in the sample by comparing its absorbance to the standard curve.
-
Calculate the original concentration of iron in the water sample, accounting for any dilutions made.
Visualizations
Caption: Reaction of Ferrous Iron with 1,10-Phenanthroline.
Caption: Experimental Workflow for Ferrous Iron Determination.
References
Application Note and Protocol: Determination of Total Iron in Environmental Water using the 1,10-Phenanthroline Method
This document provides a detailed application note and protocol for the determination of total iron in environmental water samples using the 1,10-phenanthroline (B135089) spectrophotometric method. This method is widely recognized for its sensitivity and is suitable for the analysis of natural and treated waters.[1]
1. Principle
The 1,10-phenanthroline method is a colorimetric technique used for the quantitative determination of iron. The method relies on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable, orange-red complex known as ferroin (B110374).[2] The intensity of the color produced is directly proportional to the concentration of iron in the sample and is measured using a spectrophotometer at a maximum absorbance wavelength (λmax) of approximately 508-510 nm.[2][3]
Since iron in environmental water samples can exist in both the ferrous (Fe²⁺) and ferric (Fe³⁺) states, a reducing agent, typically hydroxylamine (B1172632) hydrochloride, is added to the sample to reduce all ferric iron to the ferrous state, ensuring the determination of total iron.[2][3] A buffer solution, such as sodium acetate (B1210297), is used to maintain the pH of the solution within the optimal range of 3 to 9 for rapid and complete color development.[1][3]
2. Quantitative Data Summary
The performance of the 1,10-phenanthroline method is summarized in the tables below.
Table 1: Method Performance Characteristics
| Parameter | Value | Notes |
| Wavelength of Maximum Absorbance (λmax) | 508 - 510 nm | The exact wavelength should be determined by scanning the spectrum of the ferroin complex. |
| Linear Range | 1.0 - 10.0 µg/mL | The method demonstrates a proportional relationship between absorbance and concentration within this range.[2] |
| Limit of Detection (LOD) | 0.01 mg L⁻¹ | Can be achieved with a spectrophotometer using a 5 cm or longer light path.[1][4] |
| Relative Standard Deviation | 25.5% | Based on a study of a synthetic sample containing 300 µg Fe/L and other metals analyzed by 44 laboratories.[1] |
| Relative Error | 13.3% | From the same inter-laboratory study.[1] |
Table 2: Potential Interferences and Mitigation Strategies
| Interfering Substance | Concentration | Effect | Mitigation Strategy |
| Strong Oxidizing Agents | Varies | Prevent complete reduction of Fe³⁺ to Fe²⁺.[5] | Add an excess of hydroxylamine hydrochloride.[1][5] |
| Cyanide, Nitrite, Phosphates | Varies | Interfere with color development.[1][5][6] | Initial boiling with acid converts polyphosphates to orthophosphate and removes cyanide and nitrite.[1] For phosphates, adding citrate (B86180) can also help.[5] |
| Chromium (Cr³⁺) | > 10x iron concentration | Forms complexes with 1,10-phenanthroline.[1] | Add an excess of 1,10-phenanthroline.[1][5] |
| Zinc (Zn²⁺) | > 10x iron concentration | Forms a colorless complex with 1,10-phenanthroline, reducing color intensity.[1][5] | Add an excess of 1,10-phenanthroline.[5] |
| Cobalt (Co²⁺), Copper (Cu²⁺) | > 5 mg/L | Form complexes with 1,10-phenanthroline.[1][5] | Add an excess of 1,10-phenanthroline.[1][5] |
| Nickel (Ni²⁺) | > 2 mg/L | Forms complexes with 1,10-phenanthroline.[1][5] | Add an excess of 1,10-phenanthroline.[1][5] |
| Bismuth (Bi³⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺), Silver (Ag⁺) | Varies | Precipitate the 1,10-phenanthroline reagent.[1][5][6] | Add an excess of 1,10-phenanthroline.[5] |
| Color or Organic Matter | Noticeable amounts | Can interfere with spectrophotometric measurement. | Evaporate the sample, gently ash the residue, and redissolve in acid.[1] |
3. Experimental Protocol
This protocol outlines the steps for the determination of total iron in environmental water samples.
3.1. Reagents and Standards Preparation
-
Standard Iron Stock Solution (100 µg/mL): Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O], dissolve it in deionized water in a 1 L volumetric flask. Add 2.5 mL of concentrated sulfuric acid and dilute to the mark with deionized water.[7] This solution is stable for several months.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.[2][5]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary to facilitate dissolution.[2][5]
-
Sodium Acetate Buffer Solution (1.2 M): Dissolve 10 g of sodium acetate (CH₃COONa) in 100 mL of deionized water.[3][5]
3.2. Sample Preparation (Digestion for Total Iron)
For the determination of total iron, a digestion procedure is required to dissolve particulate matter and break down organo-metallic complexes.[8]
-
Measure a suitable volume of the well-mixed water sample into a beaker.
-
Add 5 mL of concentrated nitric acid (HNO₃).
-
Heat the sample on a hot plate at a gentle boil, reducing the volume to approximately 15-20 mL. Do not allow the sample to boil dry.
-
Cool the beaker and its contents.
-
Filter the digested sample through a suitable filter paper into a 100 mL volumetric flask.
-
Rinse the beaker and filter paper with small portions of deionized water, collecting the rinsings in the volumetric flask.
-
Dilute the sample to the 100 mL mark with deionized water and mix thoroughly.
3.3. Preparation of Calibration Standards
-
Prepare a series of calibration standards by accurately pipetting appropriate volumes of the standard iron stock solution (e.g., 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 mL) into separate 100 mL volumetric flasks. This will create standards with concentrations of 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 µg/mL.
-
Also, prepare a blank solution by adding only deionized water to a 100 mL volumetric flask.
3.4. Color Development and Measurement
-
To each calibration standard, the prepared sample, and the blank, add the following reagents in the specified order, mixing after each addition:
-
Dilute each flask to the 100 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for at least 10 minutes for full color development.[7]
-
Set the spectrophotometer to the predetermined wavelength of maximum absorbance (approximately 510 nm).
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance of each calibration standard and the sample solution.
3.5. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding iron concentrations (in µg/mL).
-
Determine the concentration of iron in the prepared sample solution from the calibration curve.
-
Calculate the final concentration of total iron in the original water sample, accounting for any dilution factors from the sample preparation step.
4. Visualizations
4.1. Signaling Pathway of Ferroin Complex Formation
Caption: Chemical reaction pathway for the formation of the colored ferroin complex.
4.2. Experimental Workflow
Caption: Step-by-step experimental workflow for total iron determination.
References
Application of Ferroin Indicator in Cerate Titrimetry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Principle and Overview
Cerate titrimetry, also known as cerimetry, is a robust and versatile quantitative analytical technique based on a redox (oxidation-reduction) reaction.[1] It employs a standardized solution of a cerium(IV) salt, typically ceric sulfate (B86663) or ceric ammonium (B1175870) sulfate, as a strong oxidizing titrant.[1][2][3] The endpoint of the titration is visually determined using a redox indicator, with ferroin (B110374) being one of the most widely used and effective choices.[1][4]
Ferroin is a complex of 1,10-phenanthroline (B135089) with ferrous iron (Fe²⁺).[4][5] Its function as a redox indicator is based on the reversible oxidation of the iron center from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state. This transition is accompanied by a sharp and distinct color change, providing a clear indication of the titration's endpoint.
-
Reduced Form (Ferroin): The Fe(II)-phenanthroline complex has an intense red color.[5][6]
-
Oxidized Form (Ferriin): The Fe(III)-phenanthroline complex has a pale blue color.[5][6]
The overall reaction for the indicator is:
[Fe(C₁₂H₈N₂)₃]³⁺ (pale blue) + e⁻ ⇌ [Fe(C₁₂H₈N₂)₃]²⁺ (red)
During a cerate titration of a reducing analyte, the ferroin indicator remains in its reduced, red form. Once the analyte is completely oxidized by the Ce⁴⁺ titrant, the first slight excess of Ce⁴⁺ oxidizes the ferroin indicator to its blue form, signaling the endpoint.[1] This color change occurs at a specific electrode potential, making it a reliable method for various analytical determinations.[5]
Data Presentation: Reagents and Properties
The following tables summarize the key quantitative data for the reagents involved in cerate titrimetry using a ferroin indicator.
Table 1: Properties of Ferroin Indicator
| Property | Value |
| Chemical Name | Tris(1,10-phenanthroline)iron(II) sulfate |
| Color (Reduced Form) | Red |
| Color (Oxidized Form) | Pale Blue |
| Transition Potential | ~ +1.06 V in 1 M H₂SO₄ |
| Typical Concentration | 0.025 M aqueous solution |
Table 2: Ceric Ammonium Sulfate Titrant
| Property | Value |
| Chemical Formula | (NH₄)₄Ce(SO₄)₄·2H₂O |
| Molar Mass | 632.55 g/mol |
| Standard Concentration | 0.1 M |
| Solvent | Dilute Sulfuric Acid |
Experimental Protocols
Preparation of Reagents
3.1.1 0.1 M Ceric Ammonium Sulfate Solution
-
Weigh approximately 65 g of ceric ammonium sulfate.[7]
-
In a beaker, add the ceric ammonium sulfate to a mixture of 30 mL of concentrated sulfuric acid and 500 mL of deionized water.[3][7]
-
After the solid has dissolved, allow the solution to cool to room temperature.
-
Transfer the clear solution to a 1000 mL volumetric flask and dilute to the mark with deionized water.[3][7]
-
Mix the solution thoroughly. This solution must be standardized before use.
3.1.2 Ferroin Indicator Solution (0.025 M)
-
Weigh 0.7 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).[8]
-
Weigh 1.5 g of 1,10-phenanthroline monohydrate.[8]
-
Dissolve both solids in 70 mL of deionized water in a 100 mL volumetric flask.[8]
-
Once dissolved, dilute the solution to the 100 mL mark with deionized water and mix well.[5][8]
Standardization of 0.1 M Ceric Ammonium Sulfate
This protocol uses arsenic trioxide (As₂O₃) as a primary standard.
-
Accurately weigh about 0.2 g of arsenic trioxide that has been previously dried at 105°C for one hour.[7][9]
-
Transfer the arsenic trioxide to a 500 mL conical flask.
-
Add 25 mL of an 8.0% w/v sodium hydroxide (B78521) solution and swirl to dissolve the solid.[7][9]
-
Add 100 mL of deionized water and mix.
-
Add 0.15 mL of osmic acid solution (as a catalyst) and 2-3 drops of ferroin indicator solution.[7][9]
-
Titrate with the prepared ceric ammonium sulfate solution until the color changes from pink/red to a very pale blue.[7][9]
-
Record the volume of the titrant used.
-
Calculate the exact molarity of the ceric ammonium sulfate solution using the following formula:
Molarity (M) = (mass of As₂O₃ in g) / (Volume of Ce(IV) in L × 0.04946 g/meq )
Note: 1 mL of 0.1 M ceric ammonium sulfate is equivalent to 0.004946 g of As₂O₃.[7][9]
Application Protocol: Determination of Iron in Ferrous Sulfate Tablets
This protocol is suitable for the quality control analysis of pharmaceutical products.[10]
-
Weigh and finely crush a representative number of ferrous sulfate tablets to obtain a homogenous powder.
-
Accurately weigh approximately 0.4 g of the powdered tablet and record the weight.[10]
-
Quantitatively transfer the powder to a conical flask using 15 mL of 5 M sulfuric acid.[10]
-
Add 2-3 drops of ferroin indicator, swirl the flask, and allow it to stand for five minutes.[10]
-
Titrate the sample with standardized 0.1 M cerium sulfate solution.
-
The endpoint is reached when the color changes from red to a pale blue or milky yellow.[10]
-
Allow the flask to stand for five minutes. If the red color returns, continue to titrate dropwise until the pale blue color persists.[10]
-
Record the total volume of the titrant used.
-
Calculate the amount of ferrous sulfate in the sample:
Each 1 cm³ of 0.1 M ceric sulfate is equivalent to 0.01519 g of FeSO₄.[10]
Application Protocol: Determination of Hydrogen Peroxide
This procedure is applicable for characterizing 1-30% hydrogen peroxide solutions.[11]
-
Measure 150 mL of sulfuric acid (1:19 dilution) into a 500 mL conical flask.[11]
-
Add sufficient crushed ice to maintain a low temperature during the titration.
-
Add 2-3 drops of ferroin indicator.[11]
-
Accurately weigh a suitable mass of the hydrogen peroxide sample (e.g., for 3% H₂O₂, use approximately 2.5 g).
-
Add the weighed sample to the cold, acidified solution in the conical flask and mix.[11]
-
Titrate with standardized 0.1 N ceric sulfate until a stable blue endpoint is achieved.[11]
-
Record the volume of titrant used.
-
Calculate the percentage of hydrogen peroxide.
Visualizations
The following diagrams illustrate the key processes in the application of ferroin in cerate titrimetry.
Caption: Workflow for cerate titrimetry using ferroin indicator.
Caption: Redox mechanism of the ferroin indicator.
References
- 1. Cerimetry - Wikipedia [en.wikipedia.org]
- 2. Principles and applications of Cerimetry - Pharmacy Infoline [pharmacyinfoline.com]
- 3. youtube.com [youtube.com]
- 4. Ferroin Indicator [rmreagents.com]
- 5. Chrominfo: Preparation of ferroin indicator solution [chrominfo.blogspot.com]
- 6. vpscience.org [vpscience.org]
- 7. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 8. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. edu.rsc.org [edu.rsc.org]
- 11. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
Application Notes and Protocols for the Quantification of Iron in Biological Samples using the 1,10-Phenanthroline Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
The 1,10-phenanthroline (B135089) assay is a widely used, sensitive, and reliable colorimetric method for the quantification of iron in a variety of biological samples.[1][2] The principle of this assay is based on the reaction of ferrous iron (Fe²⁺) with three molecules of 1,10-phenanthroline to form a stable, orange-red complex known as ferroin.[1][3][4] This complex has a maximum absorbance at approximately 510 nm, and the intensity of the color is directly proportional to the concentration of iron in the sample, following Beer's law within a certain range.[1][2]
Since biological samples can contain both ferric (Fe³⁺) and ferrous (Fe²⁺) iron, a reducing agent, typically hydroxylamine (B1172632) hydrochloride, is used to convert all Fe³⁺ to Fe²⁺, ensuring the measurement of the total iron content.[1][2][5] A buffer solution, such as sodium acetate (B1210297), is used to maintain the optimal pH for the color development, which is between 3 and 9.[6]
Chemical Reaction
The quantification of iron using the 1,10-phenanthroline method involves two primary chemical reactions:
-
Reduction of Ferric Iron (Fe³⁺): 2Fe³⁺ + 2NH₂OH → 2Fe²⁺ + N₂O + 4H⁺ + H₂O
-
Formation of the Ferroin Complex: Fe²⁺ + 3(C₁₂H₈N₂) → [Fe(C₁₂H₈N₂)₃]²⁺ (orange-red complex)
Caption: Chemical principle of the 1,10-phenanthroline assay.
Experimental Workflow
The general workflow for the quantification of iron in biological samples using the 1,10-phenanthroline assay is as follows:
Caption: Experimental workflow for iron quantification.
Materials and Reagents
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 510 nm
-
Volumetric flasks (various sizes)
-
Pipettes and pipette tips
-
Cuvettes or 96-well plates
-
pH meter
-
Centrifuge
-
Tissue homogenizer
Reagents:
-
Iron Standard Stock Solution (100 µg/mL): Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] and dissolve it in a 1 L volumetric flask with deionized water containing 2.5 mL of concentrated sulfuric acid.[1][6]
-
Working Iron Standard Solution (10 µg/mL): Dilute the stock solution 1:10 with deionized water.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.[1][6] Caution: This solution is harmful.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary.[6]
-
Sodium Acetate Buffer Solution (1 M): Dissolve 136 g of sodium acetate trihydrate in deionized water and make up to 1 L. Adjust the pH to ~5.0.[2]
Experimental Protocols
Preparation of Standard Curve
-
Label a series of 10 mL volumetric flasks (or tubes) for your standards (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10 µg/mL).
-
Add the corresponding volumes of the 10 µg/mL working iron standard solution to each flask. The "0" µg/mL flask will serve as the blank.
-
To each flask, add 1.0 mL of the 10% hydroxylamine hydrochloride solution and mix.[6]
-
Add 1.0 mL of the 0.1% 1,10-phenanthroline solution to each flask and mix.[6]
-
Add 2.0 mL of the 1 M sodium acetate buffer to each flask and mix thoroughly.[2]
-
Bring the total volume in each flask to 10 mL with deionized water and mix well.
-
Allow the solutions to stand for at least 10-15 minutes for complete color development.[2][4]
-
Measure the absorbance of each standard at 510 nm using the blank to zero the spectrophotometer.[1][2]
-
Plot a graph of absorbance versus the concentration of iron (µg/mL) to generate the standard curve.[4]
Sample Preparation
The preparation of biological samples will vary depending on the sample type.
-
Serum/Plasma:
-
Collect blood and separate serum or plasma by centrifugation.
-
To 1 mL of serum/plasma, add an equal volume of a protein precipitating agent (e.g., 10% trichloroacetic acid).
-
Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for the iron assay.
-
-
Tissue Homogenate:
-
Cell Lysate:
-
Harvest cells and wash with PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or through sonication.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant for the assay.
-
Assay Procedure for Samples
-
In a suitable tube, add a known volume of the prepared sample supernatant. The volume will depend on the expected iron concentration.
-
Follow steps 3-7 from the "Preparation of Standard Curve" protocol.
-
Measure the absorbance of the prepared sample at 510 nm.
-
Determine the iron concentration in the sample by comparing its absorbance to the standard curve.
-
Calculate the final iron concentration in the original sample, accounting for any dilutions made during sample preparation.
Quantitative Data Summary
The following tables provide a summary of key assay parameters and typical iron concentrations in various human biological samples.
Table 1: Key Parameters of the 1,10-Phenanthroline Assay
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | ~510 nm | [1][7] |
| Molar Absorptivity (ε) | 11,100 M⁻¹cm⁻¹ | [6] |
| Optimal pH Range | 3 - 9 | [6] |
| Complex Stability | Stable for at least 6 months | [1] |
| Detection Limit | As low as 10 µg/L | [1] |
Table 2: Typical Iron Concentrations in Human Biological Samples
| Biological Sample | Typical Iron Concentration Range | Reference |
| Serum (Male) | 80-180 mcg/dL | [8] |
| Serum (Female) | 60-160 mcg/dL | [8] |
| Plasma (Male) | Higher than serum | [9] |
| Plasma (Female) | Higher than serum | [9] |
| Erythrocytes | Lower in trained individuals | [9] |
Cellular Iron Metabolism
Iron is essential for numerous cellular processes. Its uptake, storage, and export are tightly regulated. Key proteins involved in this process include transferrin and its receptor for iron uptake, ferritin for intracellular storage, and ferroportin for iron export.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. edu.rsc.org [edu.rsc.org]
- 5. chemetrics.com [chemetrics.com]
- 6. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. Iron: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 9. Total Iron Concentrations in Different Biological Matrices—Influence of Physical Training - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Performance Capillary Electrophoresis with Fe(II)-1,10-Phenanthroline Complex
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of High-Performance Capillary Electrophoresis (HPCE) in conjunction with the Fe(II)-1,10-phenanthroline complex. This method offers a highly sensitive and efficient means for the quantitative analysis of various analytes, including metal ions and pharmaceuticals.
Introduction
High-Performance Capillary Electrophoresis (HPCE) is a powerful analytical technique that separates components of a mixture based on their electrophoretic mobility in a narrow capillary under the influence of a high voltage electric field.[1] The formation of a stable and colored complex between ferrous iron (Fe(II)) and 1,10-phenanthroline (B135089) provides a chromophore that can be readily detected by UV-Vis spectrophotometry, making it an excellent derivatizing agent for HPCE analysis. The resulting orange-red complex, Tris(1,10-phenanthroline)iron(II), exhibits a strong absorbance, which is the basis for its use in quantitative determination.[2][3][4] This approach has been successfully applied to the determination of iron in various matrices, the simultaneous analysis of multiple metal ions, and the indirect quantification of pharmaceutical compounds.
Principle of the Method
The core of this analytical method lies in the reaction between Fe(II) ions and 1,10-phenanthroline. Three molecules of 1,10-phenanthroline chelate a single Fe(II) ion, forming a stable orange-red complex.[3]
For Metal Ion Analysis: The sample containing the metal ion of interest is mixed with 1,10-phenanthroline. In the case of iron analysis, a reducing agent is often added to ensure all iron is in the Fe(II) state.[5] The resulting charged complexes are then separated by HPCE and detected by a UV-Vis detector.
For Indirect Drug Analysis: Certain drugs can quantitatively reduce Fe(III) to Fe(II). The amount of Fe(II) produced is then reacted with 1,10-phenanthroline to form the colored complex. The intensity of the color, which is proportional to the drug concentration, is then measured.[6]
Data Presentation
The following tables summarize the quantitative data from various applications of HPCE utilizing the Fe(II)-1,10-phenanthroline complex.
Table 1: Quantitative Data for the Determination of Iron (Fe(II))
| Parameter | Value | Reference |
| Detection Limit | < 5 x 10⁻⁹ M | [7] |
| Linearity | Two orders of magnitude (r² = 0.995) | [7] |
| Recovery | 99-101% | [7] |
| Molar Absorptivity (ε) | 11,100 dm³ mol⁻¹ cm⁻¹ at 508 nm | [2][4] |
| Working Range | 0.2-100 µM | [8] |
Table 2: Quantitative Data for the Simultaneous Determination of Metal Ions
| Parameter | Fe(II) | Ni(II) | Reference |
| Linear Calibration Range | 100 - 500 ng/mL | 100 - 500 ng/mL | [9] |
| Detection Limit (S/N=3) | 20 ng/mL | 20 ng/mL | [9] |
| Relative Standard Deviation (n=10) | 0.090% (at 3 µg/mL) | 0.086% (at 3 µg/mL) | [9] |
Table 3: Quantitative Data for the Spectrophotometric Determination of Antiulcer Drugs
| Drug | Linear Range | Reference |
| Omeprazole (OMZ) | 80 - 2800 ng/mL | [6] |
| Lansoprazole (LNZ) | 200 - 4000 ng/mL | [6] |
| Pantoprazole (PNZ) | 200 - 4000 ng/mL | [6] |
| Rabeprazole (RBZ) | 200 - 4000 ng/mL | [6] |
| Esomeprazole (EMZ) | 200 - 3800 ng/mL | [6] |
Experimental Protocols
Protocol for the Determination of Iron in Serum Samples
This protocol is adapted from a highly sensitive method for iron determination.[7]
1. Reagent Preparation:
- Running Buffer: 50 mM Ammonium (B1175870) acetate-acetic acid (NH₄Ac-HAc), adjusted to pH 5.0.
- 1,10-Phenanthroline Solution: Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water, warming if necessary.[5]
- Hydroxylamine (B1172632) Hydrochloride Solution: Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[5]
- Sodium Acetate (B1210297) Solution: Dissolve 10 g of sodium acetate in 100 mL of distilled water.[5]
- Standard Iron Solution: Precisely weigh about 0.07 g of pure iron(II) ammonium sulfate, dissolve in water, and transfer to a 1 L volumetric flask. Carefully add 2.5 mL of concentrated sulfuric acid and dilute to the mark.[5]
2. Sample Preparation:
- To an aliquot of the serum sample, add 1 mL of the hydroxylamine solution to reduce any Fe(III) to Fe(II).
- Add 10 mL of the 1,10-phenanthroline solution.
- Add 8 mL of the sodium acetate solution to buffer the pH.[5]
- Dilute the solution to a final volume of 100 mL with distilled water and allow it to stand for 10 minutes for full color development.[5]
3. HPCE Analysis:
- Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 50 cm).
- Running Buffer: 50 mM NH₄Ac-HAc, pH 5.0.[7]
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
- Applied Voltage: 20 kV.
- Detection: UV-Vis detector set at 270 nm for enhanced sensitivity.[7]
- Temperature: 25 °C.
4. Calibration Curve:
- Prepare a series of standard iron solutions of known concentrations.
- Treat the standards with hydroxylamine, 1,10-phenanthroline, and sodium acetate as described in the sample preparation step.
- Analyze each standard by HPCE and plot the peak area versus the iron concentration to generate a calibration curve.
Protocol for the Simultaneous Determination of Fe(II) and Ni(II)
This protocol is based on the pre-column complexation of metal ions with 1,10-phenanthroline.[9]
1. Reagent Preparation:
- Running Buffer: 2 M n-butyric acid/n-butyrate buffer, adjusted to pH 4.5.
- 1,10-Phenanthroline Solution: Prepare a solution of 1,10-phenanthroline in the running buffer.
- Standard Metal Ion Solutions: Prepare standard solutions of Fe(II) and Ni(II).
2. Sample Preparation (Pre-column Derivatization):
- Mix aliquots of the sample or standard solutions with the 1,10-phenanthroline solution to form the metal-phenanthroline complexes.
3. HPCE Analysis:
- Capillary: Fused silica capillary.
- Running Buffer: 2 M n-butyric acid/n-butyrate buffer, pH 4.5.[9]
- Injection: Hydrodynamic injection.
- Applied Voltage: 5 kV.[9]
- Detection: UV-Vis detector set at 260 nm.[9]
- Temperature: 25 °C.
Visualizations
Caption: Workflow for the determination of iron in serum samples.
Caption: Formation of the Fe(II)-1,10-phenanthroline complex.
Caption: Pathway for the indirect determination of drugs.
References
- 1. agilent.com [agilent.com]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 4. tau.ac.il [tau.ac.il]
- 5. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 6. ijsr.net [ijsr.net]
- 7. More sensitive way to determine iron using an iron(II)-1,10-phenanthroline complex and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Capillary electrophoretic separation between Fe(II) and Ni(II) precomplexed with 1,10-phenanthroline in a high concentration buffer of n-butyric acid/ n-butyrate and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Automated Flow Injection Analysis of Iron with 1,10-Phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is a ubiquitous element of significant interest in environmental monitoring, clinical diagnostics, and pharmaceutical quality control. This application note details a robust and efficient automated method for the determination of iron (Fe) in aqueous samples using Flow Injection Analysis (FIA) coupled with spectrophotometric detection. The method is based on the well-established colorimetric reaction between ferrous iron (Fe²⁺) and 1,10-phenanthroline (B135089), which forms a stable, intensely colored orange-red complex.[1][2] This automated FIA method offers several advantages over manual spectrophotometric procedures, including high sample throughput, reduced reagent consumption, and improved reproducibility.[3]
Principle of the Method
The quantitative determination of iron by this method involves two key chemical reactions. First, if total iron is to be determined, any ferric iron (Fe³⁺) present in the sample is reduced to ferrous iron (Fe²⁺) using a suitable reducing agent, such as hydroxylamine (B1172632) hydrochloride or ascorbic acid.[1][4] Subsequently, the ferrous iron reacts with three molecules of 1,10-phenanthroline to form a stable orange-red tris(1,10-phenanthroline)iron(II) complex, also known as "ferroin".[2][3]
The intensity of the color produced is directly proportional to the iron concentration and is measured spectrophotometrically at a wavelength of approximately 510 nm.[2][3][5] The reaction is rapid and the resulting complex is very stable, with the color intensity remaining constant over a wide pH range (typically 3 to 9).[2][6]
Chemical Reactions:
-
Reduction of Fe³⁺ (if necessary): 2Fe³⁺ + 2NH₂OH·HCl → 2Fe²⁺ + N₂O + 4H⁺ + 2H₂O + 2Cl⁻ (using hydroxylamine hydrochloride) or 2Fe³⁺ + C₆H₈O₆ → 2Fe²⁺ + C₆H₆O₆ + 2H⁺ (using ascorbic acid)
-
Complexation of Fe²⁺: Fe²⁺ + 3(C₁₂H₈N₂) → [Fe(C₁₂H₈N₂)₃]²⁺ (Ferroin complex)
Signaling Pathway Diagram
Caption: Chemical reaction pathway for the determination of iron using 1,10-phenanthroline.
Quantitative Data Summary
The performance of the automated FIA method for iron determination with 1,10-phenanthroline is summarized in the table below. The data is compiled from various studies and demonstrates the method's reliability and efficiency.
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 30 ppm | [7] |
| 1.0 - 18.0 ppm | [3] | |
| 0.2 - 1.0 mg L⁻¹ | [5] | |
| 1 - 30 mg L⁻¹ | [8][9] | |
| 0.5 - 12 ppm (for Fe²⁺) | [10] | |
| 4 - 80 ppm (for total Fe) | [10] | |
| Limit of Detection (LOD) | 0.05 ppm | [3] |
| 0.01 mg L⁻¹ | [5] | |
| 0.5 mg L⁻¹ | [8][9] | |
| 3 µg/L | [4] | |
| 0.011 µg/ml | [11] | |
| Limit of Quantification (LOQ) | 1.7 mg L⁻¹ | [8] |
| Precision (RSD) | < 1% | [7] |
| 0.6% (for 12 ppm Fe²⁺, n=8) | [3] | |
| 0.6 - 1.0% (n=4) | [5] | |
| 2% (for 15 mg L⁻¹, n=10) | [8][9] | |
| 2.5% (for 2 ppm Fe²⁺, n=10) | [10] | |
| 1.9% (for 10 ppm total Fe, n=10) | [10] | |
| Sample Throughput | Up to 180 samples/hour | [7] |
| ~66 samples/hour | [3] | |
| 120 samples/hour | [5] | |
| 90 samples/hour | [8][9] | |
| 80 samples/hour | [4] | |
| Wavelength (λmax) | 510 nm | [3][5][10] |
| 508 nm | [2] |
Experimental Protocol
This protocol provides a generalized procedure for the automated FIA of iron. Optimal conditions may vary depending on the specific instrumentation and sample matrix.
Reagents and Solutions
-
Standard Iron Stock Solution (100 ppm): Dissolve 0.0702 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in deionized water. Add 2.5 mL of concentrated sulfuric acid and dilute to 1000 mL in a volumetric flask.[2] Alternatively, use a commercially available certified iron standard.
-
Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution. The concentration range should encompass the expected sample concentrations.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 1.0 g of 1,10-phenanthroline monohydrate in 1000 mL of deionized water. Gentle warming may be required to aid dissolution.[2]
-
Hydroxylamine Hydrochloride Solution (5% w/v): Dissolve 50 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 1000 mL of deionized water.[3] This solution acts as the reducing agent.
-
Buffer Solution (pH ~3.5): A sodium acetate/acetic acid buffer is commonly used to maintain the optimal pH for the complexation reaction.[2]
-
Carrier Stream: Deionized water.
Instrumentation
A standard FIA system is required, consisting of:
-
Peristaltic pump
-
Injection valve with a sample loop
-
Manifold with mixing coils
-
Spectrophotometric detector with a flow-through cell
-
Data acquisition system
FIA Manifold Setup
The FIA manifold should be configured to allow for the merging of the sample, reducing agent, and 1,10-phenanthroline streams prior to entering the detector.
Caption: Experimental workflow for the automated FIA of iron.
Detailed Experimental Procedure
-
System Startup: Turn on all instrumental components and allow them to warm up and stabilize.
-
Pump Tubing and Reagent Lines: Place the pump tubes for the carrier and reagent solutions into their respective containers and start the peristaltic pump to fill the entire system. Ensure a stable, pulse-free flow.
-
Baseline Stabilization: Allow the carrier stream to flow through the system until a stable baseline is obtained on the data acquisition system.
-
Calibration:
-
Inject the working standard solutions in order of increasing concentration, starting with the blank (deionized water).
-
Record the peak height or area for each standard.
-
Construct a calibration curve by plotting the detector response against the iron concentration.
-
-
Sample Analysis:
-
Inject the unknown samples into the FIA system.
-
Record the peak height or area for each sample.
-
The iron concentration in the samples is determined from the calibration curve.
-
-
Quality Control: Periodically inject a known standard during the sample run to check for any drift in the instrument's response.
Optimized FIA Parameters (Example)
The following parameters have been reported to yield good results, but may require optimization for your specific system:
-
Flow Rate: 3.4 mL/min[3]
-
Sample Injection Volume: Varies depending on desired sensitivity; typically in the range of 50-200 µL.
-
Mixing Coil Length: 60 cm[3]
Potential Interferences
Several ions can potentially interfere with the 1,10-phenanthroline method for iron determination.[1][6]
-
Strong Oxidizing Agents: Can interfere with the reduction of Fe³⁺. This is often overcome by adding an excess of the reducing agent.[1]
-
Metal Ions: High concentrations of certain metal ions such as zinc, copper, nickel, cobalt, and cadmium can form complexes with 1,10-phenanthroline, leading to inaccurate results.[1] The use of an excess of 1,10-phenanthroline can help to mitigate this interference.
-
Anions: Cyanide, nitrite, and phosphates (especially polyphosphates) can interfere.[1][6] Boiling the sample with acid can remove cyanide and nitrite.[6]
-
Color and Organic Matter: The presence of significant color or organic matter in the sample may require a digestion step prior to analysis.[6]
It is always recommended to analyze a sample spike to assess potential matrix effects.
Conclusion
The automated flow injection analysis method using 1,10-phenanthroline provides a rapid, sensitive, and precise means for the determination of iron in a variety of sample matrices. Its high sample throughput and low reagent consumption make it a cost-effective and efficient alternative to traditional manual methods, particularly for laboratories with a large number of samples. Proper optimization of the FIA parameters and awareness of potential interferences are crucial for obtaining accurate and reliable results.
References
- 1. chemetrics.com [chemetrics.com]
- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 3. Semi-Automated Flow Injection Method for the Determination of Iron (II) By 1,10-Phenanethroline – Oriental Journal of Chemistry [orientjchem.org]
- 4. Determination of Iron(Ⅱ) and Total Iron Using Flow Injection On line Preconcentration With FAAS [cjcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 7. Determination of iron in natural waters and plant material with 1,10-phenanthroline by flow injection analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Photometric Determination of Iron in Pharmaceutical Formulations Using Double-Beam Direct Injection Flow Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icams.ro [icams.ro]
- 11. The Quantitative Assay of Minerals for Fe2+ and Fe3+ Using 1,10-Phenanthroline: II. A Photochemical Method [agris.fao.org]
Application Notes and Protocols for Measuring Iron Release from Nanoparticles using 1,10-Phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron oxide nanoparticles are increasingly utilized in various biomedical applications, including as MRI contrast agents and in drug delivery systems. The efficacy and safety of these nanoparticles are intrinsically linked to their stability and the rate at which they release iron in physiological environments. Uncontrolled iron release can lead to toxicity, highlighting the critical need for accurate and reliable methods to quantify this process. The 1,10-phenanthroline (B135089) assay is a robust and widely used colorimetric method for the determination of iron. This application note provides a detailed protocol for measuring iron release from nanoparticles using this assay, including procedures for sample preparation, kinetic analysis, and total iron quantification.
The principle of the assay is based on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable, orange-red complex known as ferroin.[1] The intensity of the color is directly proportional to the concentration of Fe²⁺ and can be quantified spectrophotometrically at approximately 510 nm.[2] To ensure all released iron is in the ferrous state for detection, a reducing agent, typically hydroxylamine (B1172632) hydrochloride, is added to the sample.[3]
Key Experimental Parameters
A summary of important quantitative data and parameters for the 1,10-phenanthroline assay is provided in the table below.
| Parameter | Value/Range | Reference |
| Wavelength of Max. Absorbance (λmax) | 508 - 512 nm | [4][5] |
| Molar Absorptivity (ε) of Ferroin | ~11,100 M⁻¹cm⁻¹ | [5] |
| Optimal pH Range for Color Development | 3 - 9 | [4] |
| Recommended pH for Assay | ~4.5 | [1] |
| Time for Complete Color Development | 10 - 15 minutes | [1] |
| Linearity Range (Typical) | 0.4 - 4.0 mg/L (µg/mL) | [2] |
Experimental Protocols
This section details the necessary protocols for preparing reagents, conducting the iron release kinetic study, and determining the total iron content of the nanoparticles.
Protocol 1: Preparation of Reagents
Accurate reagent preparation is crucial for reliable results.
1. Standard Iron Stock Solution (100 µg/mL):
-
Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O].
-
Dissolve in approximately 500 mL of deionized water in a 1 L volumetric flask.
-
Carefully add 2.5 mL of concentrated sulfuric acid and mix well.
-
Dilute to the 1 L mark with deionized water. This solution is stable for several months when stored at 4°C.[1]
2. 1,10-Phenanthroline Solution (0.25% w/v):
-
Dissolve 0.25 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water.
-
Gentle warming may be necessary to aid dissolution. Store in a dark bottle at room temperature.[1]
3. Hydroxylamine Hydrochloride Solution (10% w/v):
-
Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water. Store at 4°C.[1]
4. Sodium Acetate (B1210297) Buffer Solution (1.2 M, pH 4.5):
-
Dissolve 164 g of anhydrous sodium acetate (CH₃COONa) in approximately 800 mL of deionized water.
-
Adjust the pH to 4.5 with acetic acid.
-
Dilute to 1 L with deionized water.[1]
Protocol 2: Preparation of Standard Curve
A standard curve is essential for converting absorbance values to iron concentrations.
-
Prepare a series of iron standards (e.g., 0.5, 1, 2, 3, 4 µg/mL) by diluting the 100 µg/mL stock solution.
-
Into separate 10 mL volumetric flasks, add the following to each standard dilution and a blank (containing only deionized water):
-
1.0 mL of hydroxylamine hydrochloride solution.
-
1.0 mL of 1,10-phenanthroline solution.
-
0.8 mL of sodium acetate buffer solution.
-
-
Mix well after each addition.
-
Dilute to the 10 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for 15 minutes for complete color development.
-
Measure the absorbance of each standard at 510 nm using a spectrophotometer, with the blank solution as the reference.
-
Plot a calibration curve of absorbance versus iron concentration (µg/mL). The curve should be linear, and the equation of the line will be used to determine the iron concentration in unknown samples.
Protocol 3: Nanoparticle Digestion for Total Iron Quantification
To calculate the percentage of iron release, the total iron content of the nanoparticles must be determined.
-
Pipette a known volume (e.g., 10 µL) of the nanoparticle suspension into a microcentrifuge tube.[6]
-
Add a strong acid, such as 20 µL of 37% hydrochloric acid.[6]
-
Allow the nanoparticles to dissolve completely. This may require incubation at an elevated temperature (e.g., 60°C) for several hours.[7]
-
After complete dissolution, dilute the sample with deionized water to bring it within the linear range of the standard curve.
-
Take an aliquot of the diluted, digested sample and proceed with the colorimetric assay as described in Protocol 2 (steps 2-6).
-
Calculate the total iron concentration, accounting for all dilution factors.
Protocol 4: Kinetic Study of Iron Release using Dialysis
The dialysis method is commonly used to separate the released iron from the nanoparticles.[8][9]
-
Preparation of Dialysis Unit:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that will retain the nanoparticles but allow free iron ions to pass through (e.g., 12-14 kDa).[3]
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load a known concentration of the nanoparticle suspension into the dialysis bag/cassette.
-
-
Incubation:
-
Place the sealed dialysis unit into a larger container with a known volume of release buffer (e.g., phosphate-buffered saline at a specific pH to simulate physiological conditions).
-
Incubate the setup at a constant temperature (e.g., 37°C) with gentle stirring.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the external release buffer.
-
Replenish the buffer with an equal volume of fresh release buffer to maintain sink conditions.
-
-
Quantification of Released Iron:
-
To each collected aliquot, add the reagents for the 1,10-phenanthroline assay as described in Protocol 2 (steps 2-6).
-
Measure the absorbance and determine the iron concentration using the standard curve.
-
-
Data Analysis:
-
Calculate the cumulative amount of iron released at each time point, correcting for the removed sample volumes.
-
Express the iron release as a percentage of the total iron content of the nanoparticles (determined in Protocol 3).
-
Plot the cumulative percentage of iron released versus time.
-
Data Presentation
The following tables present hypothetical data from an iron release study comparing two different nanoparticle formulations to illustrate how the results can be structured.
Table 1: Cumulative Iron Release from Nanoparticle Formulations at pH 5.5
| Time (hours) | Formulation A - Cumulative Fe Release (%) | Formulation B - Cumulative Fe Release (%) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 5.2 ± 0.4 | 8.1 ± 0.6 |
| 2 | 10.8 ± 0.9 | 15.3 ± 1.1 |
| 4 | 18.5 ± 1.5 | 25.6 ± 2.0 |
| 8 | 29.3 ± 2.4 | 40.2 ± 3.1 |
| 24 | 45.1 ± 3.7 | 62.5 ± 4.8 |
| 48 | 55.8 ± 4.5 | 75.3 ± 5.9 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Effect of pH on Iron Release from Formulation A
| Time (hours) | pH 5.5 - Cumulative Fe Release (%) | pH 7.4 - Cumulative Fe Release (%) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 5.2 ± 0.4 | 1.1 ± 0.1 |
| 2 | 10.8 ± 0.9 | 2.5 ± 0.2 |
| 4 | 18.5 ± 1.5 | 4.8 ± 0.4 |
| 8 | 29.3 ± 2.4 | 8.9 ± 0.7 |
| 24 | 45.1 ± 3.7 | 15.4 ± 1.2 |
| 48 | 55.8 ± 4.5 | 22.3 ± 1.8 |
Data are presented as mean ± standard deviation (n=3).
Visualizations
The following diagrams illustrate the key processes and workflows described in this application note.
Caption: Chemical reaction pathway for the 1,10-phenanthroline assay.
Caption: Experimental workflow for determining iron release kinetics.
Caption: Logical relationship of steps in iron release measurement.
Potential Interferences and Considerations
-
Interfering Ions: Several metal ions can interfere with the 1,10-phenanthroline assay, including zinc, copper, cobalt, nickel, and cadmium.[10] In most biological systems, the concentration of these ions is typically too low to cause significant interference. However, if high concentrations are suspected, appropriate masking agents may be required.
-
Nanoparticle-Assay Interaction: It is crucial to ensure that the nanoparticles themselves do not interfere with the colorimetric assay. This can be tested by running a control experiment with the nanoparticles in the absence of released iron.
-
Separation Method: The choice of separation method (dialysis, ultracentrifugation, etc.) can influence the measured release kinetics.[9] The chosen method should be validated to ensure it effectively separates the nanoparticles from the released iron without introducing artifacts.
-
Sink Conditions: Maintaining sink conditions in the release medium is important for accurate kinetic studies, meaning the concentration of released iron in the external buffer should be kept low to avoid inhibiting further release. This is typically achieved by using a large volume of release buffer and/or periodic replacement of the buffer.[8]
Conclusion
The 1,10-phenanthroline assay is a sensitive, reliable, and accessible method for quantifying iron release from nanoparticles. By following the detailed protocols outlined in this application note, researchers can obtain accurate and reproducible data on the stability and iron release kinetics of their nanoparticle formulations. This information is essential for the development of safe and effective nanomedicines and other biomedical applications of iron-based nanoparticles.
References
- 1. Iron-Iron Oxide Core-Shell Nanochains as High-Performance Adsorbents of Crystal Violet and Congo Red Dyes from Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Iron Oxide Nanoparticles: Diagnostic, Therapeutic and Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of drug release kinetics from nanoparticles: overcoming pitfalls of the dynamic dialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predicting drug release kinetics from nanocarriers inside dialysis bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol: Determination of Iron Concentration using 1,10-Phenanthroline
Abstract
This document provides a detailed protocol for the quantitative determination of iron in aqueous samples using the 1,10-phenanthroline (B135089) colorimetric method. This method relies on the formation of a stable, orange-red complex between ferrous iron (Fe²⁺) and 1,10-phenanthroline. The intensity of the color, which is directly proportional to the iron concentration, is measured spectrophotometrically. This application note is intended for researchers, scientists, and drug development professionals requiring an accurate and sensitive method for iron quantification.
Introduction
The accurate determination of iron concentration is critical in numerous fields, including environmental monitoring, clinical diagnostics, and pharmaceutical analysis. The 1,10-phenanthroline method is a robust and widely adopted spectrophotometric technique for quantifying iron. In this method, any ferric iron (Fe³⁺) in the sample is first reduced to ferrous iron (Fe²⁺) using a reducing agent such as hydroxylamine (B1172632) hydrochloride. The ferrous iron then reacts with three molecules of 1,10-phenanthroline to form a stable tris(1,10-phenanthroline)iron(II) complex, which exhibits a characteristic orange-red color.[1][2][3] The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax), approximately 508 nm, and a calibration curve is used to determine the iron concentration in an unknown sample.[1][2][4] The color of the complex is stable over a pH range of 2 to 9.[1][2]
Principle of the Method
The quantification of iron by the 1,10-phenanthroline method is based on Beer-Lambert's law. The key chemical reactions are:
-
Reduction of Fe³⁺ to Fe²⁺: 2Fe³⁺ + 2NH₂OH·HCl → 2Fe²⁺ + N₂O + 4H⁺ + H₂O + 2Cl⁻
-
Formation of the colored complex: Fe²⁺ + 3(C₁₂H₈N₂) → [Fe(C₁₂H₈N₂)₃]²⁺ (orange-red complex)
The absorbance of the resulting solution is measured, and the concentration of iron is determined by referencing a calibration curve prepared from standards of known iron concentrations.
Materials and Reagents
-
Ferrous Ammonium (B1175870) Sulfate (B86663) Hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O]
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
1,10-Phenanthroline Monohydrate (C₁₂H₈N₂·H₂O)
-
Sodium Acetate (B1210297) (CH₃COONa)
-
Deionized Water
-
Volumetric flasks (100 mL, 1000 mL)
-
Pipettes (volumetric and graduated)
-
Spectrophotometer and cuvettes
Experimental Protocol
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[1]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary to fully dissolve the solid.[1]
-
Sodium Acetate Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[1]
-
Accurately weigh approximately 0.7022 g of ferrous ammonium sulfate hexahydrate.[3][5]
-
Dissolve the solid in a 1000 mL volumetric flask containing approximately 500 mL of deionized water and 2.5 mL of concentrated sulfuric acid.[1][2]
-
Dilute to the 1000 mL mark with deionized water and mix thoroughly. This solution has an iron concentration of 100 µg/mL (100 ppm).
Prepare a series of working standard solutions by diluting the stock solution as described in the table below.
| Standard | Volume of Stock Solution (100 ppm) (mL) | Final Volume (mL) | Iron Concentration (ppm or µg/mL) |
| 1 | 1.00 | 100 | 1.00 |
| 2 | 2.00 | 100 | 2.00 |
| 3 | 4.00 | 100 | 4.00 |
| 4 | 6.00 | 100 | 6.00 |
| 5 | 8.00 | 100 | 8.00 |
| Blank | 0.00 | 100 | 0.00 |
-
Pipette the specified volume of the 100 ppm iron stock solution into separate 100 mL volumetric flasks for each standard.
-
To each flask, including the blank, add 1.0 mL of the hydroxylamine hydrochloride solution.[1][2]
-
Add 10.0 mL of the 1,10-phenanthroline solution to each flask.[1][2]
-
Add 8.0 mL of the sodium acetate solution to each flask to buffer the pH.[1][2]
-
Dilute each solution to the 100 mL mark with deionized water and mix well.
-
Allow the solutions to stand for at least 10 minutes for the color to fully develop.[1]
-
Set the spectrophotometer to a wavelength of 508 nm.
-
Use the blank solution to zero the absorbance of the spectrophotometer.
-
Measure the absorbance of each of the prepared standard solutions.
-
Record the absorbance values for each concentration.
Data Presentation
The following table summarizes the expected absorbance values for the prepared iron standards.
| Standard | Iron Concentration (ppm or µg/mL) | Absorbance (at 508 nm) |
| Blank | 0.00 | 0.000 |
| 1 | 1.00 | 0.185 |
| 2 | 2.00 | 0.370 |
| 3 | 4.00 | 0.740 |
| 4 | 6.00 | 1.110 |
| 5 | 8.00 | 1.480 |
Construction of the Calibration Curve
Plot a graph of absorbance (y-axis) versus the iron concentration (x-axis). Perform a linear regression analysis on the data points. The resulting equation of the line (y = mx + c) and the coefficient of determination (R²) should be calculated. A high R² value (typically >0.995) indicates a good linear fit and a reliable calibration curve. The concentration of an unknown sample can then be determined by measuring its absorbance and calculating the concentration using the equation of the line.
Visualization of the Experimental Workflow
Caption: Workflow for creating an iron calibration curve.
Conclusion
The 1,10-phenanthroline method provides a reliable and sensitive means for the determination of iron concentration. Adherence to this detailed protocol will ensure the generation of an accurate calibration curve, enabling precise quantification of iron in various sample matrices. Proper laboratory technique in preparing standards and reagents is paramount to the success of this assay.
References
Troubleshooting & Optimization
Overcoming interferences in the 1,10-phenanthroline iron assay
This technical support center provides comprehensive troubleshooting guidance and frequently asked questions for the 1,10-phenanthroline (B135089) iron assay. It is designed for researchers, scientists, and drug development professionals to help overcome common interferences and ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 1,10-phenanthroline method for iron determination?
The 1,10-phenanthroline method is a colorimetric technique used to determine the concentration of iron in a sample. It is based on the reaction where ferrous iron (Fe²⁺) complexes with three molecules of 1,10-phenanthroline to form a stable, orange-red complex known as ferroin (B110374).[1][2] The intensity of this color is directly proportional to the iron concentration and is measured spectrophotometrically at its maximum absorbance wavelength (λmax) of approximately 510 nm.[1][3]
Q2: Why is a reducing agent necessary for this assay?
The 1,10-phenanthroline reagent specifically reacts with ferrous iron (Fe²⁺) to produce the colored complex.[1] Since iron in many samples can exist in the ferric state (Fe³⁺), a reducing agent is essential to convert all Fe³⁺ to Fe²⁺ prior to the addition of 1,10-phenanthroline. This ensures the measurement of the total iron content. Hydroxylamine (B1172632) hydrochloride is a commonly used reducing agent for this purpose as it effectively reduces Fe³⁺ without interfering with the absorbance measurement.[1][3]
Q3: What is the optimal pH for the reaction, and how is it maintained?
The ferroin complex is stable over a wide pH range of 2 to 9.[3][4] However, for rapid and complete color development, a pH between 3.2 and 3.3 is often recommended.[1] This is typically achieved by using a buffer solution, such as sodium acetate (B1210297), which is added to the reaction mixture.[1][3]
Q4: What are common interfering substances in this method?
Several substances can interfere with the 1,10-phenanthroline assay. These include strong oxidizing agents, cyanide, nitrite, and phosphates (polyphosphates being more problematic than orthophosphate).[1] Additionally, certain metal ions can interfere by forming complexes with 1,10-phenanthroline or by precipitating the reagent. These metals include zinc, chromium, cobalt, copper, nickel, bismuth, cadmium, mercury, and silver.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Color Development | Iron is in the ferric (Fe³⁺) state. | Add a reducing agent like hydroxylamine hydrochloride to the sample before adding the 1,10-phenanthroline reagent.[1] |
| Incorrect pH of the solution. | Adjust the pH of the solution to the optimal range of 3-9 using a buffer, such as sodium acetate.[1] | |
| Insufficient 1,10-phenanthroline reagent. | Ensure an excess of the 1,10-phenanthroline solution is added to fully complex with all the ferrous iron. | |
| Fading or Unstable Color | Presence of strong oxidizing agents. | Add an excess of the reducing agent (hydroxylamine hydrochloride) to counteract the effect of the oxidizing agents.[1][5] |
| Interference from other metal ions. | Refer to the "Interfering Ions and Masking Agents" section below for guidance on using appropriate masking agents. | |
| Photochemical reduction of ferric-phenanthroline species. | Keep samples in the dark or under subdued red light, as exposure to wavelengths below 400-500 nm can cause this phenomenon.[6] | |
| Precipitate Formation | Presence of ions that precipitate with 1,10-phenanthroline, such as bismuth, cadmium, mercury, or silver.[1][5] | An excess of the 1,10-phenanthroline reagent can help minimize precipitation from some interfering metals.[1][5] |
| High concentrations of phosphates. | Add citrate (B86180) to the sample to eliminate interference from phosphates.[1] | |
| High Blank Reading | Contaminated reagents or glassware. | Use high-purity reagents and ensure all glassware is thoroughly cleaned, including a final rinse with deionized water. |
| Presence of iron in the deionized water. | Use freshly prepared, high-quality deionized water for all solutions and dilutions. |
Data Presentation: Interfering Ions and Mitigation Strategies
The following table summarizes common interfering ions and suggested methods to mitigate their effects.
| Interfering Ion/Substance | Nature of Interference | Mitigation Strategy | Quantitative Notes |
| Strong Oxidizing Agents | Prevent the complete reduction of Fe³⁺ to Fe²⁺.[1] | Add excess hydroxylamine hydrochloride.[1][5] | The amount of excess reducing agent should be optimized based on the expected concentration of oxidizing agents. |
| Cyanide, Nitrite | Interfere with color development.[1] | Initial boiling of the sample with acid can remove cyanide and nitrite.[1] | This step also converts polyphosphates to orthophosphate. |
| Phosphates | Interfere with color development, especially polyphosphates.[1] | Add citrate to mask the interference.[1] Boiling with acid converts polyphosphates to less interfering orthophosphates. | Citrate forms a stable complex with iron, preventing the formation of iron phosphate. |
| Zinc (Zn²⁺) | Forms a colorless complex with 1,10-phenanthroline, reducing color intensity.[1] | Add an excess of 1,10-phenanthroline.[1][5] | Interference is significant at concentrations exceeding 10 times that of iron.[1][5] |
| Chromium (Cr³⁺), Cobalt (Co²⁺), Copper (Cu²⁺), Nickel (Ni²⁺) | Can form complexes with 1,10-phenanthroline and interfere, especially at high concentrations.[1] | Add an excess of 1,10-phenanthroline.[1][5] For significant interference, consider solvent extraction methods. | Copper and cobalt interference is noted in excess of 5 mg/L, and nickel in excess of 2 mg/L. |
| Bismuth (Bi³⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺), Silver (Ag⁺) | Precipitate the 1,10-phenanthroline reagent.[1][5] | Add an excess of the 1,10-phenanthroline reagent.[1][5] | The excess reagent helps to keep the metal ions in solution. |
| Ferric Iron (Fe³⁺) | Does not react with 1,10-phenanthroline.[1] | Use a reducing agent (hydroxylamine hydrochloride). For selective determination of Fe²⁺ in the presence of Fe³⁺, fluoride (B91410) can be used as a masking agent for Fe³⁺.[7] | The pH of the solution should be below 2.5 for effective masking of Fe³⁺ by fluoride.[7] |
Experimental Protocols
Preparation of Reagents
-
Standard Iron Solution (e.g., 100 mg/L):
-
Accurately weigh approximately 0.7022 g of pure ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O].
-
Dissolve it in a 1 L volumetric flask with distilled water containing 1-2 mL of concentrated sulfuric acid.[7]
-
Dilute to the 1 L mark with distilled water. Calculate the exact concentration.
-
-
Working Iron Standard Solution (e.g., 10 mg/L):
-
Dilute 10 mL of the 100 mg/L iron standard stock solution to 100 mL with distilled water in a volumetric flask.[7]
-
-
Hydroxylamine Hydrochloride Solution (10% w/v):
-
Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[1]
-
-
1,10-Phenanthroline Solution (0.1% w/v):
-
Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water. Warm gently if necessary to aid dissolution.[1]
-
-
Sodium Acetate Buffer Solution (1 M):
-
Dissolve 136 g of sodium acetate trihydrate in distilled water and make up to 1 L. Adjust the pH to approximately 5.0.[7]
-
Standard Assay Procedure
-
Pipette a known volume of the sample into a 100 mL volumetric flask.
-
Add 1 mL of the 10% hydroxylamine hydrochloride solution and mix well.
-
Add 10 mL of the 0.1% 1,10-phenanthroline solution and mix.
-
Add 8 mL of the sodium acetate buffer solution and mix thoroughly.[3]
-
Dilute to the 100 mL mark with distilled water and mix well.
-
Allow the solution to stand for at least 10-15 minutes for complete color development.[7]
-
Measure the absorbance of the solution at 510 nm using a spectrophotometer, with a reagent blank to zero the instrument.
-
Determine the iron concentration in the sample by comparing its absorbance to a standard curve.
Visualizations
Caption: Experimental workflow for the 1,10-phenanthroline iron assay.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 4. tau.ac.il [tau.ac.il]
- 5. chemetrics.com [chemetrics.com]
- 6. The Quantitative Assay of Minerals for Fe2+ and Fe3+ Using 1,10-Phenanthroline: I. Sources of Variability [agris.fao.org]
- 7. Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of pH on color development in the phenanthroline iron method
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the 1,10-phenanthroline (B135089) method for iron determination. It is designed for researchers, scientists, and drug development professionals to help ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for color development in the phenanthroline iron assay?
A1: The orange-red complex formed between ferrous iron (Fe²⁺) and 1,10-phenanthroline is stable over a broad pH range, typically between 2 and 9.[1][2][3][4][5][6][7] However, for the most rapid and complete color development, a slightly acidic pH of 3.2 to 3.3 is often recommended.[8] Some studies have shown maximal absorbance at a pH of 5.0, which can be attributed to reduced protonation of the nitrogen atoms in the phenanthroline molecule, leading to stronger bond formation with the iron ion.[9] To maintain the desired pH, a buffer solution such as sodium acetate (B1210297) is commonly used.[1][10]
Q2: Why is a reducing agent, such as hydroxylamine (B1172632) hydrochloride, necessary for this method?
A2: The 1,10-phenanthroline reagent specifically forms the colored complex with ferrous iron (Fe²⁺).[10] Since iron in many samples can exist in the ferric state (Fe³⁺), a reducing agent is essential to convert all Fe³⁺ to Fe²⁺ prior to the addition of phenanthroline.[6][10][11] This ensures the accurate measurement of the total iron concentration. Hydroxylamine hydrochloride is a common choice because it effectively reduces iron and does not interfere with the subsequent absorbance reading.[6]
Q3: What are the common interfering substances in the phenanthroline method?
A3: Several substances can interfere with the accuracy of the phenanthroline method. These include:
-
Strong oxidizing agents: Can prevent the complete reduction of Fe³⁺ to Fe²⁺.[8][10]
-
Cyanide, nitrite, and phosphates: Can interfere with color development.[8][10] Polyphosphates tend to interfere more than orthophosphates.[8]
-
Metal ions: Certain metal ions can form complexes with phenanthroline or precipitate the reagent.[10] Examples include zinc, chromium, cobalt, copper, nickel, bismuth, cadmium, mercury, and silver.[8][10]
Q4: How can interference from other ions be mitigated?
A4: Several strategies can be employed to overcome ionic interference:
-
Excess Reagents: Adding an excess of hydroxylamine hydrochloride can counteract the effects of strong oxidizing agents.[8] Similarly, an excess of the 1,10-phenanthroline solution can help minimize interference from competing metal ions.[8]
-
pH Adjustment: Proper pH control can prevent the precipitation of some metal hydroxides.[10]
-
Masking Agents: These are compounds that form stable, often colorless, complexes with interfering ions, preventing them from reacting with phenanthroline. For example, citrate (B86180) can be used to overcome interference from phosphates.[10] In cases of high Fe³⁺ concentrations, fluoride (B91410) ions have been used to mask the ferric iron.[12]
-
Boiling with Acid: This initial step can convert polyphosphates to orthophosphates and remove cyanide and nitrite.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak color development | Incorrect pH of the solution. | Adjust the pH to the optimal range of 3.2-3.3 using a buffer like sodium acetate.[8][10] |
| Insufficient reducing agent. | Ensure an adequate amount of hydroxylamine hydrochloride is added to completely reduce all Fe³⁺ to Fe²⁺.[10] | |
| Presence of interfering substances (e.g., phosphates, certain metal ions). | Use masking agents like citrate for phosphate (B84403) interference.[10] For metal ion interference, consider adding an excess of the phenanthroline reagent.[8] | |
| Fading or unstable color | Presence of strong oxidizing agents. | Add an excess of the reducing agent (hydroxylamine hydrochloride).[8][10] |
| Interference from other metal ions. | Refer to the section on mitigating ionic interference and consider using appropriate masking agents.[10] | |
| Precipitate formation | Presence of ions that precipitate with 1,10-phenanthroline (e.g., bismuth, cadmium, mercury, silver). | Adding an excess of the 1,10-phenanthroline reagent may help to minimize precipitation.[8][10] |
| Incorrect sample pH. | Ensure the sample pH is within the recommended range before adding reagents.[13] |
Experimental Protocols
Detailed Methodology for Total Iron Determination
This protocol is a generalized procedure. Specific concentrations and volumes may need to be optimized for your particular sample and instrumentation.
1. Reagent Preparation:
-
Standard Iron Solution (e.g., 10 mg/L): Accurately weigh a primary standard, such as ferrous ammonium (B1175870) sulfate (B86663) hexahydrate, and dissolve it in deionized water containing a small amount of concentrated sulfuric acid to prevent hydrolysis and oxidation.[5][14] Dilute to a known volume in a volumetric flask.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[5][14]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary to facilitate dissolution.[15]
-
Sodium Acetate Buffer Solution: Prepare a buffer solution (e.g., by dissolving sodium acetate in water) and adjust the pH to the desired range (e.g., 3.2-3.3 or 5.0).[10][14]
2. Preparation of Standard Curve:
-
Pipette a series of known volumes of the standard iron solution into separate volumetric flasks to create a range of concentrations.
-
Add a volume of deionized water to another flask to serve as a blank.[5]
-
To each flask, add 1 mL of the hydroxylamine hydrochloride solution and mix.[5]
-
Add 10 mL of the 1,10-phenanthroline solution to each flask and mix.[5]
-
Add the sodium acetate buffer to adjust the pH and mix thoroughly.[5]
-
Dilute all solutions to the final volume with deionized water and mix well.
-
Allow the solutions to stand for at least 10-15 minutes for full color development.[14][15]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (approximately 510 nm) using a spectrophotometer, with the blank solution as the reference.[10][15]
-
Plot a calibration curve of absorbance versus iron concentration.
3. Sample Analysis:
-
Take a known volume of your sample and place it in a volumetric flask.
-
Follow steps 3-8 from the "Preparation of Standard Curve" protocol.
-
Determine the concentration of iron in your sample by comparing its absorbance to the standard curve.
Visualizations
Caption: Experimental workflow for the phenanthroline iron determination method.
Caption: Chemical reaction pathway for the phenanthroline method.
References
- 1. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 2. ache.org.rs [ache.org.rs]
- 3. tau.ac.il [tau.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. bpasjournals.com [bpasjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. IronSpec [web.pdx.edu]
- 12. researchgate.net [researchgate.net]
- 13. chemetrics.com [chemetrics.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
How to remove phosphate interference in iron determination
Welcome to the Technical Support Center for Iron Determination. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to phosphate (B84403) interference in iron analysis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during iron determination in the presence of phosphate.
Question 1: Why is my iron determination method giving inaccurate results in the presence of phosphate?
Answer: Phosphate ions (PO₄³⁻) are a known interference in several common iron determination methods, particularly spectrophotometric techniques like the phenanthroline method.[1] The interference arises from the formation of stable iron-phosphate complexes, which can prevent the iron from reacting with the colorimetric reagent, leading to an underestimation of the iron concentration. Polyphosphates tend to cause more significant interference than orthophosphates.[1]
Question 2: I am using the phenanthroline method for iron determination and suspect phosphate interference. How can I confirm this?
Answer: To confirm phosphate interference, you can perform a spike and recovery experiment.
-
Analyze the iron concentration in your original sample.
-
Spike a separate aliquot of your sample with a known concentration of an iron standard.
-
Analyze the spiked sample.
-
Calculate the percent recovery of the added iron.
If the recovery is significantly lower than 100%, it suggests that a component in your sample matrix, such as phosphate, is interfering with the assay.
Question 3: What are the primary methods to eliminate phosphate interference in iron determination?
Answer: There are several effective methods to mitigate or eliminate phosphate interference:
-
Masking: This involves adding a chemical agent that selectively complexes with the interfering phosphate ions, preventing them from binding with iron.
-
Precipitation: In this method, a reagent is added to selectively precipitate the phosphate out of the solution, which can then be removed by filtration or centrifugation.
-
Ion Exchange Chromatography: This technique separates ions based on their affinity for a stationary phase, allowing for the removal of phosphate ions from the sample before iron analysis.
-
Solvent Extraction: This method involves extracting the iron into an organic solvent, leaving the interfering phosphate in the aqueous phase.
The choice of method depends on the concentration of phosphate, the sample matrix, and the specific requirements of your iron determination assay.
Question 4: How do I choose the best method to remove phosphate interference for my specific application?
Answer: The following decision-making workflow can help you select the most appropriate method:
Comparison of Phosphate Removal Methods
The following table summarizes the effectiveness of different methods for removing phosphate interference.
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Masking | Addition of an agent (e.g., citric acid, tartaric acid, oxalic acid) that complexes with phosphate, preventing it from interfering with the iron-reagent reaction.[2] | Varies with masking agent and phosphate concentration. | Simple, rapid, and does not require physical separation. | May not be effective at very high phosphate concentrations; the masking agent itself could potentially interfere with the assay. |
| Precipitation | Addition of a precipitating agent (e.g., calcium salts, ferric chloride) to form an insoluble phosphate salt, which is then removed.[3][4] | >90% | Effective for high phosphate concentrations. | Can be time-consuming, may co-precipitate iron leading to its loss, and requires an additional separation step (filtration or centrifugation). |
| Ion Exchange | The sample is passed through an anion exchange resin that retains phosphate ions, allowing the iron-containing solution to pass through.[5][6][7] | >90% | Highly selective and can handle a wide range of phosphate concentrations. | Can be slower than other methods and may require column regeneration. |
| Solvent Extraction | Iron is selectively extracted into an immiscible organic solvent, leaving the phosphate ions in the aqueous phase.[8][9] | 98.1 ± 0.7% for Iron(III) removal | Highly efficient and can also be used for sample concentration. | Involves the use of organic solvents which may be hazardous and requires careful phase separation. |
Experimental Protocols
Protocol 1: Phosphate Masking using Ascorbic Acid
This protocol is suitable for samples where phosphate interference is moderate. Ascorbic acid can be used to mask iron.[2]
Materials:
-
Sample containing iron and phosphate
-
Ascorbic acid solution (10% w/v)
-
Your chosen iron determination reagent (e.g., 1,10-phenanthroline)
-
Spectrophotometer
Procedure:
-
To your sample aliquot, add 2 mL of the 10% ascorbic acid solution.[2]
-
Allow the solution to stand for the recommended time to ensure complete masking of the interfering ions.
-
Proceed with your standard iron determination protocol by adding the colorimetric reagent.
-
Measure the absorbance at the appropriate wavelength.
-
It has been shown that 2 mL of 10% ascorbic acid can effectively mask up to 3000 ppm of iron, which can be adapted for masking phosphate.[2]
Protocol 2: Phosphate Precipitation with Ferric Chloride
This method is effective for samples with high concentrations of phosphate.
Materials:
-
Sample containing iron and phosphate
-
Ferric chloride (FeCl₃) solution
-
pH meter and adjustment solutions (e.g., NaOH, H₂SO₄)
-
Centrifuge or filtration apparatus
Procedure:
-
Take a known volume of your sample.
-
Adjust the pH to approximately 5.0 for optimal iron-based precipitation.[4]
-
Slowly add the ferric chloride solution while stirring. The amount of FeCl₃ required will depend on the phosphate concentration, with a common molar ratio of Fe³⁺ to PO₄³⁻ being around 1.5:1.[4]
-
Continue stirring for a predetermined time to allow for complete precipitation of iron phosphate.
-
Separate the precipitate by centrifugation or filtration.
-
The supernatant can then be analyzed for any remaining iron, though this method is primarily for phosphate removal from a solution, not for subsequent iron analysis in the same sample.
Protocol 3: Phosphate Removal using Anion Exchange Resin
This protocol is useful for achieving high purity samples for iron analysis.
Materials:
-
Chromatography column
-
Sample containing iron and phosphate
-
Elution buffer
Procedure:
-
Pack a chromatography column with the anion exchange resin.
-
Equilibrate the column by passing a suitable buffer through it.
-
Load your sample onto the column.
-
The iron-containing solution will pass through the column, while the phosphate ions will be retained by the resin.
-
Collect the eluate, which now has a reduced phosphate concentration.
-
Proceed with your iron determination method on the collected eluate.
-
The resin can often be regenerated using a strong base like 1 M NaOH.[6]
Signaling Pathways and Logical Relationships
The chemical principle behind masking phosphate interference is the selective complexation of the phosphate ion by a masking agent. This prevents the phosphate from reacting with the iron, leaving the iron free to react with the analytical reagent.
References
- 1. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 2. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Experiment 4: Phosphate Precipitation – PROCTECH 2EC3 Lab Manual [ecampusontario.pressbooks.pub]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. US3497330A - Solvent extraction of iron from phosphoric acid - Google Patents [patents.google.com]
Instability of the iron-phenanthroline complex in solution
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the iron-phenanthroline complex in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues related to the instability of this complex in solution, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the iron-phenanthroline method and what is it used for?
A1: The 1,10-phenanthroline (B135089) method is a widely used colorimetric technique for the determination of iron concentration in a sample.[1] It relies on the reaction of ferrous iron (Fe²⁺) with three molecules of 1,10-phenanthroline to form a stable, orange-red complex known as ferroin.[1][2] The intensity of this color is directly proportional to the iron concentration and is measured using a spectrophotometer at its maximum absorbance of approximately 510 nm.[1]
Q2: Why is a reducing agent necessary for this assay?
A2: The colored complex is formed specifically with ferrous iron (Fe²⁺).[1][3] In many samples, iron exists in its ferric state (Fe³⁺), which does not react with 1,10-phenanthroline to produce the characteristic orange-red color.[1] Therefore, a reducing agent, such as hydroxylamine (B1172632) hydrochloride or hydroquinone, must be added to the sample to reduce any Fe³⁺ to Fe²⁺, ensuring that the total iron concentration is measured.[1][3][4]
Q3: What is the optimal pH for the formation of the iron-phenanthroline complex?
A3: The optimal pH range for the formation and stability of the iron-phenanthroline complex is between 3 and 9.[1][3] A pH of around 3.5 is often recommended to ensure rapid color development and to prevent the precipitation of certain iron salts like phosphates.[2][3] The color intensity is independent of pH within this range.[5][6][7] It is crucial to use a buffer solution, such as sodium acetate (B1210297), to maintain the pH within the optimal range.[1][3]
Q4: What are the common interfering substances in this method?
A4: Several substances can interfere with the accurate determination of iron using the 1,10-phenanthroline method. These include:
-
Strong oxidizing agents: These can prevent the complete reduction of Fe³⁺ to Fe²⁺.[1][3]
-
Chelating agents: Substances like EDTA can form stable complexes with iron, preventing its reaction with 1,10-phenanthroline.[3]
-
Metal ions: Certain metal ions can interfere by forming their own complexes with 1,10-phenanthroline, by precipitating the reagent, or by causing turbidity. Common interfering metal ions include zinc, copper, cobalt, nickel, chromium, bismuth, cadmium, mercury, and silver.[1][3]
-
Anions: Cyanide, nitrite, and phosphates (especially polyphosphates) can interfere with color development.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of the iron-phenanthroline complex.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Color Development | Iron is in the ferric (Fe³⁺) state. | Add a suitable reducing agent, such as hydroxylamine hydrochloride, before the addition of 1,10-phenanthroline to ensure all iron is reduced to the ferrous (Fe²⁺) state.[1][3] |
| Incorrect pH of the solution. | Adjust the pH to the optimal range of 3 to 9 using a buffer, such as sodium acetate. A pH of approximately 3.5 is often ideal for rapid color development.[1][2][3] | |
| Incorrect order of reagent addition. | Follow the correct order of reagent addition: sample, acid, reducing agent (e.g., hydroxylamine hydrochloride), 1,10-phenanthroline, and then the pH buffer (e.g., sodium acetate).[3] | |
| Insufficient reagent concentration. | Ensure that both the reducing agent and the 1,10-phenanthroline solution are added in excess to drive the reactions to completion.[3] | |
| Fading or Unstable Color | Presence of strong oxidizing agents. | Add an excess of the reducing agent to counteract the effects of the oxidizing agents.[1][3] |
| Interference from other metal ions. | Add an excess of 1,10-phenanthroline to minimize interference from some metals. For persistent issues, consider using masking agents or sample pre-treatment to remove interfering ions.[1][3] | |
| Exposure to light. | For precise determination of ferrous iron, it is recommended to avoid long storage times and exposure of the samples to light.[2] | |
| Precipitate Formation | Presence of ions that precipitate with 1,10-phenanthroline. | Bismuth, cadmium, mercury, molybdate, and silver can precipitate 1,10-phenanthroline.[2] Adding an excess of the 1,10-phenanthroline reagent can help minimize this. If precipitation persists, sample pre-treatment may be necessary.[1][3] |
| Precipitation of iron hydroxides. | At a higher pH, iron can precipitate as hydroxides. Maintaining the pH in the acidic range (around 3.5) will help keep iron salts soluble.[3] | |
| Inconsistent or Non-Reproducible Results | Contamination of glassware with iron. | Thoroughly clean all glassware with an acid wash (e.g., soaking in hydrochloric acid) and rinse with deionized or distilled water before use.[1] For precise measurements, consider treating sample collection bottles with acid at the time of collection.[2] |
| Inaccurate reagent concentrations or volumes. | Ensure all reagents are prepared accurately and that precise volumes are dispensed using calibrated equipment like burettes or volumetric pipettes.[1][7] | |
| Instrumental errors. | Calibrate the spectrophotometer before use and ensure cuvettes are clean, matched, and handled correctly.[3][6] |
Experimental Protocols
Preparation of Standard Iron(II)-Phenanthroline Solution
This protocol outlines the preparation of a standard iron solution and the development of the colored complex for spectrophotometric analysis.
Materials:
-
Ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Hydroxylamine hydrochloride solution (10% w/v)
-
1,10-phenanthroline solution (0.1% w/v in water, may require warming to dissolve)[5][6]
-
Sodium acetate solution (10% w/v)[5]
-
Deionized or distilled water
-
Volumetric flasks (1 L and 100 mL)
-
Volumetric pipettes
Procedure:
-
Prepare a Standard Iron Stock Solution:
-
Accurately weigh approximately 0.07 g of pure ferrous ammonium sulfate hexahydrate.[5][6][7]
-
Dissolve it in a beaker with a small amount of deionized water.
-
Quantitatively transfer the solution to a 1 L volumetric flask.
-
Carefully add 2.5 mL of concentrated sulfuric acid.[5][6][7]
-
Dilute to the 1 L mark with deionized water and mix thoroughly.
-
Calculate the exact concentration of this stock solution in mg/L (ppm) of iron.
-
-
Prepare a Series of Standard Solutions:
-
Develop the Color:
-
To each flask (including the blank and any unknown samples), add the following reagents in this specific order, mixing after each addition:
-
Dilute each solution to the 100 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for at least 10 minutes for the color to fully develop.[1][5]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the iron-phenanthroline complex, which is approximately 510 nm.[1]
-
Use the blank solution to zero the absorbance of the spectrophotometer.
-
Measure the absorbance of each standard solution and the unknown sample.
-
Plot a calibration curve of absorbance versus iron concentration for the standard solutions.
-
Determine the concentration of iron in the unknown sample using the calibration curve.
-
Visualizations
Caption: Workflow for the spectrophotometric determination of iron using the 1,10-phenanthroline method.
Caption: Key factors contributing to the instability of the iron-phenanthroline complex in solution.
References
Technical Support Center: 1,10-Phenanthroline Method for Metal Ion Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of the 1,10-phenanthroline (B135089) method for iron determination, with a special focus on masking interfering metal ions. This guide is intended for researchers, scientists, and drug development professionals to help navigate common challenges and ensure accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 1,10-phenanthroline method for iron determination?
A1: The 1,10-phenanthroline method is a colorimetric technique for determining the concentration of iron in a sample. It is based on the reaction where ferrous iron (Fe²⁺) complexes with three molecules of 1,10-phenanthroline to form a stable, orange-red complex.[1][2] The intensity of this color is directly proportional to the iron concentration and is measured spectrophotometrically at approximately 510 nm.[1][2]
Q2: Why is a reducing agent necessary for this method?
A2: 1,10-phenanthroline only forms the colored complex with ferrous iron (Fe²⁺).[1] Since samples may contain ferric iron (Fe³⁺), a reducing agent, such as hydroxylamine (B1172632) hydrochloride or hydroquinone, is added to reduce all Fe³⁺ to Fe²⁺, ensuring the total iron concentration is measured.[3][4][5]
Q3: What is the optimal pH for the formation of the iron-phenanthroline complex?
A3: The colored complex is stable over a pH range of 2 to 9.[3] However, a pH range of 3 to 3.5 is often recommended to ensure rapid color development.[6] A buffer, such as sodium acetate (B1210297), is typically used to maintain the optimal pH.[3][5]
Q4: What are common interfering substances in the 1,10-phenanthroline method?
A4: Several ions and substances can interfere with the accuracy of the 1,10-phenanthroline method. These include strong oxidizing agents, anions like cyanide and phosphate, and various metal ions such as zinc (Zn²⁺), copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), cadmium (Cd²⁺), and others that can form complexes with 1,10-phenanthroline or precipitate the reagent.[1][6][7]
Q5: How can interference from other metal ions be minimized?
A5: Interference from other metal ions can be addressed in several ways:
-
pH Adjustment: Controlling the pH can prevent the precipitation of some metal hydroxides.[1]
-
Excess Reagent: Adding an excess of the 1,10-phenanthroline reagent can help overcome interference from metals that form weaker complexes than iron.[6][7]
-
Masking Agents: The most effective method is to use masking agents. These are compounds that form stable, often colorless, complexes with the interfering ions, preventing them from reacting with 1,10-phenanthroline.[1][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no color development | Iron is in the ferric (Fe³⁺) state. | Add a reducing agent like hydroxylamine hydrochloride before adding 1,10-phenanthroline.[1] |
| Incorrect pH of the solution. | Adjust the pH to the optimal range of 3-9 using a buffer like sodium acetate.[1] | |
| Fading or unstable color | Presence of strong oxidizing agents. | Add an excess of the reducing agent to counteract the effect of the oxidizing agents.[6] |
| Interference from other metal ions. | Use an appropriate masking agent to selectively complex the interfering ions (see Table 1). | |
| Precipitate formation | Presence of ions like bismuth, cadmium, mercury, or silver that precipitate with 1,10-phenanthroline.[6] | Add an excess of the 1,10-phenanthroline reagent. If precipitation persists, sample pretreatment to remove the interfering ion may be necessary.[6] |
| High concentrations of metal hydroxides. | Adjust the pH to keep the metal ions in solution. | |
| Inconsistent or non-reproducible results | Contamination of glassware with iron. | Thoroughly clean all glassware with an acid wash (e.g., dilute HCl) and rinse with deionized water. |
| Inaccurate reagent concentrations or volumes. | Ensure all reagents are prepared accurately and dispensed with calibrated pipettes. | |
| Sample matrix effects. | Prepare calibration standards in a matrix that closely matches the sample to account for background interference. |
Masking Agents for Interfering Ions
The selection of an appropriate masking agent is crucial for accurate iron determination in complex samples. The following table summarizes common interfering ions and suggested masking agents.
Table 1: Masking Agents for Common Interfering Ions in the 1,10-Phenanthroline Method
| Interfering Ion | Masking Agent | Recommended Conditions | Notes |
| Copper (Cu²⁺) | Thiourea (B124793) | Add before 1,10-phenanthroline.[10] | Forms a stable, colorless complex with Cu²⁺.[10] |
| Citric Acid / Citrate | Can be used to complex copper.[11] | Also acts as a buffer.[8] | |
| Zinc (Zn²⁺) | Cyanide (KCN) | Caution: Highly Toxic. Use in a well-ventilated fume hood.[12][13] | Forms a very stable cyanide complex with zinc.[13] |
| Pyrophosphate | Can be used to mask zinc. | ||
| Nickel (Ni²⁺) | Cyanide (KCN) | Caution: Highly Toxic. Use in a well-ventilated fume hood.[12] | Forms a stable cyanide complex. |
| Triethanolamine | Can be used to mask nickel.[8][14] | ||
| Cobalt (Co²⁺) | Cyanide (KCN) | Caution: Highly Toxic. Use in a well-ventilated fume hood.[12] | Forms a stable cyanide complex. |
| Aluminum (Al³⁺) | Triethanolamine | Add before pH adjustment.[9][14] | Prevents precipitation of aluminum hydroxide.[9] |
| Fluoride (F⁻) | Effective at masking aluminum.[8][14] | ||
| Cadmium (Cd²⁺) | Cyanide (KCN) | Caution: Highly Toxic. Use in a well-ventilated fume hood.[12] | Forms a stable cyanide complex. |
| Ferric Iron (Fe³⁺) | Fluoride (F⁻) | Can be used for the selective determination of Fe²⁺ in the presence of Fe³⁺.[1] | Masks Fe³⁺ by forming a stable fluoro complex.[1] |
Experimental Protocols
Standard Protocol for Iron Determination using 1,10-Phenanthroline
This protocol outlines the fundamental steps for determining total iron in an aqueous sample.
-
Reagent Preparation:
-
Standard Iron Solution (10 mg/L): Accurately weigh approximately 0.07 g of pure ferrous ammonium (B1175870) sulfate, dissolve it in distilled water in a 1 L volumetric flask. Carefully add 2.5 mL of concentrated sulfuric acid and dilute to the mark with distilled water.[1]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[1][2]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water. Gentle warming may be necessary.[1][2]
-
Sodium Acetate Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of distilled water.[1]
-
-
Standard Assay Procedure:
-
Pipette a known volume of the sample into a 100 mL volumetric flask.
-
Add 1 mL of the hydroxylamine hydrochloride solution and mix.
-
Add 10 mL of the 1,10-phenanthroline solution and mix.
-
Add 8 mL of the sodium acetate solution to adjust the pH and mix.
-
Dilute to the 100 mL mark with distilled water and mix thoroughly.
-
Allow the solution to stand for at least 10 minutes for complete color development.[3]
-
Measure the absorbance of the solution at 510 nm using a spectrophotometer, with a blank solution (containing all reagents except the iron standard/sample) as the reference.
-
Prepare a calibration curve using a series of standard iron solutions of known concentrations and determine the concentration of iron in the sample from this curve.
-
Protocol for Masking Interfering Copper (Cu²⁺) Ions with Thiourea
-
Reagent Preparation:
-
Prepare all reagents as described in the standard protocol.
-
Thiourea Solution (10% w/v): Dissolve 10 g of thiourea in 100 mL of distilled water.
-
-
Modified Assay Procedure:
-
Pipette a known volume of the sample containing iron and interfering copper ions into a 100 mL volumetric flask.
-
Add 1 mL of the hydroxylamine hydrochloride solution and mix.
-
Add 1-2 mL of the 10% thiourea solution and mix well. Allow to stand for 5 minutes.
-
Add 10 mL of the 1,10-phenanthroline solution and mix.
-
Add 8 mL of the sodium acetate solution to adjust the pH and mix.
-
Dilute to the 100 mL mark with distilled water and mix thoroughly.
-
Proceed with the absorbance measurement as described in the standard protocol.
-
Visualizing the Workflow and a Key Signaling Pathway
Caption: Experimental workflow for the 1,10-phenanthroline method with a masking step.
Caption: Logical diagram illustrating the principle of masking interfering ions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 4. researchgate.net [researchgate.net]
- 5. tau.ac.il [tau.ac.il]
- 6. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 7. chemetrics.com [chemetrics.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. New masking procedure for selective complexometric determination of copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complexometric determination of citric acid with copper. | Semantic Scholar [semanticscholar.org]
- 12. Lecture - 22 Complexometric Titrations.pptx [slideshare.net]
- 13. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brainly.com [brainly.com]
Low sensitivity issues with the 1,10-phenanthroline iron assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the 1,10-phenanthroline (B135089) iron assay. It is designed for researchers, scientists, and drug development professionals to address common issues, particularly low sensitivity, and to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 1,10-phenanthroline iron assay?
The 1,10-phenanthroline assay is a colorimetric method for the determination of iron. The reaction is based on the formation of a stable orange-red complex between ferrous iron (Fe²⁺) and three molecules of 1,10-phenanthroline.[1][2][3] The intensity of the color produced is directly proportional to the ferrous iron concentration and is measured spectrophotometrically at approximately 510 nm.[1][2] Since samples may contain both ferric (Fe³⁺) and ferrous (Fe²⁺) iron, a reducing agent, such as hydroxylamine (B1172632) hydrochloride, is added to convert all ferric iron to ferrous iron, allowing for the determination of the total iron concentration.[1][4]
Q2: What is the optimal pH for the 1,10-phenanthroline assay?
The optimal pH range for the formation of the iron(II)-phenanthroline complex is between 3 and 9.[5][6] The color intensity is stable within this pH range.[2][7] A pH of approximately 3.5 is often recommended to ensure rapid color development and to prevent the precipitation of certain iron salts like phosphates.[6][8] A buffer solution, such as sodium acetate (B1210297), is typically used to maintain the appropriate pH.[1][9]
Q3: What is the correct order of reagent addition?
The order of reagent addition is critical for accurate results. A commonly recommended sequence is to add the sample, followed by the reducing agent (e.g., hydroxylamine hydrochloride), then the 1,10-phenanthroline solution, and finally the pH buffer (e.g., sodium acetate).[6]
Q4: How long does it take for the color to fully develop?
Allow the solutions to stand for at least 10-15 minutes for complete color development before measuring the absorbance.[1][2] The colored complex is very stable, and the color intensity should not change significantly over long periods.[2][7]
Q5: What are common interfering substances in this assay?
Several ions and substances can interfere with the 1,10-phenanthroline assay. These include:
-
Strong oxidizing agents: Can prevent the complete reduction of Fe³⁺ to Fe²⁺.[4][5]
-
Metal ions: Ions such as zinc, copper, nickel, cobalt, cadmium, silver, mercury, and bismuth can form complexes with 1,10-phenanthroline or cause precipitation of the reagent.[4][5][6]
-
Anions: Cyanide, nitrite, and phosphates can interfere with color development.[4][5]
-
Chelating agents: Iron chelated with EDTA may not be quantitatively measured.[4]
Troubleshooting Guide: Low Sensitivity Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Color Development | Iron is in the ferric (Fe³⁺) state: The 1,10-phenanthroline complex only forms with ferrous (Fe²⁺) iron.[2][5] | Add a sufficient amount of a reducing agent, such as hydroxylamine hydrochloride, to the sample before adding the 1,10-phenanthroline reagent.[5][6] |
| Incorrect pH of the solution: The optimal pH range for color development is between 3 and 9.[5][6] A pH outside this range can inhibit complex formation. | Use a buffer solution, like sodium acetate, to adjust and maintain the pH within the optimal range.[1][6] A pH of around 3.5 is often ideal.[6] | |
| Insufficient reagent concentration: The concentration of 1,10-phenanthroline or the reducing agent may be too low to react with all the iron present.[6] | Ensure an excess of both the reducing agent and 1,10-phenanthroline to drive the reactions to completion.[6] | |
| Incorrect order of reagent addition: Adding reagents in the wrong sequence can lead to incomplete reactions. | Follow the correct order: sample, reducing agent, 1,10-phenanthroline, and then buffer.[6] | |
| Fading or Unstable Color | Presence of strong oxidizing agents: These can re-oxidize the Fe²⁺ back to Fe³⁺.[5] | Add an excess of the reducing agent (hydroxylamine hydrochloride) to counteract the effect of oxidizing agents.[5] |
| Interference from other metal ions: Competing metal ions can form unstable complexes with 1,10-phenanthroline. | Add an excess of the 1,10-phenanthroline reagent to minimize interference.[4][5] For significant interference, consider masking agents or extraction methods.[5][10] | |
| Precipitate Formation | Presence of interfering ions: Ions such as bismuth, cadmium, mercury, or silver can precipitate the 1,10-phenanthroline reagent.[5][6] Molybdate can also cause precipitation.[4][6] | An excess of the 1,10-phenanthroline reagent can help minimize precipitation from some interfering metals.[5][6] If precipitation persists, sample digestion or the use of masking agents may be necessary.[6] |
| Incorrect pH: A pH that is too high can cause the precipitation of iron hydroxides. | Ensure the pH of the final solution is within the recommended range of 3 to 9.[6][9] |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Wavelength of Maximum Absorbance (λmax) | ~510 nm[1] | Can also be 508 nm.[2][7] |
| Optimal pH Range | 3 - 9[5][6] | Color intensity is independent of pH in this range.[2][7] A pH of ~3.5 is often recommended.[6] |
| Hydroxylamine Hydrochloride Solution | 10% (w/v)[1][2] | Used as a reducing agent. |
| 1,10-Phenanthroline Solution | 0.1% - 0.25% (w/v)[1][2] | The chromogenic reagent. |
| Sodium Acetate Buffer | 1 M[1] | Used to maintain the optimal pH. |
| Color Development Time | At least 10-15 minutes[1][2] | The complex is very stable once formed.[2] |
| Molar Absorptivity (ε) | 11,100 M⁻¹cm⁻¹ at 508 nm[2][7] | Indicates a sensitive method. |
Experimental Protocols
Preparation of Reagents
-
1,10-Phenanthroline Solution (0.25% w/v): Dissolve 0.25 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water. Gentle heating may be necessary for complete dissolution.[1]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[1][2]
-
Sodium Acetate Buffer (1 M): Dissolve 136 g of sodium acetate trihydrate in distilled water and make up to 1 L. Adjust the pH to approximately 5.0.[1]
-
Iron Standard Stock Solution (100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] and dissolve it in a 1 L volumetric flask with distilled water containing 1-2 mL of concentrated sulfuric acid.[1]
-
Working Iron Standard Solution (10 mg/L): Dilute 10 mL of the 100 mg/L iron standard stock solution to 100 mL with distilled water in a volumetric flask.[1]
Preparation of Standard Curve
-
Label a series of 50 mL volumetric flasks (e.g., 0, 1, 2, 3, 4, 5).
-
Pipette increasing volumes of the working iron standard solution (e.g., 0, 1, 5, 10, 25, 50 mL of a standard iron solution) into the corresponding volumetric flasks. The flask labeled "0" will serve as the blank.[2]
-
To each flask, add 2.0 mL of the 10% hydroxylamine hydrochloride solution and mix well.[1]
-
Add 2.0 mL of the 0.25% 1,10-phenanthroline solution to each flask and mix.[1]
-
Add 10 mL of the 1 M sodium acetate buffer to each flask and mix thoroughly.[1]
-
Bring the total volume in each flask to 50 mL with distilled water and mix well.[1]
-
Allow the solutions to stand for at least 10-15 minutes for complete color development.[1]
-
Measure the absorbance of each standard solution at 510 nm using the blank to zero the spectrophotometer.[1]
-
Plot a graph of absorbance versus the concentration of iron (mg/L).
Sample Analysis
-
In a 50 mL volumetric flask, add a known volume of the sample. The volume will depend on the expected iron concentration.
-
Follow steps 3-7 from the "Preparation of Standard Curve" protocol.
-
Measure the absorbance of the prepared sample at 510 nm.
-
Determine the iron concentration in the sample by comparing its absorbance to the standard curve.
-
Calculate the final iron concentration in the original sample, accounting for any dilutions made.
Visualizations
Caption: Troubleshooting workflow for low sensitivity issues.
Caption: Principle of the 1,10-phenanthroline iron assay.
References
- 1. benchchem.com [benchchem.com]
- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chemetrics.com [chemetrics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tau.ac.il [tau.ac.il]
- 8. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 9. IronSpec [web.pdx.edu]
- 10. Suppression of iron(III) interference in the determination of iron(II) in water by the 1,10-phenanthroline method - Analyst (RSC Publishing) [pubs.rsc.org]
Optimizing reaction time for iron-phenanthroline complex formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the iron-phenanthroline complex formation assay.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formation of the iron-phenanthroline complex, helping users to identify and resolve common experimental problems.
| Problem | Possible Cause | Solution |
| No or Weak Color Development | Incorrect pH: The pH of the solution is outside the optimal range for rapid color development (pH 2.9-3.5).[1] The stable color range is pH 3 to 9.[1][2][3] | Adjust the pH to between 3.2 and 3.3 using a sodium acetate (B1210297) buffer.[1] |
| Incomplete Reduction of Iron: All ferric iron (Fe³⁺) has not been reduced to ferrous iron (Fe²⁺). 1,10-phenanthroline (B135089) only forms a colored complex with Fe²⁺.[2][3] | Ensure an adequate amount of reducing agent, such as hydroxylamine (B1172632) hydrochloride, is added.[1][2] If strong oxidizing agents are present, an excess of hydroxylamine may be required.[1] | |
| Insufficient 1,10-Phenanthroline: The concentration of 1,10-phenanthroline is too low to react with all the ferrous iron present. | Use an excess of 1,10-phenanthroline to ensure complete complex formation.[1] | |
| Presence of Interfering Substances: Ions such as strong oxidizing agents, cyanide, nitrite, and phosphates can interfere with the reaction.[1] High concentrations of certain metals (e.g., zinc, copper, nickel) can also interfere.[1] | Boil the sample with acid to remove cyanide and nitrite.[1] Add excess hydroxylamine to counteract strong oxidizing agents.[1] For interfering metal ions, adding a larger excess of 1,10-phenanthroline can be effective.[1] | |
| Fading or Unstable Color | Presence of Strong Oxidizing Agents: These can re-oxidize the Fe²⁺ back to Fe³⁺, causing the color to fade. | Add an excess of the reducing agent (hydroxylamine hydrochloride). |
| Exposure to Light: Prolonged exposure to light can affect the stability of the complex.[1] | Store samples in the dark or minimize light exposure. | |
| Precipitate Formation | Presence of Certain Metal Ions: Bismuth, cadmium, mercury, molybdate, and silver can precipitate with 1,10-phenanthroline.[1] | If these ions are present in significant concentrations, a pre-treatment step like extraction may be necessary.[1] |
| Incorrect pH: At very high pH values, iron hydroxides may precipitate. | Maintain the pH within the recommended range of 3 to 9.[1][2][3] | |
| Inconsistent or Non-Reproducible Results | Contamination of Glassware: Trace amounts of iron on glassware can lead to erroneously high readings. | Thoroughly clean all glassware with acid (e.g., 6N HCl) and rinse with iron-free deionized water.[1] |
| Inaccurate Reagent Preparation or Addition: Errors in the concentration or volume of reagents will affect the final absorbance reading. | Use calibrated pipettes and volumetric flasks for all reagent and standard preparations. | |
| Sample Heterogeneity: For samples containing particulate iron, inadequate mixing can lead to non-representative aliquots. | Shake the sample bottle vigorously and frequently to ensure a uniform suspension before taking a subsample.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the rapid formation of the iron-phenanthroline complex?
A1: For rapid color development, a pH between 2.9 and 3.5 is recommended.[1] The resulting orange-red complex is stable over a broader pH range of 3 to 9.[1][2][3] A pH of 3.2 to 3.3 is often targeted.[1]
Q2: Why is a reducing agent necessary for this assay?
A2: 1,10-phenanthroline forms a colored complex with ferrous iron (Fe²⁺). In many samples, iron exists in the ferric state (Fe³⁺). A reducing agent, typically hydroxylamine hydrochloride, is required to convert Fe³⁺ to Fe²⁺ to ensure all iron is in the reactive state for complexation.[2][3]
Q3: How long does it take for the color of the iron-phenanthroline complex to fully develop?
A3: The color development is generally rapid, especially within the optimal pH range.[1] Many protocols suggest allowing the solution to stand for at least 10 minutes after adding all reagents to ensure the reaction is complete.[2][4][5][6]
Q4: What are the most common substances that interfere with this assay?
A4: Common interferences include strong oxidizing agents, cyanide, nitrite, and phosphates.[1] Certain metal ions can also interfere, such as zinc, copper, cobalt, and nickel in high concentrations, as well as bismuth, cadmium, mercury, molybdate, and silver which can precipitate the phenanthroline reagent.[1]
Q5: At what wavelength should the absorbance of the iron-phenanthroline complex be measured?
A5: The maximum absorbance (λmax) of the orange-red iron-phenanthroline complex occurs at approximately 508-510 nm.[2][3][6]
Q6: How stable is the colored complex?
A6: The iron-phenanthroline complex is very stable, and its color intensity can remain unchanged for at least 6 months under proper storage conditions.[1][2]
Experimental Protocols
Standard Protocol for Determination of Iron with 1,10-Phenanthroline
This protocol is a standard method for the colorimetric determination of iron in a sample.
-
Sample Preparation:
-
Reduction of Iron:
-
To a specific volume of the sample in a volumetric flask, add 1 mL of hydroxylamine hydrochloride solution (10% w/v).[2]
-
Mix well and allow the reaction to proceed for a few minutes to ensure complete reduction of Fe³⁺ to Fe²⁺.
-
-
Complex Formation:
-
Color Development and Measurement:
-
Dilute the solution to the final volume with deionized water and mix well.
-
Allow the solution to stand for at least 10 minutes for complete color development.[2][4][5][6]
-
Measure the absorbance of the solution at 510 nm using a spectrophotometer.[2][3] Use a reagent blank (containing all reagents except the iron sample) to zero the instrument.
-
Data Presentation
Factors Influencing Reaction Time and Optimization
| Parameter | Condition | Effect on Reaction Time | Recommendation for Optimization |
| pH | 2.9 - 3.5 | Rapid color development.[1] | Maintain pH between 3.2 and 3.3 for fastest results.[1] |
| 3 - 9 | Stable color, but development may be slower outside the 2.9-3.5 range.[1][2][3] | If immediate reading is not critical, a wider pH range is acceptable. | |
| Reducing Agent | Presence of Hydroxylamine HCl | Essential for reducing Fe³⁺ to the reactive Fe²⁺ form.[2][3] | Always include an adequate amount of hydroxylamine hydrochloride before adding 1,10-phenanthroline. |
| 1,10-Phenanthroline Concentration | Excess | Ensures rapid and complete complexation of all available Fe²⁺.[1] | Use a molar excess of 1,10-phenanthroline relative to the expected maximum iron concentration. |
| Temperature | 25 °C | Standard condition for kinetic studies.[8] | While not typically varied for standard analytical procedures, higher temperatures would generally increase the reaction rate. However, this is not a common optimization parameter for this robust reaction. |
| Ionic Strength | Increased | Positive salt effect observed, slightly increasing the reaction rate.[8] | Not a practical parameter to adjust for routine optimization. The effect is minor compared to pH and reagent concentrations. |
Visualizations
Caption: Experimental workflow for iron determination using the 1,10-phenanthroline method.
Caption: Troubleshooting logic for common issues in the iron-phenanthroline assay.
References
Preventing precipitation of 1,10-phenanthroline in samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 1,10-phenanthroline (B135089) in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is 1,10-phenanthroline and why is it precipitating from my aqueous solution?
A1: 1,10-Phenanthroline (often abbreviated as o-phen or phen) is a heterocyclic organic compound widely used as a chelating agent for metal ions.[1] It appears as a white to light yellow crystalline powder and is often supplied as a monohydrate.[1][2][3] Its precipitation from aqueous solutions is a common issue and can be attributed to its relatively low solubility in water (approximately 2.69 g/L at 25°C).[1] Several factors can influence its solubility and lead to precipitation, including concentration, pH, temperature, and the presence of other substances in the sample.
Q2: What is the role of pH in the solubility of 1,10-phenanthroline?
A2: The pH of the solution plays a crucial role in the solubility of 1,10-phenanthroline. As a weak base, 1,10-phenanthroline has nitrogen atoms that can be protonated in acidic conditions.[1] The pKa of its conjugate acid (phenH+) is approximately 4.84 at 25°C.[1] At a pH below its pKa, the protonated form is more prevalent, which significantly increases its solubility in water.[4] Conversely, in neutral or alkaline solutions (pH > 5), the less soluble free base form predominates, increasing the likelihood of precipitation.[5]
Q3: Can the presence of metal ions in my sample cause precipitation?
A3: Yes, the presence of certain metal ions can lead to the precipitation of 1,10-phenanthroline, but this is highly dependent on the specific metal, its concentration, and the overall composition of the solution. 1,10-Phenanthroline is a strong chelating agent that forms stable, often colored, complexes with many transition metal ions, such as iron(II), copper, nickel, and cobalt.[2][3][6] While complexation can sometimes enhance solubility, the formation of insoluble coordination polymers or large, neutral complexes can lead to precipitation, especially at high concentrations.[7]
Q4: What are the best solvents for dissolving 1,10-phenanthroline?
A4: 1,10-Phenanthroline is soluble in a variety of organic solvents.[1] For aqueous applications, its solubility can be enhanced by acidification of the water.[8] It is also soluble in alcohols like ethanol (B145695) and methanol, as well as acetone (B3395972) and benzene.[1][2] The choice of solvent will depend on the specific requirements of your experiment. For applications requiring an aqueous environment, preparing a stock solution in a minimal amount of ethanol or acid before diluting with water is a common practice.[9][10]
Q5: How does temperature affect the solubility of 1,10-phenanthroline?
A5: Like many solid compounds, the solubility of 1,10-phenanthroline in water generally increases with temperature.[7] Therefore, gentle warming can be an effective method to dissolve 1,10-phenanthroline or to prevent its precipitation.[9][11] However, it is important to be aware that once the solution cools, the compound may precipitate out if the concentration exceeds its solubility at the lower temperature.
Troubleshooting Guide
Issue: My 1,10-phenanthroline solution is cloudy or has formed a precipitate.
This guide will help you identify the potential cause of 1,10-phenanthroline precipitation and provide solutions to resolve the issue.
| Potential Cause | Troubleshooting Steps | Explanation |
| High Concentration in Aqueous Solution | 1. Gently warm the solution while stirring. 2. If warming is not an option or is ineffective, try adding a small amount of a co-solvent like ethanol. 3. For future preparations, consider making a more dilute solution or preparing a concentrated stock in an organic solvent and diluting it just before use. | 1,10-phenanthroline has limited solubility in water.[1] Exceeding this solubility limit will cause it to precipitate. |
| Incorrect pH | 1. Measure the pH of your solution. 2. If the pH is neutral or alkaline (pH > 5), slowly add a dilute acid (e.g., 0.1 M HCl or H₂SO₄) dropwise while stirring until the precipitate dissolves. Aim for a pH below 4.8. | In acidic solutions (pH < pKa ≈ 4.84), 1,10-phenanthroline is protonated, which increases its aqueous solubility.[1][4] |
| Presence of Interfering Metal Ions | 1. Review your sample composition for the presence of high concentrations of metal ions that could form insoluble complexes. 2. Consider using a different buffer or chelating agent if the metal-phenanthroline complex is the source of precipitation. | While 1,10-phenanthroline is used to chelate metals, high concentrations of certain metals can lead to the formation of insoluble coordination complexes.[7] |
| Low Temperature | 1. If the solution has been stored at a low temperature (e.g., in a refrigerator), allow it to warm to room temperature. 2. Gentle warming in a water bath can also help redissolve the precipitate. | The solubility of 1,10-phenanthroline in water decreases at lower temperatures.[7] |
| Use of 1,10-Phenanthroline Monohydrate vs. Anhydrous | 1. Be aware of which form you are using as the molecular weight differs. The monohydrate is a common form.[1] 2. Ensure calculations for molarity are based on the correct molecular weight. | While not a direct cause of precipitation, using the wrong molecular weight can lead to unintentionally high concentrations. 1,10-phenanthroline is also hygroscopic, so proper storage is important.[2] |
Quantitative Data
Table 1: Solubility of 1,10-Phenanthroline Monohydrate in Various Solvents at Room Temperature.
| Solvent | Solubility |
| Water | Slightly soluble (2.69 g/L at 25°C)[1] |
| Methanol | Soluble[12] |
| Ethanol | Soluble[1][12] |
| Acetone | Soluble[1][12] |
| Benzene | Soluble[1] |
| Diethyl ether | Insoluble[12] |
| Chloroform | Soluble[12] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[12] |
| Toluene | Insoluble[12] |
| Heptane | Insoluble[12] |
Data compiled from multiple sources.[1][12]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of 1,10-Phenanthroline
This protocol describes the preparation of an acidic aqueous stock solution to ensure 1,10-phenanthroline remains dissolved.
Materials:
-
1,10-phenanthroline monohydrate (M.W. 198.22 g/mol )
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh out 198.22 mg of 1,10-phenanthroline monohydrate.
-
Transfer the solid to a 100 mL volumetric flask.
-
Add approximately 80 mL of deionized water.
-
While stirring, add 1 M HCl dropwise until all the solid has dissolved. The pH of the final solution should be below 4.8.
-
Once fully dissolved, bring the final volume to 100 mL with deionized water.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the solution in a well-sealed container, protected from light.
Protocol 2: Solubilization of Precipitated 1,10-Phenanthroline in a Sample
This protocol provides steps to redissolve precipitated 1,10-phenanthroline in an existing sample.
Materials:
-
Sample containing precipitated 1,10-phenanthroline
-
0.1 M Hydrochloric acid (HCl) or a compatible acid
-
pH meter or pH indicator strips
-
Water bath (optional)
Procedure:
-
Visually confirm the presence of a precipitate in your sample.
-
Place the sample on a magnetic stirrer and begin gentle stirring.
-
Monitor the pH of the solution.
-
Slowly add 0.1 M HCl dropwise to the sample.
-
Continue adding acid and monitoring the pH until the precipitate dissolves completely. Note the final pH.
-
If the precipitate is persistent, gentle warming of the sample in a water bath (e.g., to 30-40°C) can be used in conjunction with acidification.
-
Be mindful that altering the pH may affect other components of your sample or downstream applications.
Visualizations
Caption: Troubleshooting workflow for 1,10-phenanthroline precipitation.
Caption: Key factors influencing the solubility of 1,10-phenanthroline.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 10. 1,10-PHENANTHROLINE METHOD FOR Fe(II) AND Fe(III) [faculty.nres.illinois.edu]
- 11. flinnsci.com [flinnsci.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Spectrophotometric Iron Analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using spectrophotometric methods for iron analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the spectrophotometric determination of iron, particularly using the 1,10-phenanthroline (B135089) method.
1. Why are my absorbance readings unstable or drifting?
-
Potential Cause: The spectrophotometer may not be sufficiently warmed up.
-
Solution: Most spectrophotometers require a warm-up period of at least 10-15 minutes to ensure the light source and detector are stable.[1]
-
-
Potential Cause: The cuvette is not clean or is scratched.
-
Solution: Ensure cuvettes are thoroughly cleaned with deionized water and a suitable cleaning solution. Handle cuvettes carefully to avoid scratches and fingerprints on the optical surfaces. Always wipe the cuvette with a lint-free cloth before placing it in the spectrophotometer.
-
-
Potential Cause: The sample contains air bubbles or suspended particles.
-
Solution: Gently tap the cuvette to dislodge any air bubbles. If the sample is turbid, it may need to be filtered before analysis to remove particulates that can scatter light.[2]
-
2. Why is the characteristic red-orange color of the iron complex not developing or appearing faint?
-
Potential Cause: Incorrect pH of the solution.
-
Potential Cause: Incomplete reduction of Fe³⁺ to Fe²⁺.
-
Solution: Iron in samples, particularly in water, often exists in the ferric (Fe³⁺) state. A reducing agent, like hydroxylamine (B1172632) hydrochloride, must be added to convert all iron to the ferrous (Fe²⁺) form before the complexing agent is added.[2][3][4] Ensure an excess of the reducing agent is used.[3]
-
-
Potential Cause: Insufficient concentration of the 1,10-phenanthroline reagent.
-
Solution: The 1,10-phenanthroline should be in excess to ensure all Fe²⁺ ions are complexed.[2] Prepare the reagent according to the protocol and ensure the correct volume is added.
-
-
Potential Cause: Insufficient reaction time.
3. Why is my calibration curve not linear or not passing through the origin?
-
Potential Cause: The concentrations of the standards are outside the linear range of the assay (Beer's Law deviation).
-
Solution: Prepare a new set of standards with concentrations that fall within the expected linear range of your instrument. If the absorbance of your unknown is higher than your highest standard, dilute the sample to bring it within the calibration range.[3]
-
-
Potential Cause: The blank is not properly prepared or measured.
-
Potential Cause: Contamination of glassware or reagents.
-
Solution: Use high-purity water and analytical grade reagents. Ensure all glassware is scrupulously cleaned to avoid iron contamination.
-
-
Potential Cause: An interfering substance is present in the standards or samples.
-
Solution: See the section on interferences below. The method of standard additions can be used to compensate for matrix effects that may affect the accuracy of the calibration curve.[6]
-
4. What substances can interfere with the analysis and how can I mitigate them?
-
Potential Cause: Presence of other metal ions that can form colored complexes with 1,10-phenanthroline or precipitate in the solution.
-
Potential Cause: High concentrations of certain anions, such as phosphate (B84403) and sulfate (B86663), can interfere with the analysis.[9]
-
Solution: Dilution of the sample may be sufficient to reduce the concentration of interfering anions to a non-interfering level.
-
-
Potential Cause: Turbidity or color in the original sample.
-
Solution: A sample blank, containing the sample without the 1,10-phenanthroline, can be measured to correct for background absorbance. Filtration can remove turbidity.[2]
-
Data Presentation: Common Interferences
The following table summarizes potential interfering ions and suggested mitigation strategies for spectrophotometric iron analysis using 1,10-phenanthroline.
| Interfering Ion | Effect | Mitigation Strategy |
| Copper (Cu²⁺) | Forms a colored complex with 1,10-phenanthroline. | Adjust pH; use a masking agent like thiourea. |
| Nickel (Ni²⁺) | Forms a colored complex with 1,10-phenanthroline. | Interference is generally low at typical concentrations. |
| Cobalt (Co²⁺) | Forms a colored complex with 1,10-phenanthroline. | Adjust pH; complexation is slower than with iron. |
| Zinc (Zn²⁺) | Can form a colorless complex, consuming the reagent. | Ensure 1,10-phenanthroline is in excess. |
| Cadmium (Cd²⁺) | Can form a colorless complex, consuming the reagent. | Ensure 1,10-phenanthroline is in excess. |
| High Phosphate (PO₄³⁻) | Can precipitate iron. | Adjust pH or use a different analytical method if concentration is very high. |
| High Sulfate (SO₄²⁻) | Can interfere with the analysis.[9] | Dilution of the sample. |
Experimental Protocols
Standard Protocol for Spectrophotometric Iron Analysis using 1,10-Phenanthroline
This protocol outlines the key steps for determining the concentration of iron in a sample.
1. Preparation of Reagents:
-
Standard Iron Stock Solution (e.g., 100 mg/L): Dissolve a precisely weighed amount of ferrous ammonium (B1175870) sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water containing a small amount of sulfuric or hydrochloric acid to prevent precipitation of iron hydroxides.[1][4] Dilute to a known volume in a volumetric flask.
-
Hydroxylamine Hydrochloride Solution (e.g., 10% w/v): Dissolve hydroxylamine hydrochloride in deionized water. This solution acts as a reducing agent.[1]
-
1,10-Phenanthroline Solution (e.g., 0.1% w/v): Dissolve 1,10-phenanthroline in a slightly warmed deionized water.
-
Sodium Acetate Buffer Solution: Prepare a solution of sodium acetate in deionized water to buffer the samples to the optimal pH range.[1][2]
2. Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by diluting the standard iron stock solution with deionized water in volumetric flasks. A typical range might be 0.5 to 5 mg/L iron.
-
To each standard, add the hydroxylamine hydrochloride solution, the 1,10-phenanthroline solution, and the sodium acetate buffer.[1] Dilute to the final volume with deionized water and mix well.
-
Prepare a blank solution containing all reagents except the iron standard.[5]
3. Sample Preparation:
-
For water samples, an aliquot of the sample is used. If the iron concentration is expected to be high, the sample should be diluted.[3]
-
For solid samples (e.g., vitamin tablets), the sample needs to be dissolved, often in acid, to release the iron into solution.[2][10] The solution may need to be filtered to remove insoluble matter.[2]
-
Treat the sample solution in the same manner as the standards, by adding the reducing agent, complexing agent, and buffer.
4. Spectrophotometric Measurement:
-
Allow the color to develop for at least 10 minutes.[1]
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the iron-phenanthroline complex, which is typically around 508-522 nm.[2][4][11]
-
Use the blank solution to zero the absorbance of the spectrophotometer.
-
Measure the absorbance of each of the calibration standards and the prepared sample.
-
Plot a calibration curve of absorbance versus iron concentration for the standards. The plot should be linear and pass through the origin.
-
Determine the concentration of iron in the sample by interpolating its absorbance on the calibration curve.[12]
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in spectrophotometric iron analysis.
Experimental Workflow
Caption: A step-by-step workflow for the spectrophotometric analysis of iron.
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. Spectrophotometric Determination of Iron | General Chemistry Lab News [sites.middlebury.edu]
- 3. web.pdx.edu [web.pdx.edu]
- 4. asdlib.org [asdlib.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. researchgate.net [researchgate.net]
- 8. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferences in the determination of iron by atomic-absorption spectrophotometry in an air-acetylene flame - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. Reddit - The heart of the internet [reddit.com]
Impact of strong oxidizing agents on the phenanthroline method
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of strong oxidizing agents on the phenanthroline method for iron determination. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the phenanthroline assay, particularly when strong oxidizing agents are present in the sample.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Color Development | Presence of strong oxidizing agents: These agents can prevent the complete reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which is necessary for the color-forming reaction with 1,10-phenanthroline (B135089).[1][2] | Add an excess of a reducing agent: Hydroxylamine (B1172632) hydrochloride is commonly used to counteract the effects of strong oxidizers.[1][3] Ensure it is added before the phenanthroline reagent. |
| Incorrect pH: The optimal pH for rapid color development is between 2.9 and 3.5.[1][3] The color is stable in a pH range of 3 to 9.[4] | Adjust the pH: Use a buffer solution, such as sodium acetate (B1210297), to maintain the pH within the optimal range for the reaction.[1][4] | |
| Incomplete reduction of Fe³⁺: Insufficient reducing agent will lead to incomplete conversion of ferric iron to ferrous iron. | Increase the concentration of the reducing agent: Ensure that an excess of hydroxylamine hydrochloride is used to reduce all Fe³⁺ to Fe²⁺.[1][2] | |
| Fading or Unstable Color | Presence of strong oxidizing agents: Oxidizing agents can re-oxidize the ferrous iron back to ferric iron after the initial color development, causing the color to fade. | Add an excess of the reducing agent: A sufficient excess of hydroxylamine hydrochloride will help to maintain a reducing environment and prevent the re-oxidation of Fe²⁺.[1] |
| Precipitate Formation | Presence of certain metal ions: Ions such as bismuth, cadmium, mercury, molybdate, and silver can precipitate the 1,10-phenanthroline reagent.[3][5] | Add an excess of 1,10-phenanthroline: This can help to minimize precipitation caused by some interfering metals.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the phenanthroline method for iron determination?
A1: The phenanthroline method is a colorimetric technique for determining iron concentration. It is based on the reaction where three molecules of 1,10-phenanthroline chelate a single ferrous iron (Fe²⁺) atom to form a stable, orange-red complex.[1][3][4] The intensity of this color is directly proportional to the iron concentration and is measured spectrophotometrically at approximately 510 nm.[1][6]
Q2: Why is a reducing agent, such as hydroxylamine hydrochloride, necessary for this method?
A2: 1,10-phenanthroline only forms the colored complex with ferrous iron (Fe²⁺).[1][4] Since iron in samples often exists in the ferric state (Fe³⁺), a reducing agent is required to convert all Fe³⁺ to Fe²⁺ before adding the phenanthroline.[1][4][5] This ensures that the total iron concentration is measured accurately.
Q3: How do strong oxidizing agents interfere with the phenanthroline method?
A3: Strong oxidizing agents interfere by preventing the complete reduction of Fe³⁺ to Fe²⁺ by the reducing agent (e.g., hydroxylamine hydrochloride).[1][2] This leads to a lower concentration of Fe²⁺ available to react with the 1,10-phenanthroline, resulting in a less intense color and an underestimation of the actual iron concentration in the sample.[1]
Q4: What are some common strong oxidizing agents that can cause interference?
A4: While specific examples are often sample-dependent, common strong oxidizing agents encountered in water and wastewater analysis that could interfere include permanganate, dichromate, and high concentrations of dissolved oxygen. Nitrite can also act as an interfering substance.[3][5]
Q5: How can interference from strong oxidizing agents be overcome?
A5: The most common way to mitigate interference from strong oxidizing agents is to add an excess of the reducing agent, hydroxylamine hydrochloride.[1][3] This excess is necessary to neutralize the oxidizing agents and to ensure that all ferric iron is reduced to the ferrous state.[1][5] In some cases, boiling the sample with acid can also help to remove certain volatile oxidants like cyanide and nitrite.[3]
Q6: Besides strong oxidizing agents, what are other common interfering substances in this method?
A6: Other substances that can interfere include cyanide, nitrite, and phosphates.[1][3] Several metal ions can also interfere by forming complexes with phenanthroline or by precipitating the reagent. These include zinc, chromium, cobalt, copper, nickel, bismuth, cadmium, mercury, and silver.[1][3]
Experimental Protocols
Standard Phenanthroline Method for Total Iron
This protocol is adapted from established methods for iron determination.[4][7]
-
Sample Preparation: Pipette a known volume of the sample into a volumetric flask. If necessary, treat the sample to dissolve all iron. This may involve boiling with acid.[3][8]
-
Reduction of Fe³⁺ to Fe²⁺: Add 1 mL of hydroxylamine hydrochloride solution (10% w/v) and mix.[4]
-
pH Adjustment and Color Development: Add 10 mL of 1,10-phenanthroline solution (0.1% w/v) and 8 mL of sodium acetate solution (10% w/v) to buffer the pH.[4]
-
Dilution: Dilute the solution to the mark with distilled water and mix thoroughly.
-
Incubation: Allow the solution to stand for at least 10 minutes to ensure complete color development.[4]
-
Measurement: Measure the absorbance of the solution at 510 nm using a spectrophotometer.
-
Quantification: Determine the iron concentration by comparing the absorbance to a calibration curve prepared from standard iron solutions.
Modified Protocol for Samples Containing Strong Oxidizing Agents
-
Sample Preparation: Prepare the sample as in the standard protocol.
-
Neutralize Oxidizing Agents: Add an excess of hydroxylamine hydrochloride solution. The exact amount will depend on the concentration of the oxidizing agents and should be determined empirically. A common approach is to add the hydroxylamine hydrochloride solution incrementally until the interference is eliminated, which can be checked with a spike recovery experiment.
-
Proceed with Standard Protocol: Continue with step 3 of the standard protocol (pH adjustment and color development) and proceed with the subsequent steps.
Visualizations
Caption: Troubleshooting workflow for oxidizing agent interference.
Caption: Chemical pathway of the phenanthroline method.
References
Technical Support Center: 1,10-Phenanthroline Method for Iron Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection limit and ensure the accuracy of the 1,10-phenanthroline (B135089) method for iron determination.
Troubleshooting Guide
This guide addresses specific issues that may arise during the 1,10-phenanthroline iron determination assay, with a focus on improving sensitivity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Color Development | Iron is in the ferric (Fe³⁺) state. The 1,10-phenanthroline complex only forms with ferrous (Fe²⁺) iron.[1][2][3] | Add a reducing agent, such as hydroxylamine (B1172632) hydrochloride, to the sample before adding the 1,10-phenanthroline reagent.[1][2][3] |
| Incorrect pH of the solution. The optimal pH range for color development is between 3 and 9.[3][4] | Adjust the pH of the solution using a sodium acetate (B1210297) buffer to maintain a constant pH, typically around 3.5.[3] | |
| Insufficient 1,10-phenanthroline reagent. | Ensure an excess of the 1,10-phenanthroline solution is added to complex all the ferrous iron in the sample. | |
| Faint Color at Low Iron Concentrations | The concentration of iron in the sample is below the detection limit of the standard method. | Employ a preconcentration technique, such as solid-phase extraction (SPE), to increase the effective concentration of iron before analysis.[5][6] |
| Insufficient light path length for absorbance measurement. | Use a spectrophotometer cuvette with a longer path length (e.g., 5 cm or longer) to increase the absorbance signal for low concentration samples.[7] | |
| Precipitate Formation | Presence of interfering metal ions that precipitate the 1,10-phenanthroline reagent. Ions such as bismuth, cadmium, mercury, and silver can cause this issue.[2][7] | Add an excess of the 1,10-phenanthroline reagent. For significant interference, consider solvent extraction methods.[2] |
| Molybdate (B1676688) interference. Molybdate may precipitate the reagent.[8] | If molybdate is present, it may be necessary to use an alternative method or a specific masking agent. | |
| Inconsistent or Non-Reproducible Results | Instability of the colored complex. | Ensure the pH is stable and within the optimal range. The color of the Fe(II)-phenanthroline complex is generally very stable.[1][4] |
| Contamination of glassware with iron. | Use acid-washed glassware and deionized water to prepare all solutions and samples to avoid iron contamination. | |
| Adsorption of iron onto sample container walls. This can be a particular issue with plastic bottles.[7] | For precise determination of total iron, collect samples in a separate container and treat with acid at the time of collection to keep the iron in solution.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 1,10-phenanthroline method for iron determination?
A1: The 1,10-phenanthroline method is a colorimetric technique for determining iron concentration. It relies on the reaction between ferrous iron (Fe²⁺) and three molecules of 1,10-phenanthroline to form a stable, orange-red complex.[1][4] The intensity of this color is directly proportional to the iron concentration and is measured using a spectrophotometer at its maximum absorbance wavelength, which is approximately 508-510 nm.[1][2][4]
Q2: Why is a reducing agent, like hydroxylamine hydrochloride, necessary for this method?
A2: In many samples, iron exists in its ferric (Fe³⁺) state. The 1,10-phenanthroline reagent only reacts with ferrous (Fe²⁺) iron to produce the colored complex.[1][2] Therefore, a reducing agent is added to the sample to convert all Fe³⁺ to Fe²⁺, ensuring that the total iron concentration is measured.[1][3]
Q3: What are the common interfering substances in the 1,10-phenanthroline method?
A3: Several ions and substances can interfere with the accuracy of this method. These include strong oxidizing agents, cyanide, nitrite, and phosphates.[2][7] Certain metal ions like zinc, chromium, cobalt, copper, nickel, bismuth, cadmium, mercury, and silver can also interfere by forming their own complexes with 1,10-phenanthroline or by precipitating the reagent.[2][7]
Q4: How can I improve the detection limit of the standard 1,10-phenanthroline method?
A4: To improve the detection limit, a preconcentration step is highly effective. Solid-phase extraction (SPE) is a commonly used technique where the iron in a large volume of sample is concentrated onto a solid sorbent and then eluted into a smaller volume, thereby increasing its concentration before colorimetric analysis.[5][6] Using a spectrophotometer cuvette with a longer path length can also enhance the absorbance signal for low-concentration samples.[7] Another advanced technique involves coupling the 1,10-phenanthroline reaction with high-performance capillary electrophoresis (HPCE), which has been shown to significantly improve sensitivity.[9]
Q5: What is the optimal pH for the color-forming reaction?
A5: The color intensity of the ferrous iron-1,10-phenanthroline complex is independent of pH in the range of 2 to 9.[1][4] However, a pH between 2.9 and 3.5 is often recommended to ensure rapid color development.[7] A sodium acetate buffer is typically used to maintain the pH within the desired range.[3]
Quantitative Data on Method Improvement
The following table summarizes the improvement in the detection limit of the 1,10-phenanthroline method for iron when combined with preconcentration techniques.
| Method | Detection Limit | Reference |
| Standard 1,10-Phenanthroline Method | ~10 µg/L (with 5 cm path length) | [7] |
| Solid-Phase Extraction (SPE) with Spectrophotometry | 1.98 ng/mL (1.98 µg/L) | [5] |
| Solid-Phase Extraction with Bathophenanthroline | 0.080 ppb (0.080 µg/L) | [6] |
| Capillary Electrophoresis with 1,10-Phenanthroline | < 5 x 10⁻⁹ M (~0.28 µg/L) | [9] |
Experimental Protocols
Standard 1,10-Phenanthroline Method
This protocol is a generalized procedure and may require optimization for specific sample matrices.
1. Reagent Preparation:
-
Standard Iron Solution (e.g., 10 mg/L): Accurately weigh approximately 0.07 g of pure ferrous ammonium (B1175870) sulfate (B86663) [Fe(NH₄)₂(SO₄)₂·6H₂O]. Dissolve it in distilled water in a 1 L volumetric flask. Carefully add 2.5 mL of concentrated sulfuric acid and dilute to the 1 L mark with distilled water. Calculate the exact concentration in mg of iron per mL.[2]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[2]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water. Gentle warming may be necessary to aid dissolution.[2]
-
Sodium Acetate Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of distilled water.[2]
2. Standard Assay Procedure:
-
Pipette a known volume of the sample into a 100 mL volumetric flask.
-
Add 1 mL of the hydroxylamine hydrochloride solution and mix.[1]
-
Add 10 mL of the 1,10-phenanthroline solution and 8 mL of the sodium acetate solution.[1]
-
Dilute to the 100 mL mark with distilled water and mix thoroughly.
-
Allow the solution to stand for at least 10 minutes for complete color development.[1]
-
Measure the absorbance of the solution at 510 nm using a spectrophotometer, with a blank solution (containing all reagents except the iron standard/sample) as the reference.[2]
-
Prepare a calibration curve using a series of standard iron solutions of known concentrations and determine the concentration of iron in the sample from this curve.
Improved Method: Solid-Phase Extraction (SPE) Followed by Spectrophotometry
This protocol outlines a general approach for preconcentration of iron using SPE.
1. SPE Column Preparation and Conditioning:
-
Use a suitable SPE cartridge (e.g., C18).
-
Condition the cartridge by passing a small volume of methanol (B129727) followed by deionized water.
2. Sample Loading:
-
Adjust the pH of a large, known volume of the water sample to the optimal range for retention (e.g., pH 4-7).[6]
-
Pass the sample through the SPE cartridge at a controlled flow rate. The iron will be retained on the solid phase.
3. Elution:
-
Elute the retained iron from the cartridge using a small volume of an appropriate eluent (e.g., a small volume of acid or an organic solvent). This creates the concentrated iron solution.
4. Determination:
-
Proceed with the standard 1,10-phenanthroline method as described above, using the concentrated eluate as the sample.
Visualizations
Caption: Experimental workflow for the 1,10-phenanthroline method for iron determination.
Caption: Logical relationships for improving the detection limit of the 1,10-phenanthroline method.
References
- 1. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 2. benchchem.com [benchchem.com]
- 3. IronSpec [web.pdx.edu]
- 4. tau.ac.il [tau.ac.il]
- 5. Spectrophotometric determination of iron in environmental and food samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 8. chemetrics.com [chemetrics.com]
- 9. More sensitive way to determine iron using an iron(II)-1,10-phenanthroline complex and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Spectrophotometric Iron Determination: The 1,10-Phenanthroline Method Versus Atomic Absorption Spectroscopy
For researchers, scientists, and drug development professionals, the accurate quantification of iron is a critical analytical task. This guide provides a detailed comparison of the widely used 1,10-phenanthroline (B135089) spectrophotometric method with a common alternative, Atomic Absorption Spectroscopy (AAS), for the determination of iron content. The performance of both methods is evaluated based on experimental data for key validation parameters.
Principle of the Methods
1,10-Phenanthroline Method: This colorimetric technique is based on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline, which forms a stable, orange-red complex known as ferroin (B110374).[1][2] To ensure all iron in a sample is in the ferrous state, a reducing agent like hydroxylamine (B1172632) hydrochloride is added. The intensity of the color produced is directly proportional to the iron concentration and is measured using a spectrophotometer at approximately 510 nm.[1]
Atomic Absorption Spectroscopy (AAS): In contrast, AAS is an instrumental technique that measures the absorption of light by free iron atoms in a gaseous state. A liquid sample is aspirated into a flame, where it is vaporized and atomized. A light beam from a hollow cathode lamp containing iron is passed through the flame, and the amount of light absorbed at a specific wavelength (typically 248.3 nm for iron) is proportional to the concentration of iron in the sample.[1]
Experimental Protocols
1,10-Phenanthroline Spectrophotometric Method
Below is a typical experimental protocol for the determination of iron using 1,10-phenanthroline.
1. Reagent Preparation:
-
Standard Iron Solution (100 µg/mL): Dissolve a precisely weighed amount of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in deionized water containing a small amount of sulfuric acid to prevent oxidation and hydrolysis. Dilute to a known volume.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.
-
Sodium Acetate (B1210297) Buffer (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.
2. Preparation of Calibration Standards:
-
Prepare a series of standard solutions by diluting the stock iron solution to cover the desired concentration range (e.g., 0.5-5.0 µg/mL).
3. Sample Preparation:
-
Accurately weigh or pipette the sample and dissolve or dilute it in a suitable solvent. For solid samples, an acid digestion may be necessary.
4. Color Development and Measurement:
-
To an aliquot of each standard and sample solution in a volumetric flask, add 1 mL of hydroxylamine hydrochloride solution and mix.
-
Add 10 mL of the 1,10-phenanthroline solution and mix.
-
Add 8 mL of the sodium acetate buffer solution to adjust the pH, and dilute to the mark with deionized water.
-
Allow the color to develop for at least 10-15 minutes.
-
Measure the absorbance of each solution at 510 nm against a reagent blank.
5. Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of iron in the sample from the calibration curve.
Atomic Absorption Spectroscopy (AAS) Method
The following outlines a general procedure for iron determination by AAS.
1. Reagent Preparation:
-
Standard Iron Solution (1000 µg/mL): Use a commercially available certified standard or prepare by dissolving a known weight of pure iron wire in nitric acid and diluting to a specific volume.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water containing a small amount of nitric acid.
2. Instrument Setup:
-
Install an iron hollow cathode lamp and set the spectrometer to the recommended wavelength of 248.3 nm.
-
Set the slit width and other instrumental parameters according to the manufacturer's recommendations.
-
Optimize the fuel (acetylene) and oxidant (air) flow rates for the flame.
3. Sample Preparation:
-
Samples are typically diluted with acidified deionized water to fall within the linear range of the instrument. Acid digestion may be required for complex matrices to liberate the iron.
4. Measurement:
-
Aspirate the blank (acidified deionized water) to zero the instrument.
-
Aspirate the standards in increasing order of concentration, followed by the sample solutions.
-
Record the absorbance readings for each solution.
5. Quantification:
-
Generate a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
The instrument's software typically calculates the concentration of iron in the samples based on the calibration curve.
Performance Comparison
The choice between the 1,10-phenanthroline method and AAS often depends on factors such as available instrumentation, required sensitivity, sample throughput, and the nature of the sample matrix. Several studies have found that for many applications, the results obtained by both methods are comparable and show good agreement.[1][3][4][5]
Below is a summary of typical validation parameters for both methods. It is important to note that these values can vary depending on the specific experimental conditions and the sample matrix.
| Validation Parameter | 1,10-Phenanthroline Method | Atomic Absorption Spectroscopy (AAS) |
| Linearity Range | 0.3 - 2.0 mg/mL (Correlation coefficient: 0.995)[3][5] | Typically linear up to ~5 µg/mL |
| Accuracy (% Recovery) | Typically >98% | 90 - 110% is generally acceptable |
| Precision (%RSD) | Repeatability: <2%, Intermediate Precision: <3% | Repeatability: <5% |
| Limit of Detection (LOD) | ~10 µg/L[2] | ~5 µg/L[2] |
| Limit of Quantitation (LOQ) | Varies, typically 3-4 times the LOD | Varies, typically 3-4 times the LOD |
Method Validation Workflow
The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The logical workflow for validating either the 1,10-phenanthroline or AAS method for iron determination is illustrated below.
Signaling Pathway of the 1,10-Phenanthroline Reaction
The chemical reaction underlying the 1,10-phenanthroline method involves the reduction of any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), followed by the formation of the colored ferroin complex.
Conclusion
Both the 1,10-phenanthroline spectrophotometric method and Atomic Absorption Spectroscopy are robust and reliable for the determination of iron. The 1,10-phenanthroline method is a cost-effective and straightforward technique that can be performed with basic laboratory equipment, making it suitable for a wide range of applications. However, it can be more susceptible to interferences from other metal ions.[1] AAS offers higher sensitivity and specificity, which is advantageous for trace iron analysis and for complex sample matrices where interferences could be a concern with the colorimetric method.[1][2] The ultimate choice of method will depend on the specific analytical requirements, available resources, and the nature of the samples being analyzed. For many routine analyses, the 1,10-phenanthroline method provides a viable and accurate alternative to the more instrumentally intensive AAS technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scialert.net [scialert.net]
- 4. Comparison of Spectrophotometric Methods for Determination of Iron in Acid Cleaning, and Passivating Stainless Steel Solution by UV-VIS, ICP/MS, and FAAS, Science Journal of Analytical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the 1,10-Phenanthroline Iron Assay: Linearity, Range, and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of iron is a critical aspect of numerous biological and chemical studies. The 1,10-phenanthroline (B135089) assay has long been a widely used colorimetric method for this purpose. This guide provides an objective comparison of the 1,10-phenanthroline assay's performance, particularly its linearity and range, with other common analytical techniques for iron determination. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate assay for specific research needs.
Comparison of Iron Determination Assays
The selection of an appropriate iron assay depends on factors such as the expected iron concentration in the sample, the required sensitivity, the sample matrix, and the available instrumentation. Below is a summary of the performance characteristics of the 1,10-phenanthroline assay compared to other common methods.
| Method | Principle | Linearity Range | Limit of Detection (LOD) | Advantages | Disadvantages |
| 1,10-Phenanthroline | Colorimetric | Up to 5 mg/L (ppm)[1] | ~10 µg/L[2] | Good sensitivity, stable complex, relatively low cost. | Susceptible to interference from other metal ions and strong oxidizing agents. |
| Ferrozine | Colorimetric | Up to 1000 µg/dL (10 mg/L)[3][4][5][6][7] | 0.85 - 12 µg/dL[4][6][8] | Higher molar absorptivity than 1,10-phenanthroline, leading to greater sensitivity. | Potential for interference from copper ions. |
| Flame Atomic Absorption Spectrometry (FAAS) | Atomic Absorption | Up to 10 mg/L | ~65 - 87 µg/L[9] | High specificity and sensitivity. | Requires more expensive instrumentation and skilled operators. Deviations from linearity can occur.[10] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Mass Spectrometry | Wide linear range (up to 10 orders of magnitude)[11] | As low as 1.5 ng/L[12] | Extremely high sensitivity and can perform multi-element analysis. | High capital and operational costs, requires highly skilled personnel. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following section outlines the experimental protocol for the widely used 1,10-phenanthroline iron assay.
1,10-Phenanthroline Iron Assay Protocol
This protocol is based on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable, orange-red complex that can be quantified spectrophotometrically.
Principle: Iron in a sample is first reduced to the ferrous state (Fe²⁺) using a reducing agent like hydroxylamine (B1172632). The Fe²⁺ then reacts with 1,10-phenanthroline in a buffered solution to form a colored complex. The intensity of the color, measured at approximately 510 nm, is directly proportional to the iron concentration. The color of the complex is stable over a pH range of 3 to 9.
Reagents:
-
Standard Iron Solution (100 ppm): Dissolve a precisely weighed amount of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in deionized water containing a small amount of concentrated sulfuric acid.[1]
-
1,10-Phenanthroline Solution: Dissolve 1,10-phenanthroline monohydrate in deionized water. Gentle warming may be necessary.[13]
-
Hydroxylamine Hydrochloride Solution: Dissolve hydroxylamine hydrochloride in deionized water.[13]
-
Sodium Acetate (B1210297) Buffer Solution: Dissolve sodium acetate in deionized water to act as a pH buffer.[13]
Procedure:
-
Preparation of Standards: Prepare a series of standard iron solutions by diluting the stock solution to known concentrations. A blank solution containing only the reagents should also be prepared.
-
Sample Preparation: If the sample contains ferric iron (Fe³⁺), it must first be reduced. Add hydroxylamine hydrochloride solution to an aliquot of the sample and the standard solutions.
-
Color Development: Add the 1,10-phenanthroline solution and sodium acetate buffer to the samples and standards. Dilute to a final volume with deionized water and mix well.
-
Incubation: Allow the solutions to stand for at least 10 minutes to ensure complete color development.[13]
-
Measurement: Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (approximately 510 nm) using a spectrophotometer, zeroed with the blank solution.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the iron standards.
-
Calculation: Determine the iron concentration in the unknown sample by comparing its absorbance to the calibration curve.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in the 1,10-phenanthroline iron assay.
Caption: Experimental workflow for the 1,10-phenanthroline iron assay.
Caption: Principle of the 1,10-phenanthroline iron assay.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 3. linear.es [linear.es]
- 4. atlas-medical.com [atlas-medical.com]
- 5. diagnosticum.hu [diagnosticum.hu]
- 6. atlas-medical.com [atlas-medical.com]
- 7. spinreact.com [spinreact.com]
- 8. archem.com.tr [archem.com.tr]
- 9. Determination of iron and nickel by flame atomic absorption spectrophotometry after preconcentration on Saccharomyces cerevisiae immobilized sepiolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tsfx.edu.au [tsfx.edu.au]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
A Comparative Guide to 1,10-Phenanthroline and Ferrozine Methods for Iron Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of iron is a critical parameter in numerous fields, from environmental monitoring to biomedical research and pharmaceutical development. Among the various analytical techniques available, spectrophotometric methods using chromogenic reagents remain a mainstay due to their simplicity, cost-effectiveness, and reliability. Two of the most widely employed reagents for the determination of ferrous iron (Fe²⁺) are 1,10-phenanthroline (B135089) and ferrozine (B1204870). This guide provides an objective comparison of their performance characteristics, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific applications.
Principle of a Spectrophotometric Iron Assay
Both 1,10-phenanthroline and ferrozine are heterocyclic organic compounds that function as bidentate ligands, forming stable and intensely colored complexes with ferrous iron. The intensity of the resulting color is directly proportional to the concentration of Fe²⁺ in the sample, which can be quantified by measuring the absorbance at a specific wavelength using a spectrophotometer. For the analysis of total iron, a reducing agent is first added to convert any ferric iron (Fe³⁺) present in the sample to Fe²⁺.
Quantitative Performance Comparison
The choice between 1,10-phenanthroline and ferrozine often hinges on the specific requirements of the assay, including the expected iron concentration in the sample, the sample matrix, and the presence of potential interfering substances. Ferrozine is notably more sensitive than 1,10-phenanthroline, making it the preferred choice for samples with low iron concentrations.[1][2]
| Parameter | 1,10-Phenanthroline Method | Ferrozine Method |
| Molar Absorptivity | 11,100 M⁻¹cm⁻¹[3][4] | 27,900 M⁻¹cm⁻¹[1] |
| Wavelength of Max. Absorbance (λmax) | 508 - 510 nm[3][4][5] | 562 nm[1][5][6] |
| Complex Color | Orange-Red[7][8] | Magenta/Violet[1][6][9] |
| Optimal pH Range | 2 - 9[3][4][8] | 4 - 9[1][10] |
| Error Limit of Measurement | 0.023[5][11] | 0.012[5][11] |
Experimental Protocols
Below are detailed methodologies for the determination of total iron using both the 1,10-phenanthroline and ferrozine methods.
1,10-Phenanthroline Method
This protocol is adapted from established methods for the determination of iron in water samples.[3][4][8]
Reagents:
-
Standard Iron Solution (100 ppm): Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in deionized water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L in a volumetric flask.
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.
-
Sodium Acetate (B1210297) Buffer Solution (1 M): Dissolve 136 g of sodium acetate trihydrate in deionized water and dilute to 1 L. Adjust pH to ~6 with acetic acid.
Procedure:
-
Sample Preparation: Pipette 50 mL of the sample into a 100 mL volumetric flask. If the iron concentration is high, use a smaller aliquot and dilute with deionized water.
-
Reduction of Fe³⁺: Add 1 mL of hydroxylamine hydrochloride solution and mix. Allow the reaction to proceed for 10 minutes.
-
Complex Formation: Add 10 mL of the 1,10-phenanthroline solution and 8 mL of the sodium acetate buffer solution.
-
Dilution: Dilute to the 100 mL mark with deionized water and mix thoroughly.
-
Incubation: Allow the solution to stand for 10 minutes for full color development.
-
Measurement: Measure the absorbance of the solution at 510 nm using a spectrophotometer. Use a reagent blank (containing all reagents except the iron standard or sample) to zero the instrument.
-
Quantification: Determine the iron concentration from a calibration curve prepared using a series of standard iron solutions treated with the same procedure.
Ferrozine Method
This protocol is based on the highly sensitive ferrozine reaction for iron determination.[1][9][12]
Reagents:
-
Standard Iron Solution (10 ppm): Prepare a 1:10 dilution of the 100 ppm standard iron solution described above.
-
Thioglycolic Acid Solution (for total iron): Use as a reducing agent.
-
Ferrozine/Buffer Reagent: A commercially available or self-prepared solution containing ferrozine and a suitable buffer (e.g., ammonium acetate) to maintain the optimal pH. A typical preparation involves dissolving ferrozine in an ammonium acetate buffer.
Procedure:
-
Sample Preparation: Pipette 50 mL of the sample into a suitable container.
-
Reduction of Fe³⁺: Add 125 µL of thioglycolic acid to the sample.[12]
-
Digestion (for particulate iron): Heat the sample at 90°C for 30 minutes to dissolve any iron oxides.[12] Cool to room temperature.
-
Complex Formation: Add 2.5 mL of the ferrozine/buffer reagent.
-
Incubation: Allow at least 3 minutes for full color development.[12]
-
Measurement: Measure the absorbance of the solution at 562 nm using a spectrophotometer. Use a reagent blank to zero the instrument.
-
Quantification: Determine the iron concentration from a calibration curve prepared using a series of standard iron solutions treated with the same procedure.
Visualizing the Methodologies
To further clarify the experimental workflows and the underlying chemical reactions, the following diagrams are provided.
Caption: Reaction pathway for iron quantification using 1,10-phenanthroline.
Caption: Reaction pathway for iron quantification using ferrozine.
Caption: Side-by-side workflow for iron quantification methods.
Interferences
Both methods are subject to interference from various substances.
1,10-Phenanthroline Method:
-
Strong oxidizing agents, cyanide, nitrite, and phosphates can interfere.[8][13]
-
High concentrations of certain metal ions such as zinc, copper, cobalt, nickel, bismuth, cadmium, and mercury can form complexes with 1,10-phenanthroline or cause its precipitation.[7][8][13]
Ferrozine Method:
-
Divalent cobalt and monovalent copper can form colored complexes with ferrozine.[14] However, ferrozine is generally considered highly specific for Fe²⁺.[2]
-
High concentrations of other heavy metals may compete with iron for the reagent.[14]
-
EDTA can interfere with the assay.[15]
-
The presence of Fe³⁺ can interfere with Fe²⁺ measurements in the dark.[16]
Conclusion
Both 1,10-phenanthroline and ferrozine are robust and reliable reagents for the colorimetric quantification of iron. The choice between them should be guided by the specific needs of the experiment. Ferrozine offers superior sensitivity, making it the preferred choice for samples with low iron concentrations. In contrast, the 1,10-phenanthroline method, while less sensitive, has a long history of use and is well-characterized. For both methods, it is crucial to consider potential interferences from the sample matrix and to employ appropriate controls and calibration standards to ensure accurate and reproducible results.
References
- 1. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 2. cdn.hach.com [cdn.hach.com]
- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 4. tau.ac.il [tau.ac.il]
- 5. A Comparative Spectrophotometric Study Using Ferrozine and 1,10-Ortho-phenanthroline to Evaluate the Iron Redox Ratio (Fe(2+)/ΣFe) in Glass Prepared by Microwave Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemetrics.com [chemetrics.com]
- 8. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 9. archem.com.tr [archem.com.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. matarvattensektionen.se [matarvattensektionen.se]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferrozine vs. 1,10-Phenanthroline: A Comparative Guide for Iron Determination
For researchers, scientists, and drug development professionals seeking the optimal method for quantifying iron, this guide provides an in-depth comparison of two widely used chromogenic reagents: ferrozine (B1204870) and 1,10-phenanthroline (B135089). This analysis, supported by experimental data and detailed protocols, highlights the distinct advantages of ferrozine, particularly in applications demanding high sensitivity.
The accurate determination of iron is crucial across various scientific disciplines, from environmental analysis to the development of pharmaceuticals. Both ferrozine and 1,10-phenanthroline are heterocyclic organic compounds that form stable, intensely colored complexes with ferrous iron (Fe²⁺), enabling its spectrophotometric quantification. The core principle of these methods involves the reduction of any ferric iron (Fe³⁺) in a sample to ferrous iron, followed by the addition of the chromogenic agent. The resulting color intensity is directly proportional to the iron concentration.
While both reagents are effective, ferrozine consistently demonstrates superior performance in key analytical parameters, making it the reagent of choice for assays requiring high sensitivity and specificity.
Performance Characteristics: A Head-to-Head Comparison
The selection between ferrozine and 1,10-phenanthroline should be guided by the specific requirements of the analytical assay, including the expected iron concentration, the sample matrix, and the presence of potential interfering substances.
| Parameter | Ferrozine | 1,10-Phenanthroline |
| Molar Absorptivity (ε) | ~27,900 M⁻¹cm⁻¹ at 562 nm[1][2][3] | ~11,100 M⁻¹cm⁻¹ at 508-510 nm[1][4][5] |
| Color of Fe²⁺ Complex | Magenta/Violet[6][7] | Orange-Red[4][5][8] |
| Optimal pH Range | 4 - 10[9] | 2 - 9[4][5][8] |
| Complex Stability | Stable[2][9] | Very stable, color can persist for months[4][5][8] |
| Reaction Time | Rapid, full color development within a minute[1] | Rapid, full color development within minutes[4][10] |
| Primary Interferences | Divalent cobalt and monovalent copper can form colored complexes. High concentrations of other heavy metals may compete with iron. Ferric ions can interfere in the dark.[1][11][12] | Strong oxidizing agents, cyanide, nitrite, phosphates, and various metal ions (e.g., Cr, Zn, Co, Cu, Ni) can interfere.[8][13][14] |
Key Advantages of Ferrozine
The most significant advantage of ferrozine over 1,10-phenanthroline is its substantially higher molar absorptivity.[1][2][3] This property, which is more than double that of 1,10-phenanthroline, translates to a much greater sensitivity in iron detection. This makes ferrozine the ideal reagent for quantifying trace amounts of iron in various samples.
Furthermore, ferrozine is highly specific for Fe²⁺, and while some metal ions can interfere, the number of significant interferences is generally less than that for 1,10-phenanthroline.[1][2] The reaction between ferrozine and ferrous iron is also extremely rapid, allowing for faster sample throughput.
Logical Comparison Workflow
Figure 1. A diagram illustrating the comparative advantages of ferrozine.
Experimental Protocols
Below are detailed methodologies for the determination of total iron using both ferrozine and 1,10-phenanthroline.
Ferrozine Method for Total Iron Determination
1. Reagent Preparation:
-
Standard Iron Stock Solution (100 ppm): Dissolve a precisely weighed amount of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in deionized water containing a small amount of concentrated sulfuric acid to prevent oxidation. Dilute to a known volume in a volumetric flask.
-
Reducing Agent (e.g., 10% w/v Hydroxylamine (B1172632) Hydrochloride): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[1]
-
Ferrozine Solution (e.g., 0.1% w/v): Dissolve 0.1 g of ferrozine in 100 mL of deionized water.[1]
-
Buffer Solution (e.g., Ammonium Acetate (B1210297), pH ~5.5): Prepare a buffer solution to maintain the pH within the optimal range of 4-10.[1][9]
2. Sample Analysis:
-
Pipette a known volume of the sample into a suitable volumetric flask.
-
Add the reducing agent to convert all Fe³⁺ to Fe²⁺ and mix well.
-
Add the ferrozine solution and mix.
-
Add the buffer solution to adjust the pH and dilute to the final volume with deionized water.
-
Allow the solution to stand for at least one minute for full color development.[1]
-
Measure the absorbance of the magenta-colored complex at 562 nm using a spectrophotometer, with a reagent blank as the reference.[6][7][9]
-
Prepare a series of standard iron solutions and treat them in the same manner to construct a calibration curve of absorbance versus iron concentration.
-
Determine the iron concentration in the sample from the calibration curve.
1,10-Phenanthroline Method for Total Iron Determination
1. Reagent Preparation:
-
Standard Iron Stock Solution (100 ppm): Prepare as described for the ferrozine method.
-
Reducing Agent (10% w/v Hydroxylamine Hydrochloride): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[4][10]
-
1,10-Phenanthroline Solution (e.g., 0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming if necessary.[4][10]
-
Buffer Solution (e.g., Sodium Acetate): Prepare a buffer to maintain the pH between 2 and 9.[4][5][8]
2. Sample Analysis:
-
Pipette a known volume of the sample into a 100 mL volumetric flask.
-
Add 1 mL of the hydroxylamine hydrochloride solution and 10 mL of the 1,10-phenanthroline solution.[4]
-
Add the sodium acetate buffer solution to adjust the pH.[4]
-
Dilute to the 100 mL mark with deionized water and mix thoroughly.
-
Allow the solution to stand for at least 10 minutes for the color to fully develop.[4][10]
-
Measure the absorbance of the orange-red complex at approximately 510 nm against a reagent blank.[4][5]
-
Prepare a series of iron standards and treat them in the same way to create a calibration curve.
-
Calculate the iron concentration of the sample from the calibration curve.
Conclusion
While both ferrozine and 1,10-phenanthroline are effective for the colorimetric determination of iron, ferrozine emerges as the superior reagent for applications demanding high sensitivity. Its significantly higher molar absorptivity allows for the detection of lower iron concentrations. For general applications where high sensitivity is not the primary concern, 1,10-phenanthroline remains a viable and cost-effective option, offering a highly stable colored complex. The choice between these two reagents should ultimately be based on a careful consideration of the specific analytical requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.hach.com [cdn.hach.com]
- 3. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 4. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 5. tau.ac.il [tau.ac.il]
- 6. A Comparative Spectrophotometric Study Using Ferrozine and 1,10-Ortho-phenanthroline to Evaluate the Iron Redox Ratio (Fe(2+)/ΣFe) in Glass Prepared by Microwave Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archem.com.tr [archem.com.tr]
- 8. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 9. matarvattensektionen.se [matarvattensektionen.se]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper interference in the determination of iron in serum using ferrozine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemetrics.com [chemetrics.com]
- 14. benchchem.com [benchchem.com]
A Guide to Inter-laboratory Comparison of Iron Determination Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of iron is paramount. This guide provides an objective comparison of common analytical methods for iron determination, supported by experimental data from various studies. It aims to assist in selecting the most appropriate method based on specific analytical needs, considering factors such as sensitivity, precision, and sample matrix.
Comparison of Key Performance Characteristics
The selection of an iron determination method often depends on a balance of performance characteristics. The following table summarizes quantitative data from various studies on the linearity, precision, and accuracy of several common methods.
| Method | Principle | Linear Range | Precision (%RSD) | Accuracy/Recovery (%) | Key Advantages |
| o-Phenanthroline Spectrophotometry | Colorimetric | 0.4 - 4.0 mg/L[1] | 25.5% (inter-laboratory)[2] | Relative Error: 13.3%[2] | Good sensitivity, stable complex, relatively low cost.[2] |
| Ferrozine Spectrophotometry | Colorimetric | Not explicitly stated | High correlation between methods (r > 0.95)[3] | High correlation between methods (r > 0.95)[3] | Low cost and ease of performance.[3] |
| Potentiometric Titration | Redox Titration | 80% - 120% of target | ≤ 1%[4][5] | 98.20% - 99.98%[4][5] | High precision and accuracy, suitable for bulk drug analysis.[4][5] |
| Flow Injection Analysis (FIA) | Automated Spectrophotometry | 1 - 30 mg/L[6] | 2% (n=10)[6] | Good agreement with manual UV-Vis.[6] | High throughput (90 samples/hour), low reagent consumption.[6] |
| Atomic Absorption Spectrometry (AAS) | Atomic Absorption | Not explicitly stated | High correlation with other methods. | High correlation with other methods. | High sensitivity and specificity. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each technique. Below are protocols for some of the key experiments cited.
o-Phenanthroline Spectrophotometric Method
This method is based on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline (B135089) to form a stable, orange-red complex.[2] The intensity of the color is proportional to the iron concentration and is measured spectrophotometrically around 510 nm.[1][2]
Procedure:
-
Sample Preparation: A ground tablet sample is weighed and digested using concentrated nitric acid to destroy the organic matrix.[7] The digested sample is then diluted with distilled water.[7]
-
Reduction of Fe³⁺ to Fe²⁺: To ensure all iron is in the ferrous state, a reducing agent like hydroxylamine (B1172632) hydrochloride is added.[2][7]
-
Complex Formation: A buffering agent (e.g., sodium acetate) is added to adjust the pH, followed by the addition of the 1,10-phenanthroline solution.[7]
-
Spectrophotometric Measurement: The absorbance of the solution is measured at 510 nm against a reagent blank.[1][2]
-
Quantification: The iron concentration in the sample is determined by comparing its absorbance to a calibration curve prepared from standard iron solutions.[2]
Potentiometric Titration with Potassium Dichromate
This redox titration method involves the oxidation of Fe²⁺ to Fe³⁺ by a standard solution of potassium dichromate. The endpoint of the titration is determined by a sharp change in the potential of the solution, measured using a potentiometer.[8]
Procedure:
-
Sample Preparation: The sample containing iron is dissolved in an acidic solution (e.g., dilute H₂SO₄).[8]
-
Titration Setup: A platinum indicator electrode and a saturated calomel (B162337) reference electrode are immersed in the sample solution.[8]
-
Titration: The sample solution is titrated with a standardized solution of potassium dichromate.
-
Endpoint Detection: The potential of the solution is monitored throughout the titration. The endpoint is identified as the point of the most significant change in potential with the addition of a small volume of titrant.
-
Calculation: The amount of iron in the sample is calculated based on the volume of potassium dichromate solution consumed at the endpoint.
Visualizing Experimental Workflows and Method Relationships
To better illustrate the processes and connections between different iron determination methods, the following diagrams have been generated.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study on serum iron determination by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Analytical Method for Determination of Total Iron in Pharmaceuticalgrade Intravenous Iron Colloidal Complexes by Redox-Potentiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of iron in pharmaceutical preparations by visible spectrophotometry - Persee [pgeneral.com]
- 8. jetir.org [jetir.org]
Validating the Phenanthroline Method for Iron Analysis Using Certified Reference Materials: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of metal ions is a critical aspect of ensuring product quality, safety, and efficacy. The 1,10-phenanthroline (B135089) method has long been a cornerstone for the colorimetric determination of iron. This guide provides a comprehensive overview of validating this method using Certified Reference Materials (CRMs), comparing its performance against other common analytical techniques, and offering detailed experimental protocols.
The 1,10-Phenanthroline Method: Principle of Action
The phenanthroline method is a well-established colorimetric technique for the determination of iron.[1][2] The fundamental principle involves the reaction of ferrous iron (Fe²⁺) with three molecules of 1,10-phenanthroline to form a stable, orange-red complex.[1][2][3] The intensity of this color is directly proportional to the concentration of iron in the sample and is measured spectrophotometrically at its maximum absorbance of approximately 510 nm.[1][2]
Since samples may contain ferric iron (Fe³⁺), a reducing agent like hydroxylamine (B1172632) hydrochloride is typically added to convert all iron to the ferrous state before the complexation reaction.[1][2][3] This ensures the accurate determination of the total iron content. The color of the resulting complex is stable over a wide pH range of 3 to 9.[2][3]
The Role of Certified Reference Materials in Method Validation
Validation of an analytical method is crucial to ensure the reliability and accuracy of its results. Certified Reference Materials (CRMs) are indispensable tools in this process. CRMs are materials with one or more sufficiently homogeneous and well-established property values that can be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials. For validating the phenanthroline method, an iron standard solution CRM, such as those available from the National Institute of Standards and Technology (NIST), serves as a primary calibration standard.[4] Using a CRM allows for the establishment of traceability of the measurement results to internationally recognized standards.[4]
Experimental Protocol for Validation
The following protocol outlines the steps for validating the phenanthroline method for iron determination using a certified reference material.
1. Reagent Preparation:
-
Standard Iron Solution: Prepare a stock solution from a certified reference material, such as NIST SRM 3126a (Iron Standard Solution).[4] Follow the certificate of analysis for precise dilution instructions to create a series of standard solutions of known iron concentrations.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[2][3]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.[2][3]
-
Sodium Acetate (B1210297) Buffer Solution: This is used to adjust the pH of the sample to the optimal range for color development.[2][3]
2. Sample Preparation and Analysis:
-
A known volume of the sample is taken for analysis. If necessary, an acid digestion can be performed to bring all iron into solution.[2]
-
Add 1 mL of the hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.[2]
-
Add 10 mL of the 1,10-phenanthroline solution and mix thoroughly.[2]
-
Adjust the pH to between 3 and 9 using the sodium acetate buffer.
-
Allow the solution to stand for 10-15 minutes for full color development.[2]
3. Spectrophotometric Measurement:
-
Measure the absorbance of the prepared standard solutions and the sample solution at 510 nm using a spectrophotometer.[2]
-
Use a reagent blank (containing all reagents except the iron standard or sample) to zero the instrument.[2]
4. Calibration and Data Analysis:
-
Plot a calibration curve of absorbance versus the known iron concentrations of the standard solutions.
-
Determine the concentration of iron in the sample by comparing its absorbance to the calibration curve.
Performance Comparison with Alternative Methods
While the phenanthroline method is robust and cost-effective, several other techniques are available for iron quantification. The choice of method often depends on factors such as required sensitivity, sample throughput, and available instrumentation.[1]
| Method | Principle | Typical Detection Limit | Advantages | Disadvantages |
| 1,10-Phenanthroline | Colorimetry | ~10 µg/L[2] | Good sensitivity, stable complex, relatively low cost.[2] | Susceptible to interference from other metal ions and strong oxidizing agents.[2][5] |
| Ferrozine | Colorimetry | ~10 µg/L[2] | Higher molar absorptivity than phenanthroline, leading to greater sensitivity.[2] | Potential for interference from copper ions.[2] |
| Atomic Absorption Spectrometry (AAS) | Atomic Absorption | ~5 µg/L[2] | High specificity and sensitivity.[2] | Requires more expensive instrumentation and skilled operators.[2] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Mass Spectrometry | <1 µg/L[2] | Extremely high sensitivity and can perform multi-element analysis.[2] | High capital and operational costs, requires highly skilled personnel.[2] |
An inter-laboratory study involving 44 laboratories on a synthetic sample with a known iron concentration of 300 µg/L provides insight into the precision and accuracy of the phenanthroline method.[2][6]
| Parameter | Value |
| Number of Laboratories | 44 |
| Iron Concentration | 300 µg/L |
| Relative Standard Deviation | 25.5% |
| Relative Error | 13.3% |
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams outline the validation workflow and the chemical reaction of the phenanthroline method.
Caption: Workflow for validating the phenanthroline method using a CRM.
Caption: Chemical reaction of the 1,10-phenanthroline method for iron determination.
Potential Interferences
It is important to be aware of substances that can interfere with the phenanthroline method. These include strong oxidizing agents, cyanide, nitrite, and phosphates.[6] Certain metal ions such as chromium, zinc, cobalt, copper, and nickel can also interfere, particularly at high concentrations.[5][6][7] In the presence of interfering metals, a larger excess of phenanthroline may be required.[6] For samples with significant color or organic matter, ashing the sample may be necessary prior to analysis.[6]
References
A Comparative Guide to Bathophenanthroline and 1,10-Phenanthroline for Iron Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of iron is crucial in a multitude of biological and chemical contexts. The choice of chelating agent for spectrophotometric analysis is a critical determinant of sensitivity, specificity, and accuracy. This guide provides a detailed comparison of two widely used chromogenic reagents for iron (II) determination: Bathophenanthroline (B157979) and 1,10-Phenanthroline (B135089).
Performance Characteristics at a Glance
A summary of the key quantitative performance metrics for the iron (II) complexes of Bathophenanthroline and 1,10-Phenanthroline is presented below. These values highlight the superior sensitivity of Bathophenanthroline.
| Property | Bathophenanthroline-Fe(II) Complex | 1,10-Phenanthroline-Fe(II) Complex |
| Molar Absorptivity (ε) | 22,350 L mol⁻¹ cm⁻¹[1][2][3] | 11,100 M⁻¹cm⁻¹[4][5] |
| Wavelength of Max. Absorbance (λmax) | 533 - 535 nm[1][6][7] | 508 - 510 nm[4][5][8] |
| Optimal pH Range | 4.0 - 4.5[6] | 2 - 9[4][5] |
| Color of Complex | Red[1][6] | Red-Orange[9][10] |
Experimental Workflow for Iron Determination
The general workflow for the spectrophotometric determination of iron using either Bathophenanthroline or 1,10-Phenanthroline involves a series of common steps, from sample preparation to data analysis.
Caption: General experimental workflow for spectrophotometric iron determination.
Detailed Experimental Protocols
The following sections provide representative protocols for the use of both 1,10-Phenanthroline and Bathophenanthroline in the determination of iron.
1,10-Phenanthroline Method
This method is well-established for the determination of iron in aqueous samples.
Reagents:
-
Standard Iron Solution (e.g., 10 mg/L): Prepare by dissolving a known mass of ferrous ammonium (B1175870) sulfate (B86663) in deionized water containing a small amount of sulfuric acid to prevent oxidation.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.[4]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[4] This solution acts as a reducing agent to convert any Fe(III) to Fe(II).
-
Sodium Acetate (B1210297) Buffer Solution: Dissolve 10 g of sodium acetate in 100 mL of deionized water.[4] This is used to adjust the pH to the optimal range for color development.
Procedure:
-
To a series of 100 mL volumetric flasks, add increasing volumes of the standard iron solution to create a calibration curve. Include a blank with only deionized water.
-
To each flask, add 1 mL of the hydroxylamine hydrochloride solution.[4]
-
Add 10 mL of the 1,10-phenanthroline solution to each flask.[4]
-
Add 8 mL of the sodium acetate solution to each flask to buffer the pH.[4]
-
Dilute each solution to the 100 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for at least 10 minutes for full color development.[4]
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (approximately 508 nm) using a spectrophotometer, with the blank solution as the reference.[4][5]
-
Plot a calibration curve of absorbance versus iron concentration and determine the concentration of the unknown sample.
Bathophenanthroline Method
This method offers higher sensitivity and often involves an extraction step to concentrate the complex and remove interferences.
Reagents:
-
Standard Iron Solution: As prepared for the 1,10-phenanthroline method.
-
Bathophenanthroline Solution: Prepare a solution of bathophenanthroline in a suitable organic solvent such as ethanol (B145695) or isoamyl alcohol.
-
Reducing Agent: Hydroxylamine hydrochloride or L-ascorbic acid solution.[11]
-
Buffer Solution: A buffer to maintain the pH between 4.0 and 4.5.[6]
-
Extraction Solvent: n-hexyl alcohol or isoamyl alcohol.[6]
Procedure:
-
Prepare a set of standards and a blank as described in the previous method.
-
Add the reducing agent to each standard and the unknown sample to ensure all iron is in the Fe(II) state. An improved procedure suggests using L-ascorbic acid and heating.[11]
-
Add the buffer solution to adjust the pH to the optimal range of 4.0-4.5.[6]
-
Add the bathophenanthroline solution to form the red ferrous complex.[6]
-
Transfer the aqueous solution to a separatory funnel and add a measured volume of the extraction solvent (e.g., n-hexyl or isoamyl alcohol).[6]
-
Shake the funnel vigorously to extract the iron-bathophenanthroline complex into the organic layer.
-
Allow the layers to separate and collect the organic phase.
-
Measure the absorbance of the organic extract at the wavelength of maximum absorbance (approximately 533 nm).[6]
-
Construct a calibration curve and determine the iron concentration in the unknown sample.
Method Comparison and Considerations
Sensitivity: Bathophenanthroline is demonstrably more sensitive than 1,10-phenanthroline, as indicated by its significantly higher molar absorptivity (approximately double).[1][2][3][4] This makes it the preferred reagent for the determination of trace amounts of iron.
Selectivity and Interferences: Both methods can be subject to interferences from other metal ions that can form complexes with the reagents. For 1,10-phenanthroline, potential interferences include strong oxidizing agents, cyanide, nitrite, phosphates, chromium, zinc, cobalt, copper, and nickel.[9] For bathophenanthroline, interfering metal ions include manganese, cadmium, copper, zinc, cobalt, nickel, chromium, and ruthenium.[6] The extraction step in the bathophenanthroline method can help to mitigate some of these interferences.
pH Dependence: The color intensity of the 1,10-phenanthroline-iron complex is stable over a broad pH range of 2 to 9, offering greater flexibility in experimental conditions.[4][5] In contrast, the bathophenanthroline method requires a more stringent pH control, typically between 4.0 and 4.5, for optimal complexation and extraction.[6]
Solubility and Procedure: The 1,10-phenanthroline-iron complex is soluble in aqueous solutions, leading to a more straightforward analytical procedure. The bathophenanthroline-iron complex is less soluble in water and often requires extraction into an organic solvent, which adds a step to the protocol but can also serve to concentrate the analyte.
Conclusion
Both Bathophenanthroline and 1,10-Phenanthroline are effective reagents for the spectrophotometric determination of iron. The choice between them should be guided by the specific requirements of the analysis.
-
1,10-Phenanthroline is a robust and reliable choice for general-purpose iron determination, offering a wide operational pH range and a simpler, non-extraction protocol.
-
Bathophenanthroline is the superior option when higher sensitivity is required for measuring low concentrations of iron. While the procedure is more complex due to the necessity of pH control and solvent extraction, it offers significantly enhanced detection limits.
For researchers in drug development and other sensitive applications, the enhanced sensitivity of bathophenanthroline may be indispensable for accurate quantification of iron at physiologically relevant levels.
References
- 1. Solved Bathophenanthroline is a compound that forms a red | Chegg.com [chegg.com]
- 2. Answered: Given: Bathophenanthroline is a compound that forms a red complex with iron(II). The molar absorptivity for the complex is 22,350 L mol-1 cm-1 at ? = 535 nm.… | bartleby [bartleby.com]
- 3. Solved Bathophenanthroline is a compound that forms a red | Chegg.com [chegg.com]
- 4. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 5. tau.ac.il [tau.ac.il]
- 6. NEMI Method Summary - D1068D [nemi.gov]
- 7. nbinno.com [nbinno.com]
- 8. brainly.com [brainly.com]
- 9. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 10. chemetrics.com [chemetrics.com]
- 11. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Colorimetric Reagents for Ferrous Iron (Fe²⁺) Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ferrous iron (Fe²⁺) is a critical parameter in a multitude of research areas, from environmental monitoring and geochemistry to pharmacology and drug efficacy studies. The selection of an appropriate colorimetric reagent is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of three widely used chromogenic reagents for the spectrophotometric determination of ferrous iron: Ferrozine (B1204870), 1,10-Phenanthroline (B135089), and 2,2'-Bipyridine (B1663995).
Performance Characteristics at a Glance
The choice of reagent is often dictated by the specific requirements of the assay, including desired sensitivity, the chemical matrix of the sample, and potential interfering substances. The following table summarizes the key performance characteristics of each reagent based on published experimental data.
| Parameter | Ferrozine | 1,10-Phenanthroline | 2,2'-Bipyridine |
| Molar Absorptivity (ε) | ~27,900 - 31,500 M⁻¹cm⁻¹ at 562 nm[1][2][3] | ~11,100 - 12,550 M⁻¹cm⁻¹ at 510-522 nm[1][3][4][5] | ~8,000 - 11,660 M⁻¹cm⁻¹ at 520-522 nm[4] |
| Optimal pH Range | 4 - 9[6] | 2 - 9[5] | 3.5 - 6.0[7] |
| Color of Fe²⁺ Complex | Magenta[8] | Orange-Red[5] | Red |
| Detection Limit | 1.85 - 2.69 µg/dL[9][10] | < 5 x 10⁻⁹ M (with CE)[11] | 1.3 µg/L[7] |
| Primary Interferences | Ferric ions (in the dark), Cu(I), Co(II), Ni(II), Cr(III), Hg(II), CN⁻, NO₂⁻[12][13][14] | Strong oxidizing agents, CN⁻, NO₂⁻, phosphates, various metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺, Ni²⁺, Cd²⁺, Hg²⁺, Ag⁺, Bi³⁺)[6][15] | Metalloprotease inhibition, potential interference from other metal ions[16] |
| Advantages | High sensitivity, high specificity for Fe²⁺.[8] | Very stable complex, wide pH range for color formation.[5][8] | Forms stable complex. |
| Disadvantages | Potential for interference from copper and cobalt, light sensitivity in the presence of Fe³⁺.[8] | Lower sensitivity compared to Ferrozine, potential for more metal ion interferences.[8] | Lower sensitivity compared to Ferrozine and 1,10-Phenanthroline. |
Signaling Pathways and Experimental Workflows
The fundamental principle behind these colorimetric methods involves the formation of a stable, colored complex between ferrous iron and the respective chelating agent. The intensity of the color, which is directly proportional to the Fe²⁺ concentration, is then measured using a spectrophotometer. For the determination of total iron, any ferric iron (Fe³⁺) present must first be reduced to ferrous iron.
Caption: General workflow for the colorimetric determination of ferrous iron.
Experimental Protocols
Below are detailed methodologies for the quantification of ferrous iron using Ferrozine, 1,10-Phenanthroline, and 2,2'-Bipyridine. For total iron determination, a reduction step should be included prior to the addition of the colorimetric reagent.
Ferrozine Method
-
Reagent Preparation:
-
Ferrozine Solution (0.1% w/v): Dissolve 0.1 g of Ferrozine in 100 mL of 50% (v/v) ammonium (B1175870) acetate (B1210297).
-
Reducing Agent (for total iron): 10% (w/v) hydroxylamine (B1172632) hydrochloride in deionized water.
-
Iron Standard Stock Solution (e.g., 100 mg/L): Dissolve a precisely weighed amount of ferrous ammonium sulfate (B86663) hexahydrate in deionized water containing a small amount of concentrated sulfuric acid to prevent oxidation. Dilute to a known volume.
-
-
Standard Curve Preparation:
-
Prepare a series of working standards by diluting the iron standard stock solution with deionized water to cover the desired concentration range.
-
-
Sample Analysis:
-
Pipette a known volume of the sample into a suitable container.
-
(For total iron determination) Add the reducing agent and allow sufficient time for the complete reduction of Fe³⁺ to Fe²⁺.
-
Add the Ferrozine solution and mix thoroughly.
-
Allow the color to develop for at least 10 minutes.[13]
-
Measure the absorbance of the solution at 562 nm using a spectrophotometer, with a reagent blank as the reference.
-
Determine the concentration of Fe²⁺ in the sample by comparing its absorbance to the standard curve.
-
1,10-Phenanthroline Method
-
Reagent Preparation:
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.
-
Reducing Agent (for total iron): 10% (w/v) hydroxylamine hydrochloride in deionized water.
-
Sodium Acetate Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[6]
-
Iron Standard Stock Solution: Prepare as described for the Ferrozine method.
-
-
Standard Curve Preparation:
-
Prepare a series of working standards as described for the Ferrozine method.
-
-
Sample Analysis:
-
Pipette a known volume of the sample into a volumetric flask.
-
(For total iron determination) Add 1 mL of the hydroxylamine hydrochloride solution and mix.
-
Add 10 mL of the 1,10-phenanthroline solution and 8 mL of the sodium acetate buffer solution.[5]
-
Dilute to the mark with deionized water and mix well.
-
Allow the solution to stand for 10 minutes for full color development.[5]
-
Measure the absorbance at 510 nm against a reagent blank.
-
Calculate the Fe²⁺ concentration from the standard curve.
-
2,2'-Bipyridine Method
-
Reagent Preparation:
-
2,2'-Bipyridine Solution: Prepare a solution of 2,2'-bipyridine in ethanol (B145695) or deionized water.
-
Reducing Agent (for total iron): Prepare as described for the previous methods.
-
Buffer Solution: An acetate buffer is typically used to maintain the optimal pH.
-
Iron Standard Stock Solution: Prepare as described for the Ferrozine method.
-
-
Standard Curve Preparation:
-
Prepare a series of working standards as described for the Ferrozine method.
-
-
Sample Analysis:
-
Pipette a known volume of the sample into a suitable container.
-
(For total iron determination) Add the reducing agent.
-
Add the buffer solution to adjust the pH to the optimal range (3.5-6.0).[7]
-
Add the 2,2'-Bipyridine solution and mix.
-
Allow for color development.
-
Measure the absorbance at 520-522 nm against a reagent blank.
-
Determine the Fe²⁺ concentration using the standard curve.
-
Logical Framework for Reagent Selection
The decision-making process for selecting the most appropriate reagent can be visualized as follows:
Caption: Decision tree for selecting a colorimetric reagent for ferrous iron analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Complexation of ferrous ions by ferrozine, 2,2'-bipyridine and 1,10-phenanthroline: Implication for the quantification of iron in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Complexation of ferrous ions by ferrozine, bipyridine and phenanthroline - American Chemical Society [acs.digitellinc.com]
- 5. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. linear.es [linear.es]
- 10. atlas-medical.com [atlas-medical.com]
- 11. More sensitive way to determine iron using an iron(II)-1,10-phenanthroline complex and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper interference in the determination of iron in serum using ferrozine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemetrics.com [chemetrics.com]
- 16. goldbio.com [goldbio.com]
A Comparative Analysis of Iron Determination: Cross-Validation of the 1,10-Phenanthroline Method with ICP-AES
For researchers, scientists, and professionals in drug development, the accurate quantification of trace metals is paramount. Iron, a common element, is often a critical parameter to measure, and various analytical techniques are available for this purpose. This guide provides a detailed comparison between the classic 1,10-phenanthroline (B135089) colorimetric method and the modern Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) for the determination of iron.
This comparison guide delves into the experimental data from cross-validation studies, offering a clear perspective on the performance of each method. We will explore the methodologies, present quantitative data in a comparative format, and provide visual workflows to aid in the selection of the most appropriate technique for your analytical needs.
Comparative Performance Data
The selection of an analytical method is often a trade-off between sensitivity, specificity, cost, and sample throughput. The following table summarizes the key performance metrics from a comparative study of the 1,10-phenanthroline method and ICP-AES for the determination of iron in various sample matrices.
| Parameter | 1,10-Phenanthroline Method | ICP-AES | Notes |
| Principle | Spectrophotometry (Colorimetric) | Atomic Emission Spectrometry | The 1,10-phenanthroline method relies on the formation of a colored complex with Fe(II), while ICP-AES measures the light emitted from excited iron atoms in a plasma. |
| Limit of Detection (LOD) | ~0.05 mg/L | ~0.005 mg/L | ICP-AES is generally an order of magnitude more sensitive than the 1,10-phenanthroline method. |
| Limit of Quantification (LOQ) | ~0.15 mg/L | ~0.015 mg/L | The lower LOQ of ICP-AES allows for the reliable quantification of iron at much lower concentrations. |
| Linear Range | 0.1 - 4.0 mg/L | 0.01 - 100 mg/L | ICP-AES offers a significantly wider linear dynamic range, reducing the need for sample dilutions. |
| Precision (%RSD) | < 5% | < 2% | ICP-AES typically demonstrates higher precision (lower relative standard deviation) than the colorimetric method. |
| Interferences | Other metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺), strong oxidizing/reducing agents, pH | Spectral and matrix effects | The 1,10-phenanthroline method is susceptible to chemical interferences, while ICP-AES interferences are primarily spectral and can often be corrected. |
| Sample Throughput | Low to medium | High | ICP-AES, especially with an autosampler, allows for much higher sample throughput. |
| Cost per Sample | Low | High | The initial capital investment and operational costs for ICP-AES are significantly higher. |
| Multi-element Capability | No (Iron specific) | Yes | ICP-AES can simultaneously measure multiple elements in a single sample run. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are the methodologies employed for the determination of iron using both the 1,10-phenanthroline method and ICP-AES.
1,10-Phenanthroline Method
This spectrophotometric method is based on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable, orange-red colored complex. The intensity of the color, which is proportional to the iron concentration, is measured using a spectrophotometer at a wavelength of 510 nm.
Reagents:
-
Standard Iron Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in 50 mL of deionized water and 20 mL of concentrated sulfuric acid. Dilute to 1 L with deionized water.
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming if necessary.
-
Sodium Acetate (B1210297) Buffer Solution (2 M): Dissolve 16.4 g of anhydrous sodium acetate in 100 mL of deionized water. This is used to adjust the pH to the optimal range for color development.
Procedure:
-
Sample Preparation: An accurately measured aliquot of the sample is transferred to a 50 mL volumetric flask.
-
Reduction of Fe³⁺: Add 1 mL of hydroxylamine hydrochloride solution and mix. Allow the reaction to proceed for 10 minutes.
-
Complexation: Add 5 mL of the 1,10-phenanthroline solution and mix thoroughly.
-
pH Adjustment: Add 8 mL of the sodium acetate buffer solution to adjust the pH to between 3 and 4.
-
Color Development: Dilute the solution to the 50 mL mark with deionized water and allow the color to develop for at least 15 minutes.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 510 nm using a spectrophotometer. A blank solution is prepared by following the same procedure without the sample.
-
Quantification: The iron concentration is determined by comparing the absorbance of the sample to a calibration curve prepared from standard iron solutions.
ICP-AES Method
Inductively Coupled Plasma - Atomic Emission Spectrometry is a powerful analytical technique for the determination of trace elements. The sample is introduced into a high-temperature argon plasma, which excites the atoms of the elements present. The excited atoms then emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of the element in the sample.
Instrumentation:
-
An ICP-AES spectrometer equipped with a nebulizer, spray chamber, plasma torch, and a suitable detector.
Instrumental Parameters (Typical):
-
RF Power: 1150 W
-
Plasma Gas Flow Rate: 15 L/min
-
Auxiliary Gas Flow Rate: 0.5 L/min
-
Nebulizer Gas Flow Rate: 0.8 L/min
-
Sample Uptake Rate: 1.5 mL/min
-
Analytical Wavelength for Iron: 259.940 nm
Procedure:
-
Sample Preparation: Samples are typically acidified with nitric acid to a final concentration of 1-2% to stabilize the iron ions and prevent precipitation.
-
Calibration: A series of standard solutions of known iron concentrations are prepared and used to calibrate the instrument.
-
Sample Analysis: The prepared samples are introduced into the ICP-AES system. The instrument measures the intensity of the emission at the specified wavelength for iron.
-
Quantification: The iron concentration in the samples is automatically calculated by the instrument's software based on the calibration curve.
Visualizing the Methodologies
To further clarify the experimental processes and the logical comparison between the two methods, the following diagrams are provided.
Caption: Experimental workflows for the 1,10-phenanthroline and ICP-AES methods.
Caption: Decision logic for selecting an iron determination method.
Conclusion
The cross-validation of the 1,10-phenanthroline method with ICP-AES provides valuable insights for selecting the appropriate analytical technique. The 1,10-phenanthroline method remains a viable, low-cost option for the determination of iron in simpler matrices where high sensitivity is not a primary concern. Its straightforward protocol and minimal equipment requirements make it accessible for many laboratories.
Conversely, ICP-AES stands out as a superior technique for trace and ultra-trace iron analysis, offering higher sensitivity, greater precision, a wider linear range, and the significant advantage of multi-element capability. For research and development environments where high sample throughput and the analysis of complex matrices are common, ICP-AES is the method of choice, despite its higher initial and operational costs. The choice between these two methods will ultimately depend on the specific analytical requirements, sample characteristics, and available resources of the laboratory.
A Researcher's Guide to Iron Quantification: Method Comparison and Validation
For researchers, scientists, and professionals in drug development, the accurate quantification of iron in complex matrices is a critical task. Iron's role as both an essential micronutrient and a potential catalyst for oxidative damage necessitates precise measurement in samples ranging from biological fluids and tissues to pharmaceutical formulations. This guide provides an objective comparison of common analytical methods for iron quantification, supported by experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
Overview of Key Iron Quantification Methods
The selection of an appropriate iron quantification method depends on several factors, including the required sensitivity, the nature of the sample matrix, available equipment, and desired throughput. The most widely adopted techniques fall into two main categories: atomic spectroscopy and colorimetric assays.
-
Atomic Spectroscopy: These methods measure the interaction of electromagnetic radiation with individual atoms.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique that uses an inductively coupled plasma to ionize the sample.[1][2] It then separates and quantifies the ions based on their mass-to-charge ratio.[3] This method is considered a gold standard for trace and ultra-trace element analysis due to its exceptional sensitivity, often reaching parts-per-trillion (ppt) to parts-per-quadrillion (ppq) levels.[1][3]
-
Atomic Absorption Spectroscopy (AAS): This technique measures the absorption of light by free atoms in a gaseous state.[4] A sample is atomized, typically by a flame or a graphite (B72142) furnace, and the concentration of the element is determined by the amount of light it absorbs at a characteristic wavelength.[5] AAS is a robust and cost-effective method, well-suited for quantifying specific elements with high precision.[5]
-
-
Colorimetric (UV-Vis) Assays: These methods rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the iron concentration. This requires the initial release of iron from proteins and the reduction of ferric iron (Fe³⁺) to its ferrous (Fe²⁺) state.
-
Ferrozine-Based Assays: Ferrozine (B1204870) is a highly effective chelator that forms a stable, magenta-colored complex with ferrous iron, which is then quantified by measuring its absorbance at approximately 562 nm.[6][7] This method is sensitive, cheap, and reliable for quantifying intracellular iron.[8]
-
Bathophenanthroline-Based Assays: Similar to ferrozine, bathophenanthroline (B157979) forms a colored complex specifically with ferrous iron.[9] It is a well-established method for measuring non-heme iron content in a wide range of animal tissues and is easily adaptable to a 96-well plate format for higher throughput.[10][11]
-
Performance Comparison of Iron Quantification Methods
The choice of method should be guided by a clear understanding of its performance characteristics. The following table summarizes key validation parameters for the most common iron quantification techniques.
| Parameter | ICP-MS | AAS (Graphite Furnace) | AAS (Flame) | Colorimetric (Ferrozine/Bathophenanthroline) |
| Principle | Ionization in plasma, detection by mass-to-charge ratio.[3] | Atomization in graphite tube, light absorption measurement.[5] | Atomization in flame, light absorption measurement.[12] | Chelation of Fe²⁺ with a chromogen, absorbance measurement.[6][13] |
| Typical Sensitivity | Very High (ppt - ppq)[3][14] | High (ppb)[14] | Moderate (ppm)[14] | Moderate to High (µM/ppb)[8][15] |
| Limit of Detection (LOD) | < 0.05 µg/kg[16] | 0.1 - 0.2 µg/kg[16] | ~10 µg/L[17] | ~0.13 µM[15] |
| Limit of Quantification (LOQ) | < 0.1 µg/kg[16] | 0.3 - 0.6 µg/kg[16] | Varies by instrument | ~0.2 nmol[7][8] |
| Precision (%RSD) | Excellent (3 - 5%)[16] | Good (4 - 6%)[16] | Good (Varies) | Good (< 10%)[18] |
| Throughput | High (multi-element)[5] | Low to Moderate | Moderate | High (plate-based)[10] |
| Cost (Instrument) | Very High[16] | High | Moderate | Low |
| Cost (Per Sample) | High[16] | Moderate | Low | Very Low[19] |
| Common Interferences | Polyatomic/isobaric interferences (can be corrected).[2] | Matrix effects, chemical interferences. | Matrix effects, ionization interference. | Other divalent metal cations (generally low interference), copper, EDTA.[7][20] |
| Best Suited For | Ultra-trace elemental analysis, high-value samples, regulatory submissions.[1] | Trace analysis in complex matrices, research labs. | Routine analysis, quality control, food analysis.[4][12] | High-throughput screening, cell/tissue lysates, budget-conscious labs.[8][10] |
Visualizing the Process: Workflows and Decision Making
To better illustrate the practical application of these methods, the following diagrams outline a general experimental workflow, a decision-making process for method selection, and the chemical principle behind colorimetric assays.
Caption: General experimental workflow for iron quantification.
Caption: Decision tree for selecting an iron quantification method.
Caption: Chemical principle of a colorimetric iron assay.
Experimental Protocols
The following protocols provide a detailed methodology for sample preparation and analysis using both a colorimetric assay and a general procedure for atomic spectroscopy.
Protocol 1: Colorimetric Iron Assay (Bathophenanthroline Method)
This protocol is adapted for measuring non-heme iron in tissue samples and can be modified for cell lysates or other biological matrices.[10][11]
1. Reagent Preparation:
-
Acid Mixture: Dissolve 10 g of trichloroacetic acid in 82.2 mL of 37% hydrochloric acid and adjust the final volume to 100 mL with deionized water.[10]
-
Chromogen Reagent: Prepare fresh daily. For 1 mL, dissolve 1 mg of bathophenanthroline disulfonic acid disodium (B8443419) salt in 500 µL of deionized water. Add 10 µL of concentrated (100%) thioglycolic acid (reducing agent) and mix thoroughly.[10]
-
Saturated Sodium Acetate (B1210297): Add 228 g of anhydrous sodium acetate to 400 mL of deionized water and agitate overnight.[10]
-
Iron Standard (200 µM): Prepare a working standard of 11.169 µg/mL Fe from a stock standard solution, verified by AAS.[10]
2. Sample Preparation (Tissue):
-
Weigh 10-100 mg of tissue and dry it in an incubator at 65°C for 48 hours or until a constant weight is achieved.[11]
-
Transfer the dried tissue to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of the Acid Mixture to the tube to digest the tissue and release the iron.
-
Incubate at 65°C for 20 hours.[11]
-
After cooling, centrifuge the tubes to pellet any undigested material.
-
Carefully transfer the clear acid extract (supernatant) to a new tube for analysis.
3. Colorimetric Reaction (96-well plate format):
-
Prepare a standard curve by diluting the 200 µM Iron Standard to concentrations ranging from 0 to 50 µM.
-
In a clear, flat-bottom 96-well plate, add in order:
-
50 µL of sample extract or iron standard.
-
50 µL of Chromogen Reagent.
-
50 µL of Saturated Sodium Acetate to raise the pH for optimal color development.
-
-
Incubate at room temperature for 15-30 minutes, protected from light.[11]
-
Measure the absorbance at 535 nm using a microplate reader.[11]
4. Calculation:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a linear regression curve.
-
Calculate the iron concentration in the samples using the equation from the standard curve.
-
Normalize the result to the initial dry weight of the tissue (e.g., in µg of iron per gram of dry tissue).
Protocol 2: Sample Preparation for Atomic Spectroscopy (AAS/ICP-MS)
This protocol describes a general acid digestion procedure to break down complex organic matrices, preparing them for analysis by AAS or ICP-MS.[12]
1. Reagents:
-
Nitric Acid (HNO₃): Concentrated, trace metal grade.
-
Hydrogen Peroxide (H₂O₂): 30%, trace metal grade.
-
Deionized Water: High purity (18.2 MΩ·cm).
2. Digestion Procedure (Microwave-Assisted):
-
Accurately weigh approximately 0.1-0.5 g of the homogenized sample into a clean, acid-leached microwave digestion vessel.
-
Carefully add 5-10 mL of concentrated nitric acid to the vessel in a fume hood.
-
If the sample has a high organic or fat content, cautiously add 1-2 mL of hydrogen peroxide.
-
Seal the vessels according to the manufacturer's instructions for the microwave digestion system.
-
Place the vessels in the microwave unit and run a program that gradually ramps the temperature to 180-210°C and holds it for 15-30 minutes to ensure complete digestion.
-
Allow the vessels to cool completely before opening them in a fume hood. The resulting solution should be clear and colorless.
3. Final Dilution and Analysis:
-
Quantitatively transfer the digested sample to a 25 mL or 50 mL volumetric flask.
-
Rinse the digestion vessel several times with small volumes of deionized water, adding the rinsates to the volumetric flask.
-
Bring the flask to final volume with deionized water and mix thoroughly. The sample is now ready for analysis.
-
Prepare a calibration curve using certified iron standards diluted in the same acid matrix as the samples.
-
Analyze the samples using a properly calibrated AAS or ICP-MS instrument according to the manufacturer's operational guide.[21] The instrument will be set to the appropriate wavelength (e.g., 248.3 nm for AAS) or mass-to-charge ratio for iron.[12]
References
- 1. An Introduction To Inductively Coupled Plasma Mass Spectrometry For Measuring Heavy Metals In Pharmaceuticals [pharmaceuticalonline.com]
- 2. azom.com [azom.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 11. Video: Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 12. psasir.upm.edu.my [psasir.upm.edu.my]
- 13. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. chemistryjournals.net [chemistryjournals.net]
- 17. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparative study on serum iron determination by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. media.neliti.com [media.neliti.com]
Safety Operating Guide
Proper Disposal of Iron;1,10-Phenanthroline Complex: A Step-by-Step Guide
The proper disposal of the Iron;1,10-phenanthroline complex, also known as Ferroin, is critical for laboratory safety and environmental protection. This intensely colored redox indicator is toxic if ingested and poses a significant hazard to aquatic ecosystems.[1][2][3][4] Adherence to established safety protocols and waste management regulations is mandatory.
Immediate Safety and Handling Precautions
Before handling the this compound complex, whether in solid or solution form, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a fume hood.[2][5]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves, which must be inspected before use.[6]
-
Body Protection: A lab coat and, if handling large quantities, impervious clothing.[6][7]
In case of accidental exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[8]
-
After Skin Contact: Remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes.[8]
-
After Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present.[5][8]
-
After Swallowing: Rinse the mouth with water. Do not induce vomiting. Immediately call a poison center or physician.[1][2][4]
For spills, absorb any liquid with an inert material (e.g., sand, silica (B1680970) gel) or carefully sweep up solid material to avoid creating dust.[8][9][10] The collected material should be placed in a suitable, closed, and clearly labeled container for disposal.[1][4][9]
Step-by-Step Disposal Procedure
The this compound complex is classified as a hazardous waste due to its toxicity and environmental hazards.[4][5][9] It should never be disposed of down the drain or in regular trash.[2][4][5][11]
-
Waste Collection: All waste containing the this compound complex, including solutions and contaminated materials (e.g., pipette tips, gloves), should be collected in a designated hazardous waste container.[7][12] Use a screw-top container for liquid waste.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound complex," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[5][8]
-
Arranging for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal by a licensed professional waste disposal service.[6][11] It is the responsibility of the waste generator to properly characterize and classify all waste materials according to applicable local, regional, and national regulations.[2][9][13]
Waste Classification and Data
Proper classification is essential for compliant disposal. The following table summarizes key data points related to the this compound complex waste.
| Parameter | Classification/Value | Source(s) |
| Waste Type | Hazardous Waste, Inorganic Chemical Waste | [4][5][9][14] |
| Primary Hazards | Toxic if swallowed, Very toxic to aquatic life with long-lasting effects | [1][2][4][15] |
| UN Number | UN2811 (for the solid organic component, 1,10-phenanthroline) | [9] |
| Hazard Class | 6.1 (Toxic Solid) | [9] |
| Disposal Route | Licensed chemical destruction plant or controlled incineration | [6][11] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols for Heavy Metal Waste Treatment
While specific protocols for the this compound complex are not detailed in the provided search results, general methodologies for treating heavy metal waste streams exist and may be applicable as a pre-treatment step under expert guidance. The most common method is chemical precipitation.[16][17]
Principle of Chemical Precipitation: This technique converts soluble heavy metal ions into insoluble precipitates, which can then be separated from the liquid waste.[17] This is typically achieved by:
-
Hydroxide (B78521) Precipitation: Adjusting the pH of the wastewater by adding a hydroxide (like sodium hydroxide) causes the metal ions to precipitate out as insoluble metal hydroxides.[17]
-
Sulfide (B99878) Precipitation: Adding a sulfide source can be more effective than hydroxide precipitation for certain metals, forming highly insoluble metal sulfides.[17]
After precipitation, the solid waste is separated from the liquid through filtration or centrifugation. The resulting solid is still considered hazardous waste and must be disposed of according to regulations. The remaining liquid may require further treatment to ensure it meets discharge limits.[16] Any such pre-treatment must be developed and validated by qualified chemists and approved by the relevant environmental regulatory bodies.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. uccaribe.edu [uccaribe.edu]
- 3. "phenanthroline (1,10-phenanthroline, iron complex)*" Search Result > Chemical Safety in Schools " [ecmjsp.education.nsw.gov.au]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. utsi.edu [utsi.edu]
- 7. How do you deal with heavy metal waste [netsolwater.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. westliberty.edu [westliberty.edu]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. m.youtube.com [m.youtube.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. reddit.com [reddit.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Heavy metal removal - alumichem.com [alumichem.com]
- 17. Removal of Heavy Metals from Wastewaters: A Challenge from Current Treatment Methods to Nanotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Guide for Iron(II) 1,10-Phenanthroline
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Iron(II) 1,10-phenanthroline (B135089). Adherence to these protocols is crucial for ensuring personal safety and minimizing environmental impact.
Chemical Identifier:
-
Name: Iron(II) 1,10-phenanthroline (also known as Ferroin)
-
CAS Number: 14634-91-4 (for the sulfate (B86663) salt)
Primary Hazards: Iron(II) 1,10-phenanthroline and its precursor, 1,10-phenanthroline, are hazardous materials. The primary routes of exposure are ingestion, inhalation, and skin or eye contact.
-
Acute Toxicity: Toxic if swallowed.[1][2][3] Animal experiments indicate that ingestion of even small amounts can be harmful.[2]
-
Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects.[1][2][3]
-
Irritation: May cause eye, skin, and respiratory tract irritation.[4][5]
-
Mutagenicity: Limited evidence suggests the potential for non-lethal mutagenic effects from a single exposure.[2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling Iron(II) 1,10-phenanthroline.
| Body Part | PPE Required | Specifications and Standards |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5][6] |
| Hands | Chemical-resistant gloves. | Nitrile rubber gloves are a suitable option.[7] |
| Body | Laboratory coat or appropriate protective clothing. | Should be sufficient to prevent skin exposure.[4][5][6] |
| Respiratory | Not required under normal use with adequate ventilation. | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dusts are generated or if ventilation is inadequate.[4] |
Operational and Disposal Plans
Handling Protocol:
-
Engineering Controls: Always work in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[4][5] Ensure that an eyewash station and a safety shower are readily accessible.[5]
-
Personal Protection: Before beginning work, don all required PPE as detailed in the table above.
-
Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the chemical.[1][4] Contaminated work clothing should be laundered separately before reuse.[2][5]
-
Safe Handling: Avoid all personal contact, including inhalation of dust or aerosols.[2][5] Prevent the formation and accumulation of dust.[5] Keep the container tightly closed when not in use.[4][5]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[1][4]
Spill Response Protocol:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[4][7] For major spills, prevent the substance from entering drains or waterways.[2]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.[2]
-
Decontamination: After the spill is contained and collected, clean the affected area thoroughly.
Disposal Protocol:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[4]
-
Containerization: Collect waste in a suitable, clean, dry, and closed container that is properly labeled.[4] Do not mix with other waste.
-
Environmental Protection: Do not release the chemical into the environment.[3]
-
Disposal Method: Dispose of the waste through a licensed waste disposal company.[3] Uncleaned containers should be treated as the product itself.
Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling and disposing of Iron(II) 1,10-phenanthroline.
Caption: Workflow for safe handling and disposal of Iron(II) 1,10-phenanthroline.
References
- 1. 1 10-Phenanthroline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
